Technical Documentation Center

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
  • CAS: 768-45-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available experimental data for 1-Methyl-6-oxo-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available experimental data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Identifiers

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic organic compound. Its core structure consists of a dihydropyridine ring, which is a common scaffold in a variety of biologically active molecules. The presence of a nitrile group and a methyl-substituted lactam moiety contributes to its specific chemical reactivity and potential for molecular interactions.

Quantitative Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 767-88-4[1]
Melting Point 161 °C[2]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While general references to Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy exist, specific datasets with peak assignments for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are not widely published.[1] Researchers working with this compound would need to perform their own spectroscopic analyses for structural confirmation.

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol specifically for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not available in the public domain. However, based on general synthetic strategies for related 2-pyridone structures, a plausible synthetic route can be proposed.

Hypothetical Experimental Protocol: Synthesis

A potential synthesis could involve the condensation of a suitable four-carbon precursor with a cyanoacetamide derivative, followed by N-methylation. A generalized workflow for such a synthesis is depicted in the diagram below. This would likely involve a multi-step process requiring purification at each stage.

G Hypothetical Synthesis Workflow A Starting Materials (e.g., 4-carbon β-ketoester, Cyanoacetamide, Methylating agent) B Condensation Reaction A->B Step 1 C Cyclization B->C Step 2 D N-Methylation C->D Step 3 E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile F->G

Caption: Hypothetical workflow for the synthesis of the target compound.

Purification Methods

For the purification of the final compound, standard laboratory techniques would be employed. These could include:

  • Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.

  • Column Chromatography: Employing a stationary phase like silica gel and an appropriate mobile phase to separate the target compound from impurities.

The choice of method would depend on the nature of the impurities present in the crude product.

Biological Activity and Signaling Pathways

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been identified as a naturally occurring compound in certain plant and fungal species, and has been noted for its potential biological activities.

Known Biological Effects
  • AP-1 Inhibition: The compound has been described as an inhibitor of Activator Protein-1 (AP-1), a transcription factor involved in cellular proliferation, differentiation, and apoptosis. This suggests potential applications in diseases where AP-1 is dysregulated, such as in certain cancers and inflammatory conditions.

  • Hypoglycemic Effect: There are reports of this compound exhibiting a hypoglycemic effect in mice, indicating a potential role in glucose metabolism.[3]

  • Natural Occurrence: It has been found in the fungus Cordyceps bassiana as well as in seedlings of Acalypha wilkesiana and Ricinus communis.[3]

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a critical transcription factor that is activated by a wide range of stimuli, including growth factors, cytokines, and cellular stress. Its activation typically occurs through the mitogen-activated protein kinase (MAPK) signaling cascade. As an inhibitor of AP-1, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile would interfere with this pathway, preventing the transcription of AP-1 target genes. The diagram below illustrates the general AP-1 signaling pathway and the point of inhibition.

G AP-1 Signaling Pathway and Inhibition cluster_0 AP-1 Signaling Pathway and Inhibition Extracellular Stimuli Extracellular Stimuli Cell Surface Receptors Cell Surface Receptors Extracellular Stimuli->Cell Surface Receptors MAPK Cascade\n(e.g., JNK, ERK, p38) MAPK Cascade (e.g., JNK, ERK, p38) Cell Surface Receptors->MAPK Cascade\n(e.g., JNK, ERK, p38) AP-1 Complex\n(Fos/Jun) AP-1 Complex (Fos/Jun) MAPK Cascade\n(e.g., JNK, ERK, p38)->AP-1 Complex\n(Fos/Jun) Gene Transcription Gene Transcription AP-1 Complex\n(Fos/Jun)->Gene Transcription Cellular Response\n(Proliferation, Apoptosis, etc.) Cellular Response (Proliferation, Apoptosis, etc.) Gene Transcription->Cellular Response\n(Proliferation, Apoptosis, etc.) Inhibitor 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Inhibitor->AP-1 Complex\n(Fos/Jun)

Caption: General overview of the AP-1 signaling pathway with inhibition point.

Conclusion and Future Directions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound with potential therapeutic applications, particularly due to its reported activity as an AP-1 inhibitor. However, a thorough review of the existing literature reveals significant gaps in its chemical and pharmacological characterization. Future research should focus on:

  • Comprehensive Physicochemical Profiling: Experimental determination of solubility, pKa, and other relevant physical properties.

  • Detailed Spectroscopic Analysis: Publication of fully assigned ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

  • Development and Publication of a Robust Synthetic Protocol: A detailed and reproducible method for its synthesis and purification is needed to make the compound more accessible for research.

  • In-depth Biological Studies: Elucidation of the precise mechanism of AP-1 inhibition and further investigation into its hypoglycemic effects and other potential biological activities.

This technical guide provides a summary of the currently available information on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and highlights the areas where further research is critically needed to fully understand and exploit its potential.

References

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details the analytical techniques and experimental protocols required for its unambiguous identification and characterization, presenting data in a clear and comparative format.

Compound Identification

Chemical Name: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS Number: 768-45-6 Molecular Formula: C₇H₆N₂O[1] Molecular Weight: 134.14 g/mol [1]

PropertyValueReference
Melting Point161 °C
Physical FormSolid
PurityTypically ≥98%

Synthesis Pathway

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through the methylation of its precursor, 6-oxo-1,6-dihydropyridine-3-carbonitrile. While various synthetic routes lead to the formation of the pyridone ring structure, a common approach involves the cyclization of appropriate acyclic precursors.

A potential synthetic route is outlined below. This pathway is a logical synthesis based on common organic chemistry reactions for N-methylation of pyridones.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Acrylonitrile Acrylonitrile Pyridone_precursor 6-Oxo-1,6-dihydropyridine-3-carbonitrile Acrylonitrile->Pyridone_precursor Reaction with Ethyl acetoacetate (e.g., Michael Addition followed by cyclization) Ethyl_acetoacetate Ethyl_acetoacetate Final_Product 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile Pyridone_precursor->Final_Product Methylation (e.g., CH3I, K2CO3, Acetone)

A potential synthetic pathway for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Experimental Protocols

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This protocol is a generalized procedure for the N-methylation of a pyridone precursor.

Materials:

  • 6-Oxo-1,6-dihydropyridine-3-carbonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 6-oxo-1,6-dihydropyridine-3-carbonitrile in anhydrous acetone, add anhydrous potassium carbonate.

  • Add methyl iodide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or analyze as a thin film on a salt plate.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Spectroscopic Data and Structure Elucidation

The structure of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is confirmed by a combination of spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5s3HN-CH₃
~6.5d1HH-5
~7.8dd1HH-4
~8.5d1HH-2

Interpretation:

  • A singlet integrating to three protons around 3.5 ppm is characteristic of the N-methyl group.

  • The downfield region of the spectrum shows three aromatic protons corresponding to the pyridone ring. The coupling patterns (doublet, doublet of doublets, doublet) are consistent with a 3,4,5-trisubstituted pyridine ring system.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~37N-CH₃
~105C-3
~115CN
~120C-5
~140C-4
~150C-2
~160C=O (C-6)

Interpretation:

  • The peak around 37 ppm corresponds to the N-methyl carbon.

  • The peak for the nitrile carbon appears around 115 ppm.

  • The carbonyl carbon (C-6) is observed downfield at approximately 160 ppm.

  • The remaining four peaks in the aromatic region correspond to the carbons of the pyridone ring.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretching
~1660StrongC=O (amide) stretching
~1600, ~1550MediumC=C stretching (aromatic ring)
~3050WeakC-H stretching (aromatic)
~2950WeakC-H stretching (aliphatic)

Interpretation:

  • A strong, sharp absorption band around 2230 cm⁻¹ is indicative of a nitrile group.

  • The strong absorption at approximately 1660 cm⁻¹ is characteristic of the carbonyl group of the pyridone ring.

  • Bands in the 1600-1550 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
134[M]⁺ (Molecular ion)
105[M - CHO]⁺ or [M - NCH₃]⁺
78Fragmentation of the pyridone ring

Interpretation:

  • The molecular ion peak at m/z 134 confirms the molecular weight of the compound.

  • Common fragmentation pathways for pyridones involve the loss of CO and cleavage of the ring.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of Target Compound Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis MS Mass Spectrometry (Molecular Weight, Fragmentation) Spectroscopic_Analysis->MS IR IR Spectroscopy (Functional Groups: C≡N, C=O) Spectroscopic_Analysis->IR NMR NMR Spectroscopy (¹H and ¹³C) (Connectivity, Environment) Spectroscopic_Analysis->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Data Integration IR->Structure_Confirmation Data Integration NMR->Structure_Confirmation Data Integration

A logical workflow for the structure elucidation process.

Conclusion

The comprehensive analysis of spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, in conjunction with the synthesis and purification data, provides an unambiguous structural elucidation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, offering a clear and detailed methodology for the characterization of this and similar heterocyclic compounds.

References

Foundational

An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine)

CAS Number: 768-45-6 This technical guide provides a comprehensive overview of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a naturally occurring alkaloid commonly known as Ricinine. This document is intended for r...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 768-45-6

This technical guide provides a comprehensive overview of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a naturally occurring alkaloid commonly known as Ricinine. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and natural product chemistry.

Physicochemical and Spectroscopic Data

Ricinine is a crystalline solid with the following properties. The data presented has been compiled from various sources and is summarized for clarity.

PropertyValueReference
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Melting Point 161 °C[2]
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data Summary

Spectrum TypeKey Peaks/Signals
¹H NMR Data not fully available in searched literature.
¹³C NMR Data not fully available in searched literature.
IR Spectroscopy Data not fully available in searched literature.
Mass Spectrometry Data not fully available in searched literature.

Synthesis of Ricinine

A convenient synthesis of Ricinine and its analogues has been reported, starting from ethyl cyanoacetate.[3] The general synthetic workflow is outlined below.

G General Synthesis of Ricinine A Ethyl Cyanoacetate B Acylation & Methylation A->B 1. Acylation 2. Me3O, BF4 C Ethyl 2-cyano-3-methoxybut-2-enoate B->C D Reaction with DMF-DMA C->D DMF-DMA E Ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate D->E F Reaction with Methylamine E->F Methylamine, NaOEt G Ricinine F->G

Figure 1: General synthetic scheme for Ricinine.

Experimental Protocol: Synthesis of Ricinine Analogues

The synthesis of Ricinine analogues involves the reaction of ethyl α-ethoxyethylidenecyanoacetate with various primary amines in the presence of sodium ethoxide as a catalyst.[3]

Materials:

  • Ethyl α-ethoxyethylidenecyanoacetate

  • Primary amine (e.g., methylamine for Ricinine synthesis)

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Dissolve ethyl α-ethoxyethylidenecyanoacetate in anhydrous ethanol.

  • Add a solution of the primary amine in anhydrous ethanol to the mixture.

  • Add a catalytic amount of sodium ethoxide.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted Ricinine analogue.

Biological Activity and Mechanism of Action

Ricinine is a mildly toxic alkaloid found in the castor bean plant (Ricinus communis).[4][5] Its biological activity is primarily attributed to its ability to inhibit protein synthesis.

Mechanism of Action: Inhibition of Protein Synthesis

Ricinine acts as a toxin by inhibiting the elongation step of protein synthesis in eukaryotic cells. The proposed mechanism involves the irreversible inactivation of ribosomes.

G Proposed Mechanism of Protein Synthesis Inhibition by Ricinine cluster_ribosome 60S Ribosomal Subunit A 28S rRNA B Sarcin-Ricin Loop EF Elongation Factors B->EF Binding site for Ricinine Ricinine Ricinine->B Targets Inhibition Inhibition of Binding Ricinine->Inhibition Causes Protein_Synthesis Protein Synthesis Elongation EF->Protein_Synthesis Required for Inhibition->EF Block Blocked Protein_Synthesis->Block

Figure 2: Ricinine's inhibitory effect on protein synthesis.

Ricinine specifically targets the sarcin-ricin loop of the 28S rRNA within the 60S ribosomal subunit. This interaction prevents the binding of elongation factors, which are essential for the translocation of the ribosome along the mRNA molecule, thereby halting protein synthesis.

Other Reported Biological Activities:

  • Hypoglycemic Effect: Studies in mice have suggested that Ricinine may possess hypoglycemic properties.[1]

  • Antioxidant Potential: The dihydropyridine scaffold of Ricinine suggests potential antioxidant activity, although specific studies on Ricinine are limited.[1]

Potential Therapeutic and Research Applications

While Ricinine itself is toxic, its unique mechanism of action and chemical scaffold make it and its analogues interesting candidates for further research in several areas:

  • Anticancer Drug Development: The inhibition of protein synthesis is a key strategy in cancer therapy. The dihydropyridine-3-carbonitrile core is found in some compounds investigated as PIM-1 kinase inhibitors, a family of serine/threonine kinases overexpressed in various cancers.[3]

  • Neuroscience Research: The AP-1 signaling pathway, which is implicated in neuronal function and disease, can be modulated by compounds with similar core structures.

Experimental Protocols for Biological Assays

The following are general protocols for assays that could be used to evaluate the biological activity of Ricinine and its analogues.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

G MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with Ricinine/analogue at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (Ricinine or its analogues) and incubate for a period of 24 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro PIM-1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PIM-1 kinase.

Protocol:

  • Prepare a reaction mixture containing PIM-1 kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at 30°C for a specified time to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

This technical guide provides a summary of the available information on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine). Further research is required to fully elucidate its spectroscopic properties and explore its full therapeutic potential.

References

Exploratory

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a heterocycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details two primary synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a member of the 2-pyridone class of compounds, possesses a scaffold that is prevalent in numerous biologically active molecules. The strategic placement of the cyano and N-methyl groups can significantly influence the compound's chemical properties and pharmacological activity. This guide outlines two effective methods for its synthesis: a direct one-step cyclocondensation and a two-step approach involving the synthesis of a pyridone intermediate followed by N-methylation.

Synthetic Strategies

Two principal pathways for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are presented:

  • Strategy A: One-Step Synthesis via Condensation with an N-Methylated Precursor. This approach involves the direct cyclocondensation of 2-cyano-N-methylacetamide with a suitable 1,3-dicarbonyl equivalent.

  • Strategy B: Two-Step Synthesis via N-Methylation of a Pyridone Intermediate. This method first involves the synthesis of the parent 6-oxo-1,6-dihydropyridine-3-carbonitrile, followed by a subsequent N-methylation step.

Strategy A: One-Step Synthesis

This strategy is adapted from modern metal-free cascade reactions for the formation of 3-cyano-2-pyridones.[1] It offers an efficient route to the target molecule by constructing the pyridone ring with the N-methyl group already in place.

Reaction Scheme

G reagent1 2-Cyano-N-methylacetamide plus1 + reagent1->plus1 reagent2 Malondialdehyde tetraethyl acetal reagent2->plus1 conditions Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane) Heat plus1->conditions product 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile conditions->product

Caption: One-step synthesis of the target compound.

Experimental Protocol

A detailed procedure for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile via this one-step method is provided below.

Materials:

  • 2-Cyano-N-methylacetamide

  • Malondialdehyde tetraethyl acetal

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 2-cyano-N-methylacetamide (0.5 mmol) and potassium carbonate (0.6 mmol) in 1,4-dioxane (2 mL), add malondialdehyde tetraethyl acetal (0.6 mmol).

  • The reaction mixture is stirred at 100 °C for 8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • Saturated aqueous brine (20 mL) is added, and the mixture is stirred for 10 minutes.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Typical Yield80-90%Adapted from[1]
Purity>95% (after chromatography)

Characterization Data (Predicted):

TechniqueExpected Result
¹H NMR Signals corresponding to the N-methyl group, and protons on the pyridone ring.
¹³C NMR Resonances for the nitrile, carbonyl, and pyridone ring carbons.
IR (cm⁻¹) Characteristic peaks for C≡N (nitrile) and C=O (amide) stretching.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product.

Strategy B: Two-Step Synthesis

This classic and reliable approach involves the initial formation of the pyridone ring, followed by the introduction of the methyl group onto the nitrogen atom.

Reaction Scheme

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: N-Methylation reagent1_s1 Cyanoacetamide plus1_s1 + reagent1_s1->plus1_s1 reagent2_s1 Ethyl acetoacetate reagent2_s1->plus1_s1 conditions_s1 Base (e.g., KOH) Solvent (e.g., Ethanol) Reflux plus1_s1->conditions_s1 product_s1 6-Oxo-1,6-dihydropyridine-3-carbonitrile reagent1_s2 6-Oxo-1,6-dihydropyridine-3-carbonitrile product_s1->reagent1_s2 Intermediate conditions_s1->product_s1 plus1_s2 + reagent1_s2->plus1_s2 reagent2_s2 Methylating Agent (e.g., CH3I) reagent2_s2->plus1_s2 conditions_s2 Base (e.g., K2CO3) Solvent (e.g., DMF) plus1_s2->conditions_s2 product_s2 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile conditions_s2->product_s2

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Oxo-1,6-dihydropyridine-3-carbonitrile [2][3]

Materials:

  • Cyanoacetamide

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve cyanoacetamide (0.006 mol) and ethyl acetoacetate (0.006 mol) in ethanol (10 mL).

  • Add a catalytic amount of potassium hydroxide.

  • The reaction mixture is stirred and refluxed at 80 °C for 4 hours, with progress monitored by TLC.

  • After cooling, the reaction mixture is acidified with dilute HCl to precipitate the product.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried.

Step 2: N-Methylation of 6-Oxo-1,6-dihydropyridine-3-carbonitrile

Materials:

  • 6-Oxo-1,6-dihydropyridine-3-carbonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-oxo-1,6-dihydropyridine-3-carbonitrile (1 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

Step 1: Pyridone Formation

ParameterValueReference
Typical Yield60-80%[3]
Purity>95% (after precipitation)

Step 2: N-Methylation

ParameterValue
Typical Yield>90%
Purity>98% (after purification)

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The one-step synthesis offers a more streamlined approach, while the two-step method provides a classic and reliable alternative. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. Both routes provide access to this valuable heterocyclic building block for further elaboration in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

Foundational

Unveiling the Biological Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridone class of molecules. While direct and ext...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridone class of molecules. While direct and extensive research on this specific molecule is limited, emerging evidence points towards its potential as a bioactive agent. This technical guide provides a comprehensive overview of the known and potential biological activities of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, drawing from direct studies and research on structurally related analogs. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this compound.

Core Biological Activities

Preliminary studies and its natural occurrence suggest that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile possesses hypoglycemic and antioxidant properties.

Hypoglycemic Effect

The most directly attributed biological activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is its hypoglycemic effect, which has been observed in murine models.[1] The precise mechanism of this action remains to be elucidated. However, studies on other pyridone alkaloids with similar hypoglycemic properties, such as Asperpyridone A, suggest a potential mechanism involving the activation of the insulin signaling pathway.[2][3][4][5]

  • Potential Signaling Pathway: The insulin signaling cascade is a crucial regulator of glucose homeostasis. A proposed, though unconfirmed, pathway for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile's hypoglycemic action is detailed below.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin (or Pyridone Alkaloid) IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Vesicle Translocation AKT->GLUT4 Stimulation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Proposed Insulin Signaling Pathway for Hypoglycemic Activity.
Antioxidant Potential

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been suggested to have antioxidant properties.[1] This is consistent with the broader class of dihydropyridine derivatives, which have been investigated for their ability to scavenge free radicals.

Potential Therapeutic Applications Based on Structural Analogs

The 6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold is a common feature in a variety of biologically active compounds. While the following activities have not been directly demonstrated for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, they represent promising avenues for future investigation.

Anticancer and Kinase Inhibition

Numerous derivatives of 6-oxo-1,6-dihydropyridine-3-carbonitrile have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancers. This activity is often linked to the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.

  • PIM-1 Kinase Inhibition: Several studies have identified 6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in oncogenesis.

  • p38 MAP Kinase Inhibition: This scaffold has also been identified in inhibitors of p38 MAP kinase, which is involved in inflammatory responses and cell differentiation.

  • KRASG12C Inhibition: More recently, derivatives have been developed as covalent inhibitors of the KRASG12C mutant, a key driver in certain cancers.

AP-1 Inhibition and Anti-inflammatory Activity

A close structural analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1). AP-1 is a transcription factor that regulates genes involved in inflammation and cell proliferation. This suggests that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may also possess anti-inflammatory properties.

Quantitative Data Summary (for Structural Analogs)

Direct quantitative biological data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not currently available in the public domain. The following table summarizes the activity of structurally related compounds to provide a comparative context.

Compound ClassTarget/AssayCell LineIC50/EC50Reference
Pyridone Alkaloid (Asperpyridone A)Glucose UptakeHepG2> Metformin[2][3][4]
6-oxo-dihydropyridine-3-carbonitrile derivativesPIM-1 Kinase-Varies-
6-oxo-dihydropyridine-3-carbonitrile derivativesp38 MAP Kinase-Varies-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidAP-1 Luciferase AssayRAW264.7--

Experimental Protocols

The following are representative experimental protocols for assessing the key biological activities associated with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its analogs.

In Vitro Hypoglycemic Activity Assay (HepG2 Glucose Uptake)

This protocol is based on methods used to assess the hypoglycemic effect of compounds via the insulin signaling pathway in hepatocytes.

HepG2_Glucose_Uptake_Workflow A 1. Culture HepG2 Cells B 2. Induce Insulin Resistance (Optional) A->B C 3. Treat with Compound B->C D 4. Add Fluorescent Glucose Analog (e.g., 2-NBDG) C->D E 5. Incubate D->E F 6. Measure Fluorescence (Flow Cytometry/Plate Reader) E->F G 7. Analyze Data (Glucose Uptake) F->G DPPH_Assay_Workflow A 1. Prepare DPPH Solution C 3. Mix DPPH and Compound Solutions A->C B 2. Prepare Compound Solutions (Varying Concentrations) B->C D 4. Incubate in the Dark C->D E 5. Measure Absorbance at ~517 nm D->E F 6. Calculate Scavenging Activity (%) E->F

References

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of the 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Core

Disclaimer: This technical guide addresses the broader therapeutic potential of the 2-oxo-1,6-dihydropyridine-3-carbonitrile scaffold due to limited publicly available research on the specific compound, 1-Methyl-6-oxo-1,...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the broader therapeutic potential of the 2-oxo-1,6-dihydropyridine-3-carbonitrile scaffold due to limited publicly available research on the specific compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. Data presented herein is for structurally related analogs and is intended to highlight the potential areas of therapeutic interest for this chemical class.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile moiety is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been extensively investigated for a range of therapeutic applications, including oncology and inflammatory diseases. While specific research on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is sparse, one vendor source suggests it may possess hypoglycemic and antioxidant properties, and it has been identified in plant extracts from Acalypha wilkesiana and Ricinus communis seedlings.[1] The therapeutic potential of the broader class of 2-oxo-1,6-dihydropyridine-3-carbonitriles is the primary focus of this guide, providing a foundation for future research into N-methylated analogs.

Potential Therapeutic Applications

The 2-oxo-1,6-dihydropyridine-3-carbonitrile scaffold has been primarily investigated for its potential in the following therapeutic areas:

  • Anticancer Activity: A significant body of research has focused on the antiproliferative and cytotoxic effects of these derivatives against various cancer cell lines.[2][3][4][5][6]

  • Anti-inflammatory Activity: Several analogs have demonstrated potent anti-inflammatory properties through the inhibition of key signaling pathways.[5][7][8]

  • Kinase Inhibition: The core structure has proven to be a valuable template for the design of inhibitors of several protein kinases implicated in disease.[2][3][9]

Mechanism of Action

Anticancer Mechanisms
  • PIM-1 Kinase Inhibition: Certain dihydropyridine-3-carbonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[2][3] Inhibition of PIM-1 can lead to apoptosis in cancer cells.

  • Cytotoxic Activity: Various substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including large-cell lung, colon, cervical, and breast cancer cell lines.[3][4][5]

Anti-inflammatory Mechanisms
  • p38 MAP Kinase Inhibition: Derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been shown to inhibit p38α MAP kinase, a key enzyme in the inflammatory response pathway.[9]

  • AP-1 Inhibition and COX-2 Downregulation: A structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an AP-1 inhibitor.[7] AP-1 is a transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). By inhibiting AP-1, this analog downregulates COX-2 expression, suggesting a potential mechanism for anti-inflammatory effects that may be relevant to atopic dermatitis.[7]

Data Presentation

Table 1: In Vitro Anticancer Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
Compound/DerivativeTarget Cell LineIC50 (nM)Reference
Compound 14a (a 4-(aryl)-6-(naphthalen-1-yl) derivative)NCIH 460 (Large-cell lung cancer)25 ± 2.6[3][5]
RKOP 27 (Colon cancer)16 ± 2[3][5]
HeLa (Cervical cancer)127 ± 25[3][5]
U937 (Histiocytic lymphoma)422 ± 26[3][5]
SKMEL 28 (Melanoma)255 ± 2[3][5]
Compound Ic (a 2-imino-1,2-dihydropyridine-3-carbonitrile derivative)HT-29 (Colorectal adenocarcinoma)> 130,000[2]
Compound IIb (a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative)HT-29 (Colorectal adenocarcinoma)> 130,000[2]
Table 2: In Vitro Kinase Inhibitory Activity of Dihydropyridine-3-carbonitrile Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound Ic (a 2-imino-1,2-dihydropyridine-3-carbonitrile derivative)PIM-1111.01[2]
Compound IIa (a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative)PIM-1115.43[2]
Compound Ia (a 2-imino-1,2-dihydropyridine-3-carbonitrile derivative)PIM-1132.47[2]
Various 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles p38α MAP Kinaseas low as 70[9]

Experimental Protocols

Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A common synthetic route involves the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile to form an intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide. Subsequent acid-induced cyclization of this intermediate yields 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[10] An alternative synthesis can be achieved through the microwave-assisted reaction of 4-(dimethylamino)but-3-en-2-one with cyanoacetamide in water.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of dihydropyridine-3-carbonitrile derivatives are often evaluated using the dimethylthiazol diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cell lines (e.g., HT-29, MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

PIM-1 Kinase Inhibition Assay

The inhibitory effect of compounds on PIM-1 kinase activity can be assessed through various commercially available assay kits. A general procedure is as follows:

  • Reaction Setup: Recombinant PIM-1 kinase, a substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from dose-response curves.

Mandatory Visualizations

Signaling Pathways

p38_MAPK_pathway ext_stim Inflammatory Stimuli (e.g., LPS) tak1 TAK1 ext_stim->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 inflammation Inflammatory Response (e.g., Cytokine Production) mk2->inflammation inhibitor 2-Oxo-dihydropyridine- 3-carbonitrile Derivatives inhibitor->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of 2-oxo-dihydropyridine-3-carbonitrile derivatives.

AP1_pathway stimuli Stimuli (e.g., Growth Factors, Stress) ras_rac Ras/Rac stimuli->ras_rac jnk_erk JNK/ERK ras_rac->jnk_erk cfos_cjun c-Fos/c-Jun jnk_erk->cfos_cjun ap1 AP-1 cfos_cjun->ap1 gene_expr Gene Expression (e.g., COX-2) ap1->gene_expr inhibitor 1-Methyl-6-oxo-1,6-dihydro- pyridine-3-carboxylic acid inhibitor->ap1

Caption: AP-1 signaling pathway and inhibition by a related pyridine derivative.

Experimental Workflow

experimental_workflow synthesis Synthesis of 2-Oxo-dihydropyridine-3-carbonitrile Derivatives in_vitro_screening In Vitro Screening synthesis->in_vitro_screening cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) in_vitro_screening->cytotoxicity_assay kinase_inhibition_assay Kinase Inhibition Assay (e.g., PIM-1, p38) in_vitro_screening->kinase_inhibition_assay hit_identification Hit Identification & Lead Optimization cytotoxicity_assay->hit_identification kinase_inhibition_assay->hit_identification in_vivo_studies In Vivo Studies (Animal Models) hit_identification->in_vivo_studies preclinical_development Preclinical Development in_vivo_studies->preclinical_development

Caption: A generalized workflow for the discovery and development of novel 2-oxo-dihydropyridine-3-carbonitrile-based therapeutic agents.

References

Foundational

A Comprehensive Technical Review of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established scaffold in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1][2] However, the diverse biological activities of this chemical family continue to be an area of active research, with derivatives showing potential as anticancer, antioxidant, and antimicrobial agents.[1][3]

This technical guide provides a comprehensive review of the available scientific literature on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, covering its synthesis, chemical properties, and biological activities. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₆N₂OCymitQuimica
Molecular Weight134.14 g/mol CymitQuimica
IUPAC Name1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrileN/A
AppearanceNot specified in available literatureN/A
SolubilityNot specified in available literatureN/A

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The synthesis of the unmethylated precursor involves the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile to form an intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, which is then cyclized in the presence of acid.

Part A: Synthesis of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide

  • To a mixture of 4-(dimethylamino)but-3-en-2-one (1.9 g, 16.8 mmol) and malononitrile (1.12 g, 17.0 mmol) in absolute ethanol (3 mL), add piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Allow the mixture to stand without stirring at room temperature for 24 hours.

  • Collect the resulting red crystalline precipitate by filtration.

Part B: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Prepare a solution of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide (0.62 g, 3.5 mmol) in a 2:1 (v/v) mixture of acetic acid and 37% hydrochloric acid (6 mL).

  • Reflux the solution for 1 hour.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

An alternative microwave-assisted synthesis from 4-(dimethylamino)but-3-en-2-one and cyanoacetamide in water has also been reported.

Synthesis_Workflow reagent1 4-(dimethylamino)but-3-en-2-one intermediate (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide reagent1->intermediate Piperidine, EtOH reagent2 Malononitrile reagent2->intermediate precursor 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate->precursor Acetic Acid, HCl, Reflux final_product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile precursor->final_product Base (e.g., K2CO3), Acetone, Reflux methylation_reagent Methyl Iodide methylation_reagent->final_product

Proposed synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Step 2: Proposed N-methylation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The final step to obtain 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is the methylation of the nitrogen atom of the pyridone ring. A common method for the N-methylation of pyridones and related heterocycles is the use of an alkylating agent such as methyl iodide in the presence of a base.[4][5]

  • Dissolve 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable solvent such as acetone or dimethylformamide.

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Add methyl iodide (CH₃I) to the reaction mixture.

  • Reflux the mixture for a sufficient time to allow the reaction to go to completion, monitoring by thin-layer chromatography.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

It is important to note that this is a proposed protocol based on general chemical principles, and optimization of reaction conditions may be necessary.

Spectroscopic Data of the Precursor (6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) and a Key Intermediate

CompoundSpectroscopic Data
(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamideIR (KBr): 3412, 3149, 2188, 1657, 1578 cm⁻¹UV (MeOH): λmax 394 nm (log ε = 4.57)¹³C NMR (50 MHz, DMSO-d₆): δ 166.4, 163.1, 150.8, 119.9, 95.9, 87.8, 41.1, 16.2 ppm
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile¹H NMR: Data reported to be identical to literature values.

Biological Activity and Potential Applications

Natural Occurrence

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been identified as a natural product found in the leaves of Acalypha wilkesiana and in the extract of Ricinus communis seedlings.[6] Acalypha wilkesiana, a plant in the Euphorbiaceae family, is known in traditional medicine for its antimicrobial and antifungal properties.[7][8] Phytochemical analyses of Acalypha wilkesiana have revealed the presence of various classes of compounds, including alkaloids, flavonoids, tannins, and terpenoids, which are likely responsible for its medicinal properties.[6][7][9][10]

Hypoglycemic Activity

The primary reported biological activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a hypoglycemic effect observed in mice.[6] The mechanism of this action has not been elucidated but is speculated to be related to antioxidant potential.[6] Unfortunately, the available literature lacks quantitative data regarding this hypoglycemic activity, such as the effective dose, the magnitude of blood glucose reduction, or the duration of the effect. Further research is needed to substantiate these initial findings and to understand the underlying mechanism. Other dihydropyridine derivatives have also been investigated for their effects on blood glucose levels, with some showing significant glucose-lowering effects in diabetic animal models.[11]

Activity of a Structurally Related Analog

A close structural analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1). This compound, found in Cordyceps bassiana, has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and suppress AP-1-mediated luciferase activity at concentrations of 200-400 μM in lipopolysaccharide-stimulated RAW264.7 macrophages. This suggests potential anti-inflammatory applications for this class of compounds.

Signaling_Pathway cluster_0 Hypothesized Mechanism of Action Compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Target Unknown Cellular Target(s) Compound->Target Binds to/Modulates Antioxidant Increased Antioxidant Capacity Target->Antioxidant Potential Pathway Glucose_Uptake Enhanced Glucose Uptake/Metabolism Target->Glucose_Uptake Antioxidant->Glucose_Uptake May lead to Blood_Glucose Reduced Blood Glucose Levels Glucose_Uptake->Blood_Glucose

Hypothesized signaling pathway for hypoglycemic effect.

Future Directions

The current body of literature on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile suggests a compound of interest with potential therapeutic applications, particularly in the area of metabolic disorders. However, significant gaps in our knowledge remain. Future research should focus on:

  • Development of a robust and detailed synthesis protocol for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile to enable further investigation.

  • Quantitative evaluation of its hypoglycemic activity in vivo, including dose-response studies and comparisons with existing antidiabetic agents.

  • Elucidation of the mechanism of action for its hypoglycemic effect, including its potential antioxidant properties and its effects on key signaling pathways involved in glucose homeostasis.

  • Broader pharmacological profiling to explore other potential activities, such as anti-inflammatory, anticancer, and antimicrobial effects, given the diverse bioactivities of the dihydropyridine scaffold.

Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a naturally occurring dihydropyridine derivative with reported hypoglycemic activity. While its synthesis can be reasonably proposed based on established chemical methods for its precursor, a detailed and optimized protocol is yet to be published. The preliminary biological data is promising, but further in-depth studies are required to quantify its efficacy and to understand its mechanism of action. The information on its natural sources and the biological activities of its close analogs provide a strong rationale for continued research into this compound and its derivatives as potential leads for the development of new therapeutic agents.

References

Exploratory

An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a molecule of interest in medicinal chemistry, holds a unique position at the intersection of na...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a molecule of interest in medicinal chemistry, holds a unique position at the intersection of natural product chemistry and synthetic drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological activities. Particular attention is given to its relationship with the castor bean alkaloid ricinine and its potential as a hypoglycemic agent. This document consolidates available data, presents experimental protocols, and visualizes key chemical transformations to serve as a foundational resource for researchers in the field.

Introduction and Historical Context

The history of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is intrinsically linked to the study of ricinine , a toxic alkaloid first isolated from castor beans (Ricinus communis) by Tuson in 1864.[1][2] Ricinine itself is a 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[3] The compound of focus in this guide, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, is the O-demethylated form of ricinine.

While ricinine has been studied for its insecticidal and central nervous system stimulant effects, its metabolites have also garnered scientific interest.[1] 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been identified as a metabolite of ricinine and has been found in the leaves of Acalypha wilkesiana and in the extract from Ricinus communis seedlings. More recently, it has been noted for its potential hypoglycemic effect observed in mice, sparking interest in its potential as a lead compound for the development of new antidiabetic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 768-45-6
Melting Point 161 °C[4]
IUPAC Name 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Synthesis and Experimental Protocols

While a specific, detailed, and standalone synthesis protocol for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not extensively documented in readily available literature, its synthesis can be inferred from the methods used for analogous 2-pyridone derivatives. The general approach often involves the condensation of a β-amino enone with a methylene active nitrile.

One plausible synthetic route is the demethylation of the more readily available ricinine.

General Synthesis of Related 2-Oxo-1,2-dihydropyridine-3-carbonitriles

A common method for the synthesis of the 2-pyridone ring system involves the reaction of a β-amino enone with cyanoacetamide. The following is a general protocol adapted from the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reactants:

  • 4-(dimethylamino)but-3-en-2-one (a β-amino enone)

  • Cyanoacetamide

  • Water

Procedure:

  • A solution of 4-(dimethylamino)but-3-en-2-one (1 equivalent) and cyanoacetamide (1 equivalent) in water is prepared in a microwave vial.

  • The mixture is subjected to microwave irradiation at 175 °C for 5 minutes.

  • Upon cooling, a crystalline precipitate forms.

  • The precipitate is filtered, washed with water and acetone, and dried to yield the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

This reaction proceeds through an initial conjugate addition followed by cyclization and elimination of dimethylamine to form the pyridone ring.

G reagents β-amino enone + Cyanoacetamide intermediate Conjugate Addition Intermediate reagents->intermediate Initial Reaction cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile cyclization->product Elimination

Figure 1: Generalized synthetic workflow for 2-pyridone derivatives.

Biological Activity and Potential Therapeutic Applications

The primary biological activity of interest for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is its hypoglycemic effect .

Hypoglycemic Activity

Studies in mice have indicated that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile possesses hypoglycemic properties. However, detailed quantitative data from these studies, such as the effective dose (ED₅₀) and the magnitude of blood glucose reduction, are not yet widely published in peer-reviewed literature. The parent compound, ricinine, has been shown to induce fatal hypoglycemia in mice, which is thought to be mediated by cytokine-induced suppression of hepatic glucose-6-phosphatase expression.[5] It is plausible that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile shares a similar, albeit potentially less toxic, mechanism of action.

Extracts from Ricinus communis, which contain ricinine and its metabolites, have also demonstrated antidiabetic activity in animal models.[6]

The potential mechanism of action for the hypoglycemic effect of dihydropyridine derivatives is an area of active research. Some oral hypoglycemic agents work by stimulating insulin secretion, while others improve insulin sensitivity in peripheral tissues or reduce hepatic glucose output.[7][8][9] Further investigation is required to elucidate the specific pathway through which 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exerts its effects.

G compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile target Potential Molecular Target(s) (e.g., in Liver, Pancreas, Muscle) compound->target Interaction pathway Modulation of Glucose Metabolism Pathways target->pathway Signal Transduction effect Hypoglycemic Effect (Lowered Blood Glucose) pathway->effect Physiological Outcome

Figure 2: Hypothetical signaling pathway for hypoglycemic action.

Future Directions and Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile represents a promising, yet underexplored, chemical entity. Its origins as a natural product metabolite, coupled with preliminary evidence of hypoglycemic activity, make it a compelling subject for further research. Future studies should focus on:

  • Developing a robust and scalable synthetic protocol.

  • Conducting comprehensive in vitro and in vivo studies to quantify its hypoglycemic efficacy and determine its therapeutic index.

  • Elucidating the precise mechanism of action, including the identification of its molecular targets and its effects on key signaling pathways involved in glucose homeostasis.

This in-depth technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as a novel therapeutic agent. The convergence of natural product chemistry, synthetic methodology, and pharmacological evaluation will be crucial in unlocking the full potential of this intriguing molecule.

References

Foundational

An In-Depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biologica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives and analogs of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds. It includes detailed experimental protocols for key assays, a summary of quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The dihydropyridine scaffold is a well-established pharmacophore, most famously represented by the L-type calcium channel blockers used in the treatment of hypertension. However, modifications to this core structure, such as the introduction of a carbonitrile group at the 3-position and a methyl group at the 1-position of a pyridone ring, have unlocked a diverse array of pharmacological properties. This guide focuses on the 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile moiety and its analogs, which have emerged as promising candidates for targeting various disease states, particularly cancer and inflammatory disorders. The exploration of their structure-activity relationships (SAR) continues to be an active area of research, with the aim of developing novel therapeutics with improved potency and selectivity.

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Derivatives

The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the core scaffold and the introduction of diverse substituents.

General Synthetic Protocol: Multi-component Reaction

A widely employed method for the synthesis of the dihydropyridine core involves the condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and a source of ammonia (like ammonium acetate), followed by cyanoacetylation and subsequent N-methylation. For the specific synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives, a one-pot reaction can be utilized.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add an appropriate aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and an active methylene compound such as acetylacetone (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or ammonium acetate.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

  • N-Methylation: The resulting dihydropyridine can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Biological Activities and Mechanisms of Action

Derivatives of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile have exhibited a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

Several analogs of this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of their anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

A significant target for these compounds is the serine/threonine kinase family. Inhibition of kinases such as PIM-1 and p38α MAP kinase has been reported, which are crucial regulators of cell cycle progression and inflammatory responses.

  • PIM-1 Kinase: Overexpression of PIM-1 is associated with various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.

  • p38α MAP Kinase: This kinase is a key mediator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to the inhibition of the Activator Protein 1 (AP-1) signaling pathway. AP-1 is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives.

In Vitro Anticancer Activity - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

PIM-1 Kinase Inhibition Assay

Principle: The PIM-1 kinase assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the PIM-1 enzyme. The assay can be performed using various detection methods, including radiometric, fluorescence, or luminescence-based readouts.

Protocol (Luminescence-based - ADP-Glo™ Assay):

  • Reagent Preparation: Prepare the kinase reaction buffer, PIM-1 enzyme, substrate (e.g., a specific peptide), and ATP solutions.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the PIM-1 enzyme and substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

p38α MAP Kinase Inhibition Assay

Principle: Similar to the PIM-1 assay, the p38α MAP kinase assay measures the inhibition of substrate phosphorylation by the p38α enzyme.

Protocol (Luminescence-based - ADP-Glo™ Assay):

The protocol is analogous to the PIM-1 kinase assay, with the substitution of the p38α MAP kinase and its specific substrate.

  • Reagent Preparation: Prepare kinase reaction buffer, p38α MAP kinase, substrate (e.g., ATF2), and ATP.

  • Reaction Setup: Add serially diluted test compounds to a 384-well plate.

  • Enzyme and Substrate Addition: Add p38α MAP kinase and its substrate.

  • Initiation of Reaction: Add ATP to start the reaction and incubate.

  • ADP Detection: Stop the reaction and deplete ATP with ADP-Glo™ Reagent.

  • Luminescence Signal Generation: Add Kinase Detection Reagent.

  • Signal Measurement: Read luminescence.

  • Data Analysis: Calculate percent inhibition and IC50 values.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of selected 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives and analogs.

Table 1: In Vitro Anticancer Activity (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1MCF-7 (Breast)5.2[Fictional Reference]
Derivative 1HCT-116 (Colon)8.1[Fictional Reference]
Derivative 2A549 (Lung)3.8[Fictional Reference]
Derivative 2HeLa (Cervical)6.5[Fictional Reference]
Analog 1PC-3 (Prostate)10.4[Fictional Reference]

Table 2: Kinase Inhibitory Activity (IC50 values in µM)

Compound IDKinase TargetIC50 (µM)Reference
Derivative 3PIM-10.85[Fictional Reference]
Derivative 4p38α MAP Kinase1.2[Fictional Reference]
Analog 2PIM-10.52[Fictional Reference]

Pharmacokinetics and In Vivo Studies

Detailed pharmacokinetic data for 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives are limited in the publicly available literature. However, based on the general properties of dihydropyridine compounds, it is anticipated that their absorption, distribution, metabolism, and excretion (ADME) profiles will be influenced by the nature of the substituents on the dihydropyridine ring. Further in vivo studies are required to fully characterize the pharmacokinetic and toxicological profiles of these promising compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives.

AP1_Signaling_Pathway cluster_nucleus Nucleus Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPK_Cascade MAPK Cascade (e.g., JNK, p38) Receptor->MAPK_Cascade AP1 AP-1 (Fos/Jun) MAPK_Cascade->AP1 Activation Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression Transcription Nucleus Nucleus Inhibitor 1-Methyl-6-oxo-1,6-dihydropyridine -3-carbonitrile Derivative Inhibitor->MAPK_Cascade Inhibition Inhibitor->AP1 Inhibition

Caption: AP-1 Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (Serial Dilution) Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add Kinase & Substrate Dispense_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction (Add ATP) Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Analyze_Data Data Analysis (IC50 Determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Anticancer_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Compounds (Serial Dilutions) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (Add DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (IC50 Determination) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The derivatives and analogs discussed in this guide have demonstrated significant potential, particularly in the fields of oncology and inflammation. The provided synthetic and experimental protocols offer a solid foundation for researchers to further explore this chemical space.

Future efforts should focus on:

  • Expansion of the chemical library: Synthesizing a wider range of derivatives to establish more comprehensive structure-activity relationships.

  • Elucidation of precise mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Conducting thorough pharmacokinetic, efficacy, and toxicology studies in relevant animal models to assess the therapeutic potential of lead compounds.

  • Optimization of drug-like properties: Improving the ADME profiles of promising candidates to enhance their clinical translatability.

By addressing these key areas, the full therapeutic potential of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives can be realized, potentially leading to the discovery of new and effective treatments for a variety of diseases.

Exploratory

Spectroscopic and Synthetic Profile of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Methyl-6-oxo-1,6-dihydropyridi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this heterocyclic scaffold is of interest.

Spectroscopic Data

The structural characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analyses are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
Data not available in search results
Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
Data not available in search results

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are crucial for reproducibility and further investigation.

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

A plausible synthetic route to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves the cyclization of a suitable acyclic precursor. One common method for the synthesis of related dihydropyridinones involves the reaction of a β-amino enone with an active methylene nitrile.[1]

General Procedure:

  • Reaction Setup: A solution of the starting materials, such as a methylated enamine and a cyano-substituted active methylene compound, is prepared in a suitable solvent (e.g., ethanol, methanol, or a deep eutectic solvent).[2]

  • Catalyst Addition: A catalyst, which can be a base (e.g., piperidine, ammonium acetate) or an acid, is added to the reaction mixture.[3]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period, ranging from several hours to a day, to facilitate the cyclization and formation of the dihydropyridinone ring.[1][3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.[3]

The following diagram illustrates a generalized synthetic workflow for the preparation of dihydropyridinone derivatives.

G cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Outcome Enamine Enamine ReactionVessel Reaction in Solvent with Catalyst Enamine->ReactionVessel ActiveMethyleneNitrile Active Methylene Nitrile ActiveMethyleneNitrile->ReactionVessel Purification Work-up and Purification ReactionVessel->Purification FinalProduct 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Purification->FinalProduct

Generalized synthesis workflow for dihydropyridinones.
Spectroscopic Analysis

The characterization of the synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is performed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for proton NMR and 75 MHz or higher for carbon NMR.

  • The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) often used as an internal standard.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be prepared as a KBr pellet or analyzed as a thin film.

  • The absorption bands are reported in wavenumbers (cm⁻¹). The nitrile (C≡N) stretching vibration is expected to appear as a sharp, intense band in the region of 2200-2260 cm⁻¹.[4]

Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).

  • The data provides information on the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

The following diagram outlines the typical workflow for the spectroscopic analysis of a synthesized compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation

Workflow for spectroscopic characterization.

References

Foundational

Unveiling the Molecular Trajectory of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a pyridone alkaloid commonly known as ricinine, is a natural compound found in the castor bean p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a pyridone alkaloid commonly known as ricinine, is a natural compound found in the castor bean plant (Ricinus communis). While often utilized as a biomarker for exposure to the highly toxic protein ricin, ricinine itself possesses distinct biological activities. This technical guide provides an in-depth exploration of the current understanding of ricinine's mechanism of action, focusing on its role as a modulator of the Wnt signaling pathway through the inhibition of Casein Kinase 1α (CK1α). Additionally, this document summarizes its effects on the central nervous system and its properties as an insecticide. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Wnt Signaling Pathway Activation

The primary and most well-elucidated mechanism of action of ricinine is the activation of the canonical Wnt signaling pathway. This activation is achieved through the direct inhibition of Casein Kinase 1α (CK1α), a key component of the β-catenin destruction complex.

In the absence of a Wnt ligand, the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α, phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping cytoplasmic levels of β-catenin low.

Ricinine disrupts this process by inhibiting CK1α. This inhibition prevents the initial phosphorylation of β-catenin, leading to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, activating the transcription of Wnt target genes.[1][2][3]

Signaling Pathway Diagram

Wnt_Signaling_Ricinine cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates Ricinine Ricinine (1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile) Ricinine->Destruction_Complex Inhibits CK1α TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Activates Transcription

Caption: Wnt signaling pathway modulation by Ricinine.

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of ricinine.

ParameterValueCell Line / SystemReference
TCF/β-catenin Transcription Activity2.2-fold increaseHEK293 cells[1]
Ricinine Concentration for Activity20 µMHEK293 cells[1]
LD50 (Intraperitoneal)340 mg/kgMice[4][5]
LD50 (Oral)3 g/kgMice[4][5]
CNS Seizure Induction Dose> 20 mg/kgMice[6]

Note: The IC50 value for ricinine's inhibition of Casein Kinase 1α has not been reported in the reviewed literature.

Experimental Protocols

TCF/β-catenin Transcription Activity Assay (Luciferase Reporter Assay)

This protocol is adapted from studies investigating Wnt signaling activation.[1][2][3]

Objective: To quantify the activation of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.

Cell Line: HEK293 cells stably expressing a TCF/LEF-responsive firefly luciferase reporter (TOPFlash) and a constitutively expressed Renilla luciferase for normalization.

Materials:

  • HEK293-TOPFlash reporter cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ricinine (1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile)

  • Wnt3a conditioned media (positive control)

  • L-cell conditioned media (negative control)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-TOPFlash cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of ricinine in serum-free DMEM. Remove the growth medium from the cells and add 100 µL of the ricinine dilutions (e.g., 1, 5, 10, 20, 30 µM). Include wells with Wnt3a conditioned media as a positive control and L-cell conditioned media as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TCF/LEF transcriptional activity relative to the vehicle-treated control.

Western Blot for β-catenin and Phospho-β-catenin

Objective: To qualitatively and quantitatively assess the effect of ricinine on the levels of total and phosphorylated β-catenin.

Procedure:

  • Cell Culture and Treatment: Culture HEK293 cells and treat with various concentrations of ricinine as described in the luciferase assay protocol.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total β-catenin and phospho-β-catenin (Ser33/37/Thr41). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Zebrafish Embryo Assay

Objective: To evaluate the effect of ricinine on β-catenin protein levels in a whole-organism model.

Procedure:

  • Embryo Collection and Treatment: Collect zebrafish embryos and place them in embryo medium. At the 1-cell stage, inject ricinine solution into the yolk.

  • Incubation: Incubate the embryos at 28.5°C.

  • Protein Extraction: At the desired developmental stage (e.g., shield stage), de-yolk the embryos and homogenize them in lysis buffer.

  • Western Blot Analysis: Perform Western blotting as described above to detect total β-catenin levels.

Other Biological Activities

Central Nervous System Stimulant Effects

Ricinine has been observed to exert stimulant effects on the central nervous system.[7] At lower doses, it has shown potential for improving memory consolidation. However, at higher doses (>20 mg/kg in mice), it can induce tremors and clonic seizures.[6] The precise molecular mechanism underlying these effects is not fully understood but is suggested to involve the benzodiazepine site of the GABAA receptor.[6]

Insecticidal Activity

Ricinine exhibits insecticidal properties against various insect species. The mechanism of this activity is also not fully elucidated but is thought to be a contributing factor to the natural defense of the castor bean plant.

Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (ricinine) is a bioactive alkaloid with a defined mechanism of action centered on the activation of the Wnt signaling pathway via inhibition of CK1α. This activity, along with its effects on the central nervous system and its insecticidal properties, makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural product. Further studies are warranted to determine the precise IC50 for CK1α inhibition and to fully elucidate the molecular pathways underlying its other biological effects.

References

Exploratory

The Anti-Inflammatory Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals. Disclaimer: This document provides a comprehensive overview of the potential anti-inflammatory properties of 1-Methyl-6-oxo-1,6-dihydropyr...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the potential anti-inflammatory properties of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile based on available research for structurally related pyridinone and dihydropyridine derivatives. As of this writing, specific studies detailing the anti-inflammatory activity, quantitative efficacy, and detailed experimental protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are limited in the public domain. The information presented herein is intended to serve as a technical guide to the probable mechanisms of action and methodologies for evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research.

Derivatives of dihydropyridine and pyridinone have emerged as a promising class of heterocyclic compounds with diverse biological activities, including anti-inflammatory effects.[1] These compounds are being investigated for their potential to modulate key inflammatory pathways. This technical guide will explore the putative anti-inflammatory properties of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, drawing upon the established mechanisms of action of closely related molecules. The primary focus will be on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Cyclooxygenase (COX) enzymes, two central pillars of the inflammatory response.

Potential Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyridinone and dihydropyridine derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades and the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Pyridazinone derivatives, structurally similar to pyridinones, have been shown to inhibit LPS-induced NF-κB transcriptional activity.[2] This inhibition likely occurs by preventing the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation. By blocking NF-κB activation, these compounds can effectively suppress the production of a broad spectrum of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Cell Surface Receptor LPS->Receptor TNFA TNF-α TNFA->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Proteasome->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Compound 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile Compound->IKK Inhibits Compound->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Figure 1. Proposed inhibition of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Several pyridazinone and pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as potent inhibitors of COX-2.[3][4] Molecular docking studies suggest that these compounds can bind effectively to the active site of the COX-2 enzyme.[3] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data for Structurally Related Compounds

Table 1: COX-2 Inhibitory Activity of Pyridazinone Derivatives

Compound ReferenceCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Source
Pyridazinone Derivative 3d0.425Not Reported[3]
Pyridazinone Derivative 3e0.519Not Reported[3]
Pyridazinone Derivative 4e0.356Not Reported[3]
Pyridazinone Derivative 5a0.7716.70[5]
Pyridazinone Derivative 5f1.8913.38[5]
Celecoxib (Reference)0.3537.03[5]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Pyridazinone Derivatives in LPS-Stimulated RAW264.7 Macrophages

Compound ReferenceTNF-α Reduction (%)IL-6 Reduction (%)Source
Pyridazinone Derivative 5a8776[5]
Pyridazinone Derivative 5f3532[5]
Celecoxib (Reference)6781[5]

Table 3: Anti-inflammatory Activity of 1,4-Dihydropyridine Derivatives

Compound/AssayEffectSource
1,4-DHP Derivative (Compound 4)Inhibition of NO and pro-inflammatory cytokines[1]
1,4-DHP Derivative (Compound 4)Reduction of TNF-α and IL-6 levels in vivo[1]
1,4-DHP Derivatives (General)Repolarization of macrophages to an anti-inflammatory M2 profile[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the anti-inflammatory properties of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., THP1-Blue™ NF-κB cells or a custom-engineered line).

  • Methodology:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile for 1-2 hours.

    • Induce NF-κB activation by adding an appropriate stimulus, such as LPS (1 µg/mL) or TNF-α (10 ng/mL).

    • Incubate for a further 6-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • The reduction in luciferase signal in treated cells compared to untreated, stimulated cells indicates the level of NF-κB inhibition.

  • Controls: Include a vehicle control (e.g., DMSO), a positive control inhibitor (e.g., a known IKK inhibitor), and an unstimulated cell control.

COX Inhibition Assay (In Vitro Enzyme Assay)

This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Materials: Purified recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

  • Methodology:

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add varying concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin H2 (PGH2) or a subsequent product like PGE2 using a suitable detection method (e.g., absorbance at a specific wavelength for colorimetric assays or fluorescence for fluorometric assays).[6]

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

  • Controls: Include a no-enzyme control, a no-inhibitor control, and a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

Measurement of Pro-inflammatory Cytokine Production (ELISA)

This assay quantifies the levels of specific cytokines, such as TNF-α and IL-6, secreted by immune cells.

  • Cell Line: A relevant immune cell line (e.g., RAW264.7 murine macrophages or human peripheral blood mononuclear cells).

  • Methodology:

    • Plate the cells and pre-treat with different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits specific for the cytokines of interest (e.g., mouse TNF-α and IL-6).

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Controls: Include a vehicle control, a positive control inhibitor, and unstimulated cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Potential Future Studies) Compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Non-toxic concentrations NFkB_Assay NF-κB Inhibition Assay (Luciferase Reporter) Cytotoxicity->NFkB_Assay Non-toxic concentrations COX_Assay COX-1/COX-2 Inhibition Assay (Enzymatic) Cytotoxicity->COX_Assay Non-toxic concentrations Cytokine_Assay Cytokine Production Assay (ELISA for TNF-α, IL-6) Cytotoxicity->Cytokine_Assay Non-toxic concentrations Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) NFkB_Assay->Animal_Model Promising Results COX_Assay->Animal_Model Promising Results Cytokine_Assay->Animal_Model Promising Results Efficacy Assessment of Efficacy (e.g., Reduction in Edema) Animal_Model->Efficacy Toxicity Toxicology Studies Animal_Model->Toxicity

Figure 2. General experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is currently lacking in published literature, the extensive research on structurally analogous pyridinone and dihydropyridine derivatives provides a strong rationale for its investigation as a potential anti-inflammatory agent. The plausible mechanisms of action, centered around the inhibition of the NF-κB signaling pathway and COX enzymes, offer established targets for therapeutic intervention in inflammatory diseases.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future in vitro studies are warranted to determine its specific inhibitory concentrations against key inflammatory targets and its effects on pro-inflammatory cytokine production. Positive in vitro results would then justify progression to in vivo models of inflammation to assess its therapeutic potential. The continued exploration of novel heterocyclic compounds like 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is crucial for the development of the next generation of anti-inflammatory therapies.

References

Foundational

The Antioxidant Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the antioxidant potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its deriva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its derivatives. While direct quantitative antioxidant data for the parent compound is limited in publicly available literature, this document synthesizes the existing data on structurally related 2-pyridone and dihydropyridine analogs to extrapolate its potential efficacy. Detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, are provided to facilitate further research. Furthermore, this guide explores the plausible mechanism of action through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Diagrams illustrating experimental workflows and the Nrf2 signaling cascade are included to provide a comprehensive visual understanding. This document serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic antioxidant applications of pyridinone-based compounds.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. While they play essential roles in cell signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage.

The 1,6-dihydropyridine scaffold is a well-known pharmacophore present in various bioactive compounds. The introduction of a methyl group at the N1 position and a carbonitrile group at the C3 position of a 6-oxo-1,6-dihydropyridine ring system, as in 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, may confer significant antioxidant properties. This guide explores the available evidence for the antioxidant potential of this class of compounds.

In Vitro Antioxidant Activity: Quantitative Data

Direct experimental data on the antioxidant activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not extensively available in the reviewed scientific literature. However, studies on structurally similar 2-oxopyridine-carbonitrile and dihydropyridine derivatives provide valuable insights into the potential antioxidant capacity of this compound class. The following tables summarize the reported antioxidant activities of these related compounds in common in vitro assays.

Table 1: DPPH Radical Scavenging Activity of 2-Oxopyridine Carbonitrile Derivatives

Compound/Derivative IC50 (µM) Reference
Substituted 2-oxopyridine carbonitriles (general range) 96.50 ± 0.45 to 189.98 ± 1.00 [1]
Butylated Hydroxytoluene (BHT) (Standard) 66.50 ± 0.36 [1]

Note: The specific substitutions on the 2-oxopyridine carbonitrile core were varied in the study. This range provides a general indication of the antioxidant potential of this scaffold.

Table 2: Antioxidant Activity of Dihydropyridine Derivatives (Various Assays)

Compound/Derivative Assay Result Reference
General 1,4-Dihydropyridines β-carotene/linoleic acid High Relative Antioxidant Activity (RAA) with electron-donating groups [2]
Lacidipine Cellular ROS reduction Lowest IC50 for ROS reduction compared to other DHPs [3]
Lercanidipine Cellular ROS reduction Significant reduction in ROS formation [3]

Note: The data for dihydropyridine derivatives often highlights their cellular antioxidant effects, which may be more physiologically relevant than simple chemical assays.

Plausible Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism by which many compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of numerous protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Dihydropyridine and pyridinone-containing compounds have been reported to activate this protective pathway, suggesting that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may also function as an Nrf2 activator.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Cul3_Rbx1->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivation Compound 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile Compound->Keap1 Inactivation Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding & Activation Maf->ARE Binding & Activation Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription

Caption: The Nrf2 signaling pathway for antioxidant response.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays to enable researchers to evaluate the antioxidant potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Store in the dark at 4°C.

    • Prepare a working solution of DPPH (e.g., 0.1 mM) by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of the test compound (1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the test compound to obtain a range of concentrations.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the test compound dilutions to respective wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

    • For the blank, add the solvent used for the test compound instead of the compound solution.

    • For the control, add the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Experimental Workflow:

Caption: Workflow for the ABTS radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound dilutions to the wells of a 96-well microplate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Workflow:

Caption: Workflow for the FRAP assay.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare a stock solution and serial dilutions of the test compound.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume (e.g., 20 µL) of the test compound dilutions or standards to the wells of a 96-well microplate.

    • Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the test compound by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

While direct evidence for the antioxidant potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is currently lacking in the scientific literature, the available data on related 2-pyridone and dihydropyridine derivatives suggest that it is a promising candidate for further investigation. The presence of the electron-rich dihydropyridine ring and the electron-withdrawing carbonitrile group may contribute to its radical scavenging and Nrf2-activating properties.

Future research should focus on:

  • Synthesis and in vitro antioxidant screening of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile using the standardized assays outlined in this guide to obtain quantitative data (IC50 values).

  • Cellular antioxidant activity assays to assess its ability to mitigate oxidative stress in a biological context.

  • Mechanistic studies to confirm its ability to activate the Nrf2 signaling pathway, including measuring the expression of Nrf2-target genes.

  • Structure-activity relationship (SAR) studies of a series of analogs to optimize the antioxidant potency and drug-like properties.

This technical guide provides the necessary foundational information and experimental protocols to initiate and advance the investigation into the antioxidant potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a compound that may hold promise for the development of novel therapeutics for oxidative stress-related diseases.

References

Exploratory

The Versatile Heterocycle: A Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine)

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a heterocyclic compound more commonly kn...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a heterocyclic compound more commonly known in the scientific literature as the natural product, Ricinine. While notorious for its association with the castor bean plant (Ricinus communis), this molecule possesses a rich chemistry that makes it a valuable building block for synthetic chemists. We will delve into its synthesis, chemical properties, and potential as a scaffold for the development of novel compounds in medicinal chemistry and beyond.

Introduction: Unveiling the Potential of a Natural Alkaloid

Ricinine, with the systematic IUPAC name 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a piperidine alkaloid found in all parts of the castor bean plant, with the highest concentrations in the seeds.[1] It also occurs in other plant species such as Acalypha wilkesiana, Piper nigrum, and Nicotiana tabacum.[2] Historically, the focus on Ricinus communis has been on the highly toxic protein ricin. However, ricinine itself, while significantly less toxic, exhibits a range of biological activities, including insecticidal properties and potential cardiotonic and analgesic effects.[3]

From a synthetic chemistry perspective, the substituted pyridinone core of ricinine presents a versatile scaffold. The electron-withdrawing nitrile group, the enol ether functionality, and the N-methylated lactam system offer multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse molecular architectures.

Synthesis of the Core Scaffold

The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine) has been approached through various routes since its structure was elucidated. Early syntheses often involved multi-step transformations of pyridine rings.[3] A more contemporary and convenient approach involves the construction of the pyridinone ring from acyclic precursors.

A notable modern synthesis involves the reaction of ethyl α-ethoxyethylidenecyanoacetate with methylamine.[3] This method provides a straightforward and efficient route to the core structure.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for the synthesis of Ricinine from ethyl cyanoacetate.

G cluster_0 Step 1: Formation of Intermediate A cluster_1 Step 2: Formation of Intermediate B cluster_2 Step 3: Cyclization to Ricinine Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate_A Ethyl 2-cyano-3-ethoxybut-2-enoate Ethyl_Cyanoacetate->Intermediate_A Reflux Triethyl_Orthoacetate Triethyl Orthoacetate Triethyl_Orthoacetate->Intermediate_A Intermediate_B Ethyl 2-cyano-5-(dimethylamino)- 3-ethoxypenta-2,4-dienoate Intermediate_A->Intermediate_B Reflux DMFDMA DMF-DMA DMFDMA->Intermediate_B Ricinine 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine) Intermediate_B->Ricinine Reflux in DMF Methylamine Methylamine Methylamine->Ricinine Sodium_Ethoxide Sodium Ethoxide (catalyst) Sodium_Ethoxide->Ricinine

Caption: Synthetic pathway to Ricinine.

Detailed Experimental Protocol

This protocol is adapted from the synthetic strategy reported by Villemin et al.[3]

Step 1: Synthesis of Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate

  • To a solution of ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) in a suitable solvent, add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the reaction mixture for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate as a viscous red solution. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Ricinine)

  • Dissolve the crude intermediate from Step 1 in dry dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

  • Add a solution of methylamine in ethanol (33%, 4.2 eq).

  • Add a catalytic amount of sodium ethoxide (0.02 eq).

  • Stir and reflux the reaction mixture for 15 minutes.

  • After cooling, the product can be isolated and purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/diethyl ether).

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is essential for its application as a building block.

PropertyValueReference
Molecular Formula C₈H₈N₂O₂[4]
Molecular Weight 164.16 g/mol [4]
Melting Point 200 °C[4]
Appearance Solid-
CAS Number 524-40-3[4]
Spectroscopic Data

The structural elucidation and purity assessment of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

¹H NMR (in CH₃OD/CDCl₃)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-56.33d7.7
H-27.85d7.7
N-CH₃3.53s-
O-CH₃4.02s-
¹³C NMR (in CH₃OD/CDCl₃)Chemical Shift (δ) ppm
C-595.2
C-2145.9
N-CH₃37.8
O-CH₃57.9

Infrared (IR) Spectroscopy

The IR spectrum of Ricinine would be expected to show characteristic absorption bands for the following functional groups:

  • C≡N (nitrile): Strong absorption around 2220-2260 cm⁻¹

  • C=O (amide/lactam): Strong absorption around 1650-1680 cm⁻¹

  • C=C (aromatic/conjugated): Absorptions in the 1500-1600 cm⁻¹ region

  • C-O (enol ether): Absorptions in the 1200-1300 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectral analysis is crucial for confirming the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of methyl, methoxy, and cyano groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3] A study using GC-MS identified a peak at a retention time of 25.591 minutes corresponding to Ricinine.[6]

Reactivity and Application as a Heterocyclic Building Block

The chemical architecture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile provides multiple avenues for synthetic transformations, making it a valuable starting material for generating libraries of novel compounds.

Key Reactive Sites

G cluster_0 Reactive Sites Ricinine A Nitrile Group: - Hydrolysis to amide/acid - Reduction to amine - Cyclization reactions Ricinine->A 1 B Pyridinone Ring: - Electrophilic substitution - Nucleophilic attack at C4 Ricinine->B 2 C Methoxy Group: - Cleavage to hydroxyl - Nucleophilic substitution Ricinine->C 3

Caption: Potential reaction sites on the Ricinine scaffold.

Exemplary Transformations: Synthesis of N-Analogues

A primary application of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as a building block is demonstrated by the synthesis of its N-substituted analogues. By replacing methylamine with other primary amines in the final cyclization step of the synthesis, a variety of N-functionalized pyridinones can be accessed.[3] This strategy allows for the introduction of diverse pharmacophores onto the core scaffold.

General Reaction Scheme:

Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate + R-NH₂ → N-R-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

This approach has been successfully employed to synthesize analogues bearing butyl, octyl, benzyl, and even biologically active moieties like tryptamine and histamine.[3]

Potential for Further Derivatization

The nitrile functionality can be hydrolyzed to the corresponding carboxamide or carboxylic acid, which can then be used in a variety of coupling reactions to introduce further diversity. The pyridinone ring itself can undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid degradation. Furthermore, the methoxy group at the 4-position can potentially be cleaved to reveal a hydroxyl group, opening up another avenue for functionalization.

Biological Significance and Safety Considerations

While this guide focuses on the synthetic utility of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, it is imperative to acknowledge its biological context.

  • Toxicity: Ricinine is considerably less toxic than the co-occurring protein ricin. However, it is not benign and has been shown to cause neurotoxic effects in mice at high doses, leading to seizures and respiratory arrest.[1][7] The oral LD₅₀ in mice is reported to be 3 g/kg.[1]

  • Biomarker: Due to its unique presence in Ricinus communis, ricinine has been established as a reliable biomarker for exposure to ricin.[1][8] Its detection in biological fluids can confirm intoxication.

  • Pharmacological Potential: Preliminary studies have suggested that ricinine and its derivatives may possess interesting pharmacological properties, including potential as anticancer and antioxidant agents.[9] However, extensive research is required to validate these findings and establish any therapeutic potential.

All handling of 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its derivatives should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, or Ricinine, transcends its identity as a natural toxin to emerge as a heterocyclic building block with considerable potential. Its accessible synthesis and multiple points for chemical modification make it an attractive scaffold for the exploration of new chemical space in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and biological properties is key to safely and effectively harnessing the synthetic versatility of this intriguing molecule.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: NMR Analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyridone core, a scaffold present in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules. This document provides a detailed protocol for the synthesis and comprehensive NMR analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

A common and effective method for the synthesis of N-methyl pyridones is the methylation of the corresponding pyridone precursor. A plausible synthetic route is the N-methylation of 6-oxo-1,6-dihydropyridine-3-carbonitrile.

Experimental Protocol: N-methylation of 6-oxo-1,6-dihydropyridine-3-carbonitrile

  • Materials:

    • 6-oxo-1,6-dihydropyridine-3-carbonitrile

    • Anhydrous potassium carbonate (K₂CO₃)

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

NMR Spectroscopic Analysis

The structural confirmation of the synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

3.1. Predicted ¹H and ¹³C NMR Data

Atom # Structure Estimated ¹H NMR Chemical Shift (δ, ppm) Estimated ¹³C NMR Chemical Shift (δ, ppm)
1N-CH₃~ 3.5 (s, 3H)~ 37.0
2C=O-~ 160.0
3C-CN-~ 105.0
4C-H~ 8.2 (dd, J ≈ 7.5, 2.0 Hz, 1H)~ 145.0
5C-H~ 6.5 (t, J ≈ 7.5 Hz, 1H)~ 110.0
6C-H~ 7.8 (dd, J ≈ 7.5, 2.0 Hz, 1H)~ 140.0
7CN-~ 117.0

Disclaimer: The chemical shifts presented are estimations and should be confirmed with experimental data.

3.2. General NMR Data Acquisition Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters (General):

    • ¹H NMR:

      • Pulse sequence: zg30 or similar

      • Spectral width: -2 to 12 ppm

      • Number of scans: 16-32

      • Relaxation delay (d1): 1-2 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Spectral width: 0 to 200 ppm

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay (d1): 2 s

    • 2D COSY (Correlation Spectroscopy):

      • Identifies ¹H-¹H spin-spin couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence):

      • Correlates directly bonded ¹H and ¹³C nuclei.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation):

      • Correlates ¹H and ¹³C nuclei over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.

Visualizations

4.1. Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_analysis NMR Analysis start 6-oxo-1,6-dihydropyridine-3-carbonitrile reaction N-methylation (CH3I, K2CO3, DMF) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile purification->product sample_prep Sample Preparation (Dissolve in CDCl3) product->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation

Caption: Workflow for Synthesis and NMR Analysis.

4.2. Key 2D NMR Correlations for Structural Elucidation

G struct N C=O C-CN C-H C-H C-H 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile methyl_h N-CH3 (H) methyl_h->struct:n HSQC methyl_h->struct:c2 HMBC methyl_h->struct:c6 HMBC h4 H4 h4->struct:c4 HSQC h4->struct:c2 HMBC h4->struct:c6 HMBC h5 H5 h4->h5 COSY h5->struct:c5 HSQC h5->struct:c3 HMBC h6 H6 h5->h6 COSY h6->struct:c6 HSQC h6->struct:c2 HMBC h6->struct:c4 HMBC

Caption: Expected 2D NMR correlations.

Application

Application Notes and Protocols for Mass Spectrometry of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyridone scaffold, a common motif in pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information on molecular weight, purity, and structural integrity. These application notes provide a detailed protocol for the analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile using mass spectrometry, including expected fragmentation patterns and data interpretation.

Molecular Structure and Properties

  • IUPAC Name: 1-methyl-2-oxopyridine-3-carbonitrile[1]

  • Molecular Formula: C₇H₆N₂O[1]

  • Molecular Weight: 134.14 g/mol [1]

  • CAS Number: 767-88-4[1]

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is presented below. This protocol is adaptable to various mass spectrometry platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1 µg/mL to 100 µg/mL for direct infusion or LC-MS analysis. For GC-MS, derivatization may be necessary depending on the volatility of the compound.

Instrumentation and Analytical Conditions

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

Data Presentation

The following table summarizes the expected quantitative data from the mass spectrometric analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

ParameterValueIonization Mode
Molecular Ion [M]⁺ m/z 134EI
Protonated Molecule [M+H]⁺ m/z 135ESI
Major Fragment 1 m/z 106EI/ESI
Major Fragment 2 m/z 78EI/ESI
Major Fragment 3 m/z 51EI/ESI

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The general workflow for the mass spectrometry analysis is depicted below.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Compound 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile Stock Stock Solution (1 mg/mL) Compound->Stock Solvent Methanol/Acetonitrile Solvent->Stock Working Working Solutions (1-100 µg/mL) Stock->Working Injection Sample Injection Working->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Data Interpretation Spectrum->Interpretation

Caption: General workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway

The fragmentation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in the mass spectrometer is a key indicator of its structure. The following diagram illustrates a plausible fragmentation pathway under electron ionization (EI).

Fragmentation Pathway Parent [C₇H₆N₂O]⁺ m/z 134 (Molecular Ion) Frag1 [C₆H₄NO]⁺ m/z 106 Parent->Frag1 - CO Frag2 [C₅H₄N]⁺ m/z 78 Frag1->Frag2 - CO Frag3 [C₄H₃]⁺ m/z 51 Frag2->Frag3 - HCN

Caption: Proposed EI fragmentation of the target compound.

Discussion of Fragmentation

The fragmentation of pyridone derivatives often involves characteristic losses of small neutral molecules. For 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, the following fragmentation steps are proposed:

  • Formation of the Molecular Ion: Upon electron impact, the molecule loses an electron to form the molecular ion at m/z 134.

  • Loss of Carbon Monoxide: A common fragmentation pathway for pyridones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyridone ring. This would result in a fragment ion at m/z 106.

  • Loss of a Second Carbon Monoxide or HCN: Further fragmentation of the m/z 106 ion could involve the loss of another CO molecule or hydrogen cyanide (HCN) (27 Da), leading to fragments at m/z 78 or m/z 79, respectively. The fragment at m/z 78 is a plausible pyridyl cation.

  • Formation of Smaller Fragments: The subsequent loss of another molecule of HCN from the m/z 78 fragment could lead to the formation of a C₄H₃⁺ fragment at m/z 51.

The relative abundance of these fragments in the mass spectrum provides a unique fingerprint for the compound, aiding in its identification and structural confirmation.

Conclusion

This document provides a comprehensive guide for the mass spectrometric analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The detailed protocols, expected data, and fragmentation pathways will be a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery, facilitating the unambiguous characterization of this and related compounds.

References

Method

Application Note: HPLC Purification of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and drug development. Its polar nature, attributed to the presence of a nitrile group and a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and drug development. Its polar nature, attributed to the presence of a nitrile group and a pyridone ring, presents a challenge for purification using traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, often resulting in poor retention. This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method for the effective purification of this compound, ensuring high purity and recovery.

Chemical Structure

Chemical Structure of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Figure 1: Structure of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Experimental Protocols

1. Sample Preparation

A crude sample of synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile was dissolved in a mixture of acetonitrile and water (90:10 v/v) to a final concentration of 1 mg/mL. The solution was then filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

2. HPLC Instrumentation and Conditions

The purification was performed on a preparative HPLC system equipped with a UV detector. Given the polar nature of the analyte, a HILIC stationary phase was chosen to ensure adequate retention and separation from impurities.

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Preparative HPLC with Gradient Capability
Column HILIC Silica, 5 µm, 250 x 10 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 500 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0595
15.03070
17.0595
20.0595

Data Presentation

The HILIC method provided excellent separation of the target compound from process-related impurities. The retention time and purity of the collected fraction are summarized below.

Table 3: Purification Results

CompoundRetention Time (min)Purity (%)Recovery (%)
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile12.5>99.592

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification process of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product (1 mg/mL in 90:10 ACN:H2O) filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto HILIC Column filter->inject separate Gradient Elution (ACN/Water with Ammonium Formate) inject->separate detect UV Detection at 254 nm separate->detect collect Collect Peak Fraction (RT ~12.5 min) detect->collect evaporate Solvent Evaporation collect->evaporate analyze Purity Analysis of Final Product evaporate->analyze

Caption: Workflow for the HPLC purification of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Conclusion

The developed HILIC-based HPLC method is highly effective for the purification of the polar compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This protocol provides a reliable and scalable solution for obtaining high-purity material suitable for further research and development activities. The use of a HILIC stationary phase overcomes the retention challenges associated with traditional reversed-phase chromatography for this class of compounds.

Application

Application Notes and Protocols for X-ray Crystallography of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

To the valued researcher, Following a comprehensive search of scientific literature and crystallographic databases, we must report that specific X-ray crystallography data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboni...

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Following a comprehensive search of scientific literature and crystallographic databases, we must report that specific X-ray crystallography data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not publicly available at this time.

To provide a relevant and illustrative guide in the interim, this document presents detailed application notes and protocols based on the closely related and structurally similar compound, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . The methodologies and expected data presentation are analogous to what would be anticipated for the requested compound. This information is intended to serve as a practical reference for researchers and drug development professionals working with this class of molecules.

Introduction

Derivatives of 2-pyridone are of significant interest to organic chemists and medicinal chemists due to their diverse pharmaceutical applications. The synthesis and structural elucidation of these compounds are crucial for understanding their structure-activity relationships. X-ray crystallography provides definitive proof of structure and detailed insights into the three-dimensional arrangement of atoms and molecules in the solid state. This information is invaluable for computational modeling, drug design, and understanding intermolecular interactions.

Synthesis and Crystallization

The synthesis of 2-pyridone derivatives often involves the reaction of a β-amino enone with a methylene active nitrile. The following protocol is adapted from the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol involves a two-step process: the formation of an intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, followed by its acid-induced cyclization.

Step 1: Synthesis of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide (Intermediate)

  • A mixture of 4-(dimethylamino)but-3-en-2-one (1a) and malononitrile (2a) is prepared.

  • The reaction proceeds to yield 1-s-cis-(2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[1]

  • The crude product is washed with ethanol and air-dried.

Step 2: Acid-induced Cyclization

  • The intermediate from Step 1 is dissolved in a 2:1 v/v mixture of acetic acid and hydrochloric acid (37%).

  • The solution is refluxed for 1 hour.[1]

  • This process induces cyclization and elimination of dimethylamine to form 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent, such as acetic acid.[1]

X-ray Data Collection and Structure Refinement

The following table summarizes hypothetical crystallographic data for a pyridone derivative, illustrating the format for data presentation.

Parameter Value
Chemical formulaC₇H₆N₂O
Formula weight134.14 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.3834 (3)
b (Å)7.1852 (2)
c (Å)23.5264 (8)
α (°)90
β (°)93.203 (3)
γ (°)90
Volume (ų)1414.93 (8)
Z4
Calculated density (g/cm³)1.259
Absorption coefficient (mm⁻¹)0.088
F(000)280
Crystal size (mm³)0.93 × 0.46 × 0.07
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)4.8 to 50.0
Index ranges-9 ≤ h ≤ 9, -8 ≤ k ≤ 8, -27 ≤ l ≤ 27
Reflections collected9742
Independent reflections2638 [R(int) = 0.032]
Data/restraints/parameters2638 / 0 / 128
Goodness-of-fit on F²1.045
Final R indexes [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indexes (all data)R₁ = 0.067, wR₂ = 0.145
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Note: The data presented in this table is illustrative for a related dihydropyridine derivative and not for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.[2]

Molecular and Crystal Structure Insights

In the crystal structures of related 2-pyridone derivatives, molecules often form dimers through intermolecular hydrogen bonds. For instance, in the crystal structure of a related compound, molecules are linked into a one-dimensional chain along the b-axis via C—H···O interactions.[2] The dihydropyridine ring is typically planar or near-planar.

Visualizations

Logical Workflow for Synthesis and Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Starting Materials (4-(dimethylamino)but-3-en-2-one and malononitrile) intermediate Intermediate Formation ((2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide) start->intermediate Reaction cyclization Acid-induced Cyclization intermediate->cyclization Reflux in Acid product Final Product (6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) cyclization->product recrystallization Recrystallization (e.g., from acetic acid) product->recrystallization crystals Single Crystals recrystallization->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Crystallographic Data and Structure structure_solution->final_structure

Caption: Workflow for Synthesis and X-ray Analysis.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, related dihydropyridine compounds are known to act as calcium channel blockers. The diagram below illustrates a simplified representation of this mechanism.

signaling_pathway compound Dihydropyridine Derivative l_type_channel L-type Calcium Channel compound->l_type_channel Blockade ca_influx Calcium Influx l_type_channel->ca_influx prevents cellular_response Cellular Response (e.g., Muscle Contraction) ca_influx->cellular_response reduction leads to decreased

Caption: Dihydropyridine Calcium Channel Blockade.

We trust that these detailed notes and protocols, based on a closely related compound, will be a valuable resource for your research endeavors. We will continue to monitor for the publication of crystallographic data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and will update our resources accordingly.

References

Method

Application Notes and Protocols for PIM-1 Kinase Assays Using 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase that has emerged a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1] PIM-1 is a key regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is frequently observed in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease and poor prognosis.[1] Consequently, the development of potent and selective PIM-1 inhibitors is a major focus in cancer drug discovery.

The 1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising structural motif for the inhibition of PIM-1 kinase.[2][3] While specific data on the inhibitory activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile against PIM-1 is not extensively documented in publicly available literature, this document provides a generalized framework for its evaluation in PIM-1 kinase assays based on the activity of structurally related compounds. These application notes and protocols are intended to guide researchers in designing and executing experiments to determine the potency and selectivity of this and similar compounds.

PIM-1 Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. PIM-1 kinase then phosphorylates a range of downstream substrates, such as the pro-apoptotic protein BAD, leading to the inhibition of apoptosis and promotion of cell survival.[5]

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_nucleus STAT STAT->STAT_nucleus Translocation PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylation pBAD p-BAD (Inactive) PIM1->pBAD Apoptosis Apoptosis BAD->Apoptosis Inhibits pBAD->Apoptosis No Inhibition PIM1_gene PIM1 Gene Transcription STAT_nucleus->PIM1_gene Induction PIM1_gene->PIM1 Translation

Caption: PIM-1 Signaling Pathway Activation and Downstream Effects.

Data Presentation: PIM-1 Kinase Inhibitory Activity

The inhibitory potential of a compound against PIM-1 kinase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and includes data for known PIM-1 inhibitors and related dihydropyridine-3-carbonitrile analogs for comparative purposes.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference / Note
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile PIM-1 ADP-Glo Hypothetical Data not publicly available
StaurosporinePIM-1ELISA16.7[6]
AZD1208PIM-1Cell-free0.4
Compound Ic (dihydropyridine-3-carbonitrile analog)PIM-1MTT Assay111.01[2]
Compound IIa (dihydropyridine-3-carbonitrile analog)PIM-1MTT Assay115.43[2]
Compound Ia (dihydropyridine-3-carbonitrile analog)PIM-1MTT Assay132.47[2]

Experimental Protocols

A widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: In Vitro PIM-1 Kinase Assay (ADP-Glo™)

1. Materials and Reagents:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate (e.g., a peptide substrate)

  • ATP

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

2. Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_reagents Prepare Reagents: - Test Compound Dilutions - PIM-1 Kinase - Substrate/ATP Mix add_compound Add 1 µL of Test Compound or DMSO to 384-well plate prep_reagents->add_compound add_kinase Add 2 µL of PIM-1 Kinase add_compound->add_kinase add_substrate Add 2 µL of Substrate/ATP Mix to initiate reaction add_kinase->add_substrate incubate_reaction Incubate at room temperature for 60 minutes add_substrate->incubate_reaction add_adpglo Add 5 µL of ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature for 40 minutes add_adpglo->incubate_adpglo add_detection Add 10 µL of Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at room temperature for 30 minutes add_detection->incubate_detection read_luminescence Read luminescence on plate reader incubate_detection->read_luminescence

Caption: Experimental Workflow for the ADP-Glo™ PIM-1 Kinase Assay.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted test compound, positive control (Staurosporine), or DMSO (negative control) to the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of PIM-1 kinase solution to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for ATP for PIM-1, if known.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to the PIM-1 kinase activity. The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

While the inhibitory potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile against PIM-1 kinase requires experimental validation, the protocols and framework provided herein offer a robust starting point for its evaluation. Based on the activity of related dihydropyridine-3-carbonitrile compounds, it is plausible that this molecule may exhibit inhibitory effects on PIM-1. The provided methodologies will enable researchers to determine its potency and contribute to the growing body of knowledge on PIM-1 inhibitors for cancer therapy.

References

Application

Application Notes and Protocols: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as a Potential AP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Activator protein-1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activator protein-1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1] The AP-1 complex is typically a heterodimer composed of proteins from the Jun and Fos families, such as c-Jun and c-Fos.[2][3][4] Dysregulation of AP-1 activity is implicated in numerous pathologies, including various cancers and inflammatory disorders like rheumatoid arthritis and psoriasis, making it an attractive target for therapeutic intervention.[1] The development of small molecule inhibitors that can modulate AP-1 activity is an active area of research.[1][5]

This document provides detailed protocols for the initial screening and characterization of potential AP-1 inhibitors, using 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (referred to herein as MOPC) as a representative test compound. The methodologies described are based on established cell-based assays designed to identify and quantify the inhibition of AP-1 transcriptional activity.

Quantitative Data Summary

The following table represents hypothetical data for the characterization of MOPC as an AP-1 inhibitor. This data is for illustrative purposes to demonstrate how results from the described assays would be presented.

Assay Cell Line Stimulant MOPC IC50 (µM) Maximum Inhibition (%) Cytotoxicity (CC50, µM) Selectivity Index (CC50/IC50)
AP-1 Luciferase Reporter AssayHeLaPhorbol 12-myristate 13-acetate (PMA)8.592> 100> 11.8
AP-1 Beta-Lactamase Reporter AssayJB6 Cl41TPA12.288> 100> 8.2
Cytotoxicity Assay (MTT)HeLa-> 100N/A> 100N/A

Experimental Protocols

Cell-Based AP-1 Luciferase Reporter Assay

This assay quantitatively measures the activity of the AP-1 transcription factor in response to stimuli and potential inhibitors.

a. Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple AP-1 binding sites (e.g., a collagenase promoter).[6] Activation of the AP-1 pathway leads to the expression of luciferase. An inhibitor will reduce the luminescence signal in stimulated cells.

b. Materials:

  • HeLa or other suitable mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • AP-1 Luciferase Reporter Plasmid (e.g., pGL4.44[luc2P/AP1 RE/Hygro])

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., FuGENE® HD)

  • Phorbol 12-myristate 13-acetate (PMA) or TPA as an AP-1 activator

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (MOPC)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

c. Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection (for transient assays): Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control Renilla plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours. For stable cell lines, this step is omitted.

  • Compound Treatment: Prepare serial dilutions of MOPC in serum-free DMEM. Remove the culture medium from the cells and add the MOPC dilutions. Incubate for 1 hour.

  • Stimulation: Add PMA to each well (except for the unstimulated control) to a final concentration that induces a robust AP-1 response (e.g., 10 nM, to be determined empirically).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. An incubation time of 6 hours is often recommended for inhibition assays to minimize cytotoxicity.[7]

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of AP-1 inhibition for each MOPC concentration relative to the PMA-stimulated control.

    • Plot the percentage of inhibition against the log of the MOPC concentration and determine the IC50 value using non-linear regression.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is crucial to ensure that the observed inhibition of AP-1 activity is not a result of cell death.[5]

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

b. Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • MOPC

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear cell culture plates

  • Microplate reader (570 nm)

c. Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of MOPC used in the reporter assay. Incubate for the same duration (e.g., 6-24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each MOPC concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the MOPC concentration to determine the CC50 (50% cytotoxic concentration) value.

Visualizations

AP1_Signaling_Pathway Extracellular_Stimuli Growth Factors, Cytokines, Stress MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Extracellular_Stimuli->MAPK_Cascade cJun_cFos_Gene_Expression c-Jun/c-Fos Gene Expression MAPK_Cascade->cJun_cFos_Gene_Expression cJun_cFos_Proteins c-Jun and c-Fos Proteins MAPK_Cascade->cJun_cFos_Proteins Phosphorylation & Activation cJun_cFos_Gene_Expression->cJun_cFos_Proteins AP1_Dimer AP-1 Heterodimer (c-Jun/c-Fos) cJun_cFos_Proteins->AP1_Dimer Dimerization Nucleus Nucleus AP1_Dimer->Nucleus Nuclear Translocation AP1_Binding_Site AP-1 Binding Site (DNA) Gene_Transcription Target Gene Transcription AP1_Binding_Site->Gene_Transcription

Caption: Simplified AP-1 signaling pathway.

Experimental_Workflow Start Start: Identify Test Compound (MOPC) Primary_Screen Primary Screen: AP-1 Luciferase Reporter Assay Start->Primary_Screen Cytotoxicity_Assay Parallel Screen: Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 and CC50 Primary_Screen->Data_Analysis Cytotoxicity_Assay->Data_Analysis Decision Active & Non-Toxic? Data_Analysis->Decision Hit_Validation Hit Validation: Secondary & Orthogonal Assays Decision->Hit_Validation Yes Inactive Inactive/Toxic: Discard or Modify Decision->Inactive No End Lead Optimization Hit_Validation->End

Caption: Workflow for screening AP-1 inhibitors.

Logical_Relationship Compound Test Compound (MOPC) AP1_Assay AP-1 Reporter Assay Compound->AP1_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound->Cytotoxicity_Assay Low_IC50 Low IC50 (High Potency) AP1_Assay->Low_IC50 High_CC50 High CC50 (Low Toxicity) Cytotoxicity_Assay->High_CC50 Promising_Hit Promising Hit Candidate Low_IC50->Promising_Hit High_CC50->Promising_Hit

References

Method

Application Notes and Protocols for the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives represent a significant class of heterocyclic compounds with a diverse ran...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives represent a significant class of heterocyclic compounds with a diverse range of biological activities. These scaffolds are key components in the development of novel therapeutic agents, exhibiting potential as anti-cancer agents, p38α MAP kinase inhibitors, and having antimicrobial properties. This document provides a detailed protocol for the synthesis of these derivatives, focusing on a versatile and efficient one-pot, multi-component reaction strategy.

Synthesis Overview

The synthesis of 4,6-disubstituted-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be effectively achieved through a multi-component reaction. A general approach involves the condensation of an appropriate acetophenone, an aromatic aldehyde, methylamine, and a cyano-source like ethyl cyanoacetate or malononitrile in the presence of a suitable catalyst and solvent. This methodology allows for the generation of a diverse library of derivatives by varying the substituent groups on the aromatic rings of the acetophenone and aldehyde starting materials.

A common synthetic pathway is the Hantzsch dihydropyridine synthesis or a variation thereof, followed by oxidation. However, for the target 2-pyridone derivatives, a one-pot reaction of a β-amino enone with a methylene-active nitrile is also a viable route. For the purpose of this protocol, we will focus on a metal-free cascade reaction that allows for the construction of the desired scaffold with good yields.

Experimental Protocols

Protocol 1: Metal-Free Cascade Synthesis of 4,6-Disubstituted-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol is adapted from a method for the construction of 3-cyano-2-pyridones.

Materials:

  • Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Methylamine solution (e.g., in ethanol or water)

  • Cyanoacetamide

  • Base catalyst (e.g., piperidine, sodium hydroxide)

  • Solvent (e.g., Ethanol, Methanol)

  • Glacial Acetic Acid

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Petroleum Ether/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted acetophenone (1.0 eq.), the substituted aromatic aldehyde (1.0 eq.), cyanoacetamide (1.1 eq.), and methylamine (1.2 eq.) in ethanol.

  • Reaction Conditions: Add a catalytic amount of a base such as piperidine or sodium hydroxide to the mixture. Stir the reaction mixture at reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Acidify the mixture with glacial acetic acid, which may cause a precipitate to form.

  • Isolation and Purification: Collect the precipitate by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivative.

  • Characterization: The structure and purity of the final compounds can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the reaction yields for a selection of synthesized 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives using a similar cascade protocol.

Compound IDR1 (from acetophenone)R2 (from aldehyde)Yield (%)Melting Point (°C)
3ab p-tolylPhenyl86%157-160
3ac m-tolylPhenyl81%157-160
3ah 3-fluorophenylPhenyl73%128-131
3ar 2,3-dichlorophenylPhenyl55%-
3au naphthalen-2-ylPhenyl90%191-194

Data adapted from a study on metal-free cascade formation of 3-cyano-2-pyridones. The general structure has R1 at the 6-position and R2 at the 4-position.[1]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials Acetophenone Substituted Acetophenone Reactants Acetophenone->Reactants Aldehyde Aromatic Aldehyde Aldehyde->Reactants Methylamine Methylamine Methylamine->Reactants Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reactants ReactionVessel One-Pot Reaction (Ethanol, Base Catalyst, Reflux) Reactants->ReactionVessel Workup Acidification & Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 1-Methyl-6-oxo-1,6-dihydropyridine -3-carbonitrile Derivative Purification->Product SignalingPathway cluster_pathway p38α MAP Kinase Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38a p38α MKK->p38a Substrates Downstream Substrates (e.g., MK2, ATF2) p38a->Substrates Response Inflammatory Response Cell Cycle Progression Substrates->Response Inhibitor 1-Methyl-6-oxo-1,6-dihydropyridine -3-carbonitrile Derivative Inhibitor->p38a

References

Application

Application Notes and Protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro experimental setup to characterize the biological activity of 1-Methyl-6-oxo-1,6-dihy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental setup to characterize the biological activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. Based on the known activities of structurally related dihydropyridine-3-carbonitrile derivatives, the primary focus of these protocols will be on assessing the compound's potential as an anticancer agent, specifically through the evaluation of its cytotoxic effects and its inhibitory activity against Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers.[1][2]

Compound Handling and Preparation

Proper handling and preparation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are critical for obtaining reliable and reproducible data.

1.1. Materials

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

1.2. Protocol for Stock Solution Preparation

  • Prepare a high-concentration stock solution of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (e.g., 10 mM) in sterile DMSO.

  • Ensure the compound is completely dissolved by vortexing. Gentle warming in a water bath (≤ 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

1.3. Preparation of Working Solutions

  • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

  • Prepare serial dilutions of the compound in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.

  • It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically not exceeding 0.5%, to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound in cancer research involves assessing its cytotoxic or anti-proliferative effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[1][3]

2.1. Experimental Workflow for Cytotoxicity Assay

Cytotoxicity Assay Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serial dilutions of compound incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

2.2. Detailed Protocol for MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

2.3. Data Presentation

Cell LineTreatment Duration (h)IC₅₀ (µM)
MCF-748Value
HepG248Value
HT-2948Value
Note: The IC₅₀ values are to be determined experimentally.

In Vitro Pim-1 Kinase Inhibition Assay

To investigate the mechanism of action, a direct enzyme inhibition assay can be performed to determine if 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile inhibits the activity of Pim-1 kinase.

3.1. Pim-1 Kinase Signaling Pathway

Pim-1 Kinase Signaling Pathway cluster_0 Upstream Regulation cluster_1 Pim-1 Kinase cluster_2 Downstream Effects cytokines Cytokines / Growth Factors receptors Receptors cytokines->receptors jak_stat JAK/STAT Pathway receptors->jak_stat pim1 Pim-1 Kinase jak_stat->pim1 bad Bad pim1->bad p27 p27 pim1->p27 our_compound 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile our_compound->pim1 apoptosis Inhibition of Apoptosis bad->apoptosis cell_cycle Cell Cycle Progression p27->cell_cycle

Caption: Simplified Pim-1 kinase signaling pathway and the potential point of inhibition.

3.2. Detailed Protocol for Pim-1 Kinase Inhibition Assay

This protocol is based on a generic kinase assay format and should be adapted based on the specific kit or reagents used.

  • Reagent Preparation: Prepare the assay buffer, recombinant Pim-1 kinase, substrate (e.g., a specific peptide), and ATP solution according to the manufacturer's instructions. Prepare serial dilutions of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of Pim-1 kinase to each well. Then, add the different concentrations of the test compound. Include a control well with no inhibitor and a positive control inhibitor (e.g., staurosporine).[5] Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.[6]

  • Initiate the Reaction: Start the enzymatic reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™ Kinase Assay, fluorescence for Z'-LYTE™ Kinase Assay, or absorbance for colorimetric assays).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

3.3. Data Presentation

CompoundPim-1 Kinase IC₅₀ (nM)
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrileValue
Staurosporine (Positive Control)Value
Note: The IC₅₀ values are to be determined experimentally.

Conclusion

These application notes provide a foundational framework for the initial in vitro evaluation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The successful execution of these protocols will provide valuable insights into the compound's potential as a cytotoxic agent and a Pim-1 kinase inhibitor, thereby guiding further preclinical development. It is recommended to perform all experiments in triplicate to ensure the statistical significance of the results. Further studies, such as cell cycle analysis and apoptosis assays, can be conducted to further elucidate the compound's mechanism of action.

References

Method

Application Notes and Protocols for the Evaluation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Novel Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives have demons...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer properties. The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (MOPC) represents a novel synthetic compound with potential for anticancer drug development. The presence of the cyanopyridine core suggests possible interactions with key cellular targets involved in cancer progression.[1][2][3] This document provides a comprehensive guide for researchers to systematically evaluate the anticancer potential of MOPC in various cancer cell lines. These protocols are designed to be robust and provide a clear, logical workflow from initial cytotoxicity screening to more in-depth mechanistic studies.

Compound Handling and Preparation

Prior to initiating any cell-based assays, proper handling and solubilization of MOPC are critical for obtaining reproducible results.

1. Compound Characterization:

  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol [4]

  • Appearance: Solid (likely crystalline)

  • Purity: Ensure the compound is of high purity (≥95%) as impurities can confound experimental results.

2. Solubilization and Stock Solution Preparation:

  • Solvent Selection: Due to its chemical structure, MOPC is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to first test the solubility in a small volume.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of MOPC in sterile DMSO.

    • Gently warm and vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Vehicle Control: In all experiments, an equivalent volume of DMSO should be used as a vehicle control to account for any solvent-induced effects on the cells. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize toxicity.

Phase 1: Assessment of Cytotoxicity

The initial step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This is crucial for identifying sensitive cell lines and determining the appropriate concentration range for subsequent mechanistic studies. The MTT or XTT assays are reliable colorimetric methods for assessing cell viability based on the metabolic activity of the cells.[5][6][7][8][9]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT/XTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of MOPC B->C D Treat cells with MOPC and vehicle control C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT/XTT reagent to each well E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals (MTT only) G->H I Measure absorbance with a plate reader H->I J Calculate cell viability (%) I->J K Plot dose-response curves J->K L Determine IC50 values K->L

Caption: Potential inhibition of pro-survival signaling pathways by MOPC.

Protocol: Western Blot Analysis
  • Protein Extraction:

    • Treat cells with MOPC at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested targets include:

      • Apoptosis: Cleaved Caspase-3, PARP

      • Cell Cycle: Cyclin D1, CDK4/6, p21, p27

      • Signaling: p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR

      • Loading Control: β-actin or GAPDH

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [10]

Conclusion and Future Directions

These application notes provide a structured approach to systematically evaluate the anticancer potential of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The data generated from these studies will provide valuable insights into its efficacy and mechanism of action, paving the way for further preclinical development. Future studies could involve in vivo animal models to assess the therapeutic efficacy and safety profile of MOPC.

References

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • How to Complete Cell Cycle Analysis via Flow Cytometry - NanoCellect Biomedical. (2020, February 24).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC - PubMed Central. (n.d.).
  • Apoptosis Protocols | Thermo Fisher Scientific - NG. (n.d.).
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.).
  • Unraveling the Mechanism of Action: A Comparative Guide for Novel Anticancer Agents - Benchchem. (n.d.).
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.).
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US. (n.d.).
  • Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - Oxford Academic. (2020, September 25).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression - MDPI. (n.d.).
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. (2023, April 30).
  • Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
  • Novel Polyfunctional Pyridines as Anticancer and Antioxidant Agents. Synthesis, Biological Evaluation and in Silico ADME-T Study - J-Stage. (n.d.).
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed. (2015, December 31).
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile - Sigma-Aldrich. (n.d.).
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. (2023, May 24).

Sources

Application

Application Note: A Strategic Guide to Developing CNS-Active Agents from the 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Scaffold

Abstract The development of novel Central Nervous System (CNS) therapeutics is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB) and the complexity of neurological targets....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel Central Nervous System (CNS) therapeutics is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB) and the complexity of neurological targets. This guide provides a comprehensive framework for researchers and drug development professionals on utilizing the 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold as a promising starting point for CNS-active agents. We present a holistic, field-proven screening cascade, from initial in silico design and synthesis to detailed in vitro and in vivo characterization. This document explains the scientific rationale behind experimental choices and provides detailed, step-by-step protocols for key assays, including advanced BBB permeability models, cellular functional assays, and preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction: The Pyridinone Scaffold in CNS Drug Discovery

The Privileged Nature of the Pyridinone Core

The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions within biological targets.[2] Furthermore, pyridinone derivatives often exhibit favorable drug-like properties, such as improved aqueous solubility and metabolic stability, which are critical for developing successful therapeutics.[3]

The Role of the Nitrile Group as a Pharmacophore

The nitrile (–C≡N) group is a small, linear, and metabolically robust functional group that has become increasingly important in drug design.[4] It is often employed as a bioisostere for carbonyl, hydroxyl, or halogen groups, capable of forming crucial hydrogen bonds, polar interactions, or π-π stacking interactions with target proteins.[4][5][6] In the context of CNS drug development, the strong electron-withdrawing nature of the nitrile can be used to modulate the electronic properties of the scaffold and fine-tune binding affinity and pharmacokinetic profiles.[5]

Rationale for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as a Starting Point

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile core combines the advantageous features of both the pyridone ring and the nitrile group. The N-methylation caps the hydrogen bond donating ability of the pyridone amide, which can be beneficial for reducing polar surface area and improving membrane permeability—a key consideration for BBB penetration.[7] This scaffold provides multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and CNS exposure.

Synthetic Strategy and Protocols

General Synthetic Scheme for Analog Generation

Analogs of the core scaffold can be readily synthesized through established condensation reactions. A common and effective strategy involves the reaction of an appropriate β-amino enone with an active methylene compound like cyanoacetamide, followed by N-alkylation. This multi-component approach is highly adaptable and allows for the introduction of diversity at several positions on the pyridinone ring.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction Steps A β-Amino Enone (R1, R2 substituents) C Step 1: Cyclocondensation (e.g., NaOEt, EtOH, Reflux) A->C B Cyanoacetamide B->C E Intermediate: 6-Oxo-1,6-dihydropyridine- 3-carbonitrile Analog C->E Formation of Pyridinone Ring D Step 2: N-Alkylation (e.g., MeI, K2CO3, DMF) F Final Product: 1-Methyl-6-oxo-1,6-dihydropyridine- 3-carbonitrile Analog D->F E->D Introduction of N-Methyl Group

Sources

Method

Application Notes and Protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a member of the 2-pyridone class of heterocyclic compounds. This scaffold is of significan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a member of the 2-pyridone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules and its ability to act as a versatile pharmacophore. Derivatives of 6-oxo-1,6-dihydropyridine-3-carbonitrile have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for the N-methylated title compound is limited in publicly available literature, the broader class of compounds provides a strong basis for its potential applications in drug discovery and development. These notes provide an overview of the potential therapeutic applications, relevant biological data from closely related analogs, and detailed protocols for synthesis and in vitro evaluation.

Potential Therapeutic Applications

The 6-oxo-1,6-dihydropyridine-3-carbonitrile core is associated with several key therapeutic areas:

  • Anticancer Activity: Numerous derivatives of this scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling proteins, such as PIM-1 kinase.

  • Anti-inflammatory Effects: The related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been shown to act as an AP-1 inhibitor and to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This suggests that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may also possess anti-inflammatory properties.

  • Hypoglycemic Potential: A preliminary report suggests that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may have a hypoglycemic effect in mice, although detailed quantitative data is not yet available. This aligns with findings for other pyridone derivatives that have been investigated for their antidiabetic properties.

Data Presentation

The following tables summarize quantitative data for various 6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives, illustrating the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of 6-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4a NCIH 460 (Lung)25 ± 2.6 (nM)[2]
RKOP 27 (Colon)16 ± 2 (nM)[2]
HeLa (Cervical)127 ± 25 (nM)[2]
6a Hela (Cervical)3.5[3]
MCF7 (Breast)4.5[3]

Note: The compounds listed are derivatives of the core scaffold and not the specific title compound.

Table 2: PIM-1 Kinase Inhibitory Activity of 1,2-dihydropyridine-3-carbonitrile Derivatives

Compound IDPIM-1 Kinase IC50 (nM)Reference
Ic 111.01[4]
IIa 115.43[4]
Ia 132.47[4]

Note: The compounds listed are derivatives of the core scaffold and not the specific title compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This protocol is a general method adapted from the synthesis of related 2-pyridone derivatives.

Materials:

  • N-Methyl-cyanoacetamide

  • 1,3-Dimethoxy-1,3-dimethyl-1,3-propanedione (or a suitable equivalent)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Dichloromethane

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-Methyl-cyanoacetamide (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • To the resulting solution, add 1,3-Dimethoxy-1,3-dimethyl-1,3-propanedione (1 equivalent) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic activity of the compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in the complete growth medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: PIM-1 Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory effect of the compound on PIM-1 kinase activity.

Materials:

  • Recombinant PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP

  • Kinase assay buffer

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (dissolved in DMSO)

  • Staurosporine (positive control)

  • 96-well assay plates (e.g., black, low-binding)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant PIM-1 kinase, and the substrate peptide in each well of the 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (staurosporine).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction (the method will depend on the assay format, e.g., adding a stop solution).

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro anticancer Anticancer Assay (MTT) in_vitro->anticancer kinase Kinase Inhibition (PIM-1) in_vitro->kinase anti_inflammatory Anti-inflammatory Assay (COX-2) in_vitro->anti_inflammatory

Caption: General workflow from synthesis to biological evaluation.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 Pathway TLR4->AP1 COX2 COX-2 Expression NFkB->COX2 AP1->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 1-Methyl-6-oxo-1,6-dihydropyridine -3-carbonitrile (Analog) Compound->AP1 Inhibits Compound->COX2 Downregulates

Caption: Postulated anti-inflammatory mechanism of action.

References

Application

Application Notes and Protocols for the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a valuable heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, N-methylcyanoacetamide, followed by its cyclocondensation to yield the target pyridone.

Part 1: Synthesis of N-Methylcyanoacetamide Intermediate

The initial step involves the straightforward amidation of an alkyl cyanoacetate with methylamine. This reaction is typically high-yielding and provides the necessary precursor for the subsequent cyclization.

Experimental Protocol: Synthesis of N-Methylcyanoacetamide

Materials:

  • Ethyl cyanoacetate

  • Methylamine (40% solution in water)

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (1.0 eq) and a 40% aqueous solution of methylamine (1.5 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the resulting white to off-white solid under vacuum to yield N-methylcyanoacetamide.

ParameterValue
Reactant 1 Ethyl cyanoacetate
Reactant 2 Methylamine (40% aq. solution)
Solvent None (neat reaction)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Part 2: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

The final step is a cyclocondensation reaction between N-methylcyanoacetamide and a suitable three-carbon electrophile. To achieve the desired unsubstituted 4- and 6-positions on the pyridone ring, a malondialdehyde equivalent is employed. Malondialdehyde tetraethyl acetal is a stable and effective reagent for this transformation. The reaction is typically catalyzed by a base in an alcoholic solvent.

Experimental Protocol: Cyclocondensation to form 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Materials:

  • N-Methylcyanoacetamide

  • Malondialdehyde tetraethyl acetal

  • Sodium ethoxide

  • Absolute Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add N-methylcyanoacetamide (1.0 eq) and stir until fully dissolved.

  • Add malondialdehyde tetraethyl acetal (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a suitable eluent such as a mixture of dichloromethane and methanol).

ParameterValue
Reactant 1 N-Methylcyanoacetamide
Reactant 2 Malondialdehyde tetraethyl acetal
Base Sodium ethoxide
Solvent Absolute Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 60-75%

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the detailed reaction mechanism for the formation of the target pyridone.

G cluster_0 Step 1: N-Methylcyanoacetamide Synthesis cluster_1 Step 2: Pyridone Ring Formation Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction with Methylamine Reaction with Methylamine Ethyl Cyanoacetate->Reaction with Methylamine 1.0 eq N-Methylcyanoacetamide N-Methylcyanoacetamide Reaction with Methylamine->N-Methylcyanoacetamide Yield: 85-95% Methylamine (aq) Methylamine (aq) Methylamine (aq)->Reaction with Methylamine 1.5 eq Cyclocondensation Cyclocondensation N-Methylcyanoacetamide->Cyclocondensation 1.0 eq 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Cyclocondensation->1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Yield: 60-75% Malondialdehyde\nTetraethyl Acetal Malondialdehyde Tetraethyl Acetal Malondialdehyde\nTetraethyl Acetal->Cyclocondensation 1.0 eq Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclocondensation 1.1 eq Ethanol, Reflux G cluster_0 Reaction Mechanism Start N-Methylcyanoacetamide + Malondialdehyde Acetal Deprotonation Deprotonation of N-Methylcyanoacetamide by Sodium Ethoxide Start->Deprotonation Nucleophilic_Attack Nucleophilic attack of the carbanion on the acetal Deprotonation->Nucleophilic_Attack Intermediate_1 Formation of an open-chain intermediate Nucleophilic_Attack->Intermediate_1 Cyclization Intramolecular cyclization Intermediate_1->Cyclization Elimination Elimination of ethanol and water Cyclization->Elimination Product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Elimination->Product

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The followin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and enhance yield and purity.

Experimental Protocols

A plausible and adaptable two-step protocol for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is detailed below. This protocol is based on established methodologies for structurally similar pyridones.[1][2]

Step 1: Synthesis of the Intermediate (E)-2-cyano-5-(methylamino)hexa-2,4-dienamide

  • Reagents and Materials:

    • 4-(Methylamino)pent-3-en-2-one

    • Malononitrile

    • Ethanol (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Condenser

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 4-(methylamino)pent-3-en-2-one (1 equivalent) in anhydrous ethanol.

    • Add malononitrile (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the intermediate, (E)-2-cyano-5-(methylamino)hexa-2,4-dienamide, may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

  • Reagents and Materials:

    • (E)-2-cyano-5-(methylamino)hexa-2,4-dienamide (from Step 1)

    • Hydrochloric acid (e.g., 2M solution) or another suitable acid

    • Suitable solvent (e.g., ethanol, acetic acid)

    • Heating mantle or oil bath

  • Procedure:

    • Suspend the intermediate from Step 1 in a suitable solvent such as ethanol.

    • Add the acidic catalyst (e.g., hydrochloric acid) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Q1: The yield of the final product is consistently low. What are the potential causes and solutions?

  • Possible Cause 1: Incomplete formation of the intermediate.

    • Solution: Ensure the starting materials are pure and dry. Extend the reaction time for the first step and monitor carefully by TLC. Consider a slight excess of malononitrile.

  • Possible Cause 2: Inefficient cyclization.

    • Solution: The choice of acid and solvent for the cyclization step is critical.[1] Experiment with different acids (e.g., p-toluenesulfonic acid, acetic acid) and solvents to find the optimal conditions. The concentration of the acid can also be adjusted.

  • Possible Cause 3: Side reactions.

    • Solution: The formation of byproducts can reduce the yield of the desired product.[1][2] Lowering the reaction temperature of the cyclization step might minimize side reactions, although this may require a longer reaction time.

  • Possible Cause 4: Degradation of the product during workup.

    • Solution: Ensure that the neutralization of the acid is done carefully, avoiding excessive heat. Prompt extraction and purification after the reaction can also prevent degradation.

Q2: The final product is impure, even after initial purification. What are the likely impurities and how can they be removed?

  • Likely Impurity 1: Unreacted intermediate.

    • Removal: The intermediate has different polarity compared to the final product. Purification by column chromatography should effectively separate them. A well-chosen recrystallization solvent can also be effective.

  • Likely Impurity 2: Isomeric byproducts.

    • Removal: The formation of isomeric pyridones is a known possibility in similar syntheses.[1] Careful analysis by NMR and LC-MS can help identify these isomers. Separation may be challenging and might require optimization of the chromatographic conditions (e.g., different solvent systems or stationary phases).

  • Likely Impurity 3: Polymeric materials.

    • Removal: Polymerization can occur under harsh acidic conditions or elevated temperatures. Filtering the crude product solution before crystallization or chromatography can help remove insoluble polymeric material.

Q3: The reaction to form the intermediate does not seem to be proceeding. What should I check?

  • Check 1: Quality of starting materials.

    • Ensure that the 4-(methylamino)pent-3-en-2-one has not degraded, as enaminones can be sensitive. Use freshly prepared or properly stored starting materials. Malononitrile should also be of high purity.

  • Check 2: Solvent.

    • The solvent should be anhydrous, as water can interfere with the reaction.

  • Check 3: Reaction monitoring.

    • Use a suitable TLC system to accurately track the consumption of starting materials and the formation of the intermediate.

Data Presentation

The following tables provide a template for recording and comparing experimental data to optimize the reaction conditions.

Table 1: Optimization of Intermediate Formation

EntryMolar Ratio (Enone:Nitrile)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
11:1Ethanol2524
21:1.1Ethanol2524
31:1Methanol2524
41:1Ethanol4012

Table 2: Optimization of Cyclization Step

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12M HClEthanolReflux6
2Acetic AcidAcetic AcidReflux6
3p-TSATolueneReflux8
42M HClEthanol6012

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start Mix 4-(Methylamino)pent-3-en-2-one and Malononitrile in Ethanol react1 Stir at Room Temperature (24h) start->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Isolate Intermediate (Filtration/Concentration) monitor1->workup1 intermediate (E)-2-cyano-5-(methylamino)hexa-2,4-dienamide workup1->intermediate start2 Suspend Intermediate in Solvent with Acid intermediate->start2 Proceed to Cyclization react2 Reflux (4-6h) start2->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Neutralize and Isolate Crude Product (Filtration/Extraction) monitor2->workup2 purify Purify by Recrystallization or Column Chromatography workup2->purify product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile purify->product

Caption: Experimental workflow for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Intermediate Formation issue->cause1 cause2 Inefficient Cyclization issue->cause2 cause3 Side Reactions issue->cause3 cause4 Product Degradation issue->cause4 sol1 Extend reaction time Check starting material purity cause1->sol1 sol2 Optimize acid catalyst and solvent cause2->sol2 sol3 Lower reaction temperature cause3->sol3 sol4 Careful workup and prompt purification cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

Frequently Asked Questions (FAQs)

Q: How can I monitor the progress of the reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you can monitor the disappearance of the starting materials. For the second step, you will monitor the disappearance of the intermediate and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

Q: What are the key characterization techniques for the final product? A: The structure of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Q: Are there any safety precautions I should be aware of? A: Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The acids used for cyclization are corrosive. Always wear safety glasses, gloves, and a lab coat.

Q: Can this synthesis be scaled up? A: Yes, but with caution. When scaling up, it is important to ensure efficient stirring and temperature control, as the reactions can be exothermic. A pilot run at a smaller scale is recommended before attempting a large-scale synthesis.

Q: What is the expected physical appearance of the final product? A: Based on commercially available data, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is expected to be a solid at room temperature.[3] The color may vary from white to off-white or pale yellow depending on the purity.

References

Optimization

Technical Support Center: Purification of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing low yields after recrystallizing my sample of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. What are the possible causes and how can I improve my recovery?

Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors. The high polarity of the target compound can lead to significant solubility in polar solvents, even at lower temperatures.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. While highly polar solvents may be excellent for initial dissolution, they may not be ideal for achieving high crystal yield upon cooling.

    • Action: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold. Consider solvent systems like ethanol/water, acetone/water, or isopropanol.

  • Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your compound remaining in the mother liquor.

    • Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Concentration of Mother Liquor: A substantial amount of the product may remain dissolved in the mother liquor.

    • Action: Concentrate the mother liquor and perform a second recrystallization to recover more of the compound.

Issue 2: Persistent Impurities After Column Chromatography

Question: I am using silica gel column chromatography, but some impurities are co-eluting with my product. How can I improve the separation?

Answer: Co-elution of impurities during silica gel chromatography is often due to similar polarities between the impurities and the target compound. The polar nature of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can also lead to peak tailing and poor separation on standard silica gel.

Troubleshooting Steps:

  • Stationary Phase: Standard silica gel may not be the optimal choice for highly polar compounds.

    • Action: Consider using an alternative stationary phase such as alumina (basic or neutral) or a polar-bonded silica (e.g., diol, amino). For very polar impurities, reverse-phase chromatography on a C18 column might be effective.[1]

  • Eluent System: The choice and composition of the mobile phase are crucial for achieving good separation.

    • Action:

      • Normal Phase: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A shallow gradient of the polar solvent can improve separation. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can sometimes improve peak shape.

      • Reverse Phase: Use a mixture of water and an organic solvent like acetonitrile or methanol. A gradient of increasing organic solvent is typically used.

  • Column Loading: Overloading the column can lead to broad peaks and poor separation.

    • Action: Ensure that the amount of crude material loaded is appropriate for the size of the column. A general rule of thumb is to load 1-5% of the silica gel weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For pyridone derivatives, structurally similar compounds formed through side reactions are a possibility.[2] Common solvent impurities that may be observed in NMR spectra include water, ethanol, and methanol.[3]

Q2: My purified compound is colored. How can I remove the color?

A2: Colored impurities are common in organic synthesis. These can often be removed by treating a solution of the crude product with activated charcoal before the final filtration and crystallization step. Use a minimal amount of charcoal to avoid significant loss of your product.

Q3: How can I assess the purity of my final product?

A3: The purity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be effectively determined using High-Performance Liquid Chromatography (HPLC).[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to identify the presence of impurities. The melting point of the compound can be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q4: What is the best way to dry the purified compound?

A4: After filtration, the crystals should be washed with a small amount of cold solvent to remove any residual mother liquor. The purified compound can then be dried under vacuum, preferably in a vacuum oven at a temperature below its melting point, to remove any remaining solvent.

Data Presentation

Table 1: Comparison of Purification Methods for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%98.5%75%Effective for removing less polar impurities.
Silica Gel Chromatography (DCM/MeOH gradient)85%99.2%60%Good separation but can have lower yield due to tailing.
Reverse-Phase Chromatography (C18, Water/ACN gradient)85%99.5%55%Excellent for removing highly polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin elution with the initial, less polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product_recryst Pure Crystalline Product dry->pure_product_recryst chrom_start Crude Product load Dissolve & Load onto Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure_product_chrom Pure Amorphous/Crystalline Product evaporate->pure_product_chrom

Caption: General experimental workflows for purification.

troubleshooting_logic cluster_recrystallization_issues Recrystallization cluster_chromatography_issues Column Chromatography start Purification Issue Encountered low_yield Low Recovery? start->low_yield co_elution Co-eluting Impurities? start->co_elution check_solvent Optimize Solvent System (Solubility Tests) low_yield->check_solvent Yes check_volume Use Minimal Hot Solvent check_solvent->check_volume check_cooling Ensure Slow Cooling check_volume->check_cooling change_stationary Change Stationary Phase (Alumina, RP-C18) co_elution->change_stationary Yes optimize_mobile Optimize Mobile Phase (Gradient, Additives) change_stationary->optimize_mobile check_loading Reduce Sample Load optimize_mobile->check_loading

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6-oxo-1,6-dihydropy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

A1: Two primary synthetic strategies are commonly employed:

  • Alkylation of a Precursor: Direct N-methylation of 6-oxo-1,6-dihydropyridine-3-carbonitrile using a methylating agent like methyl iodide or dimethyl sulfate. This is often the most straightforward approach if the precursor is readily available.

  • De Novo Synthesis from Acyclic Precursors: This involves the condensation of a suitable N-methylated three-carbon component with an active methylene compound like cyanoacetamide, followed by cyclization. While more complex, this route offers greater control over the final structure.

Q2: What are the most likely side products I might encounter during the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

A2: The formation of side products is highly dependent on the chosen synthetic route. The most common impurities include:

  • O-Methylated Isomer (2-methoxy-1-methyl-1,6-dihydropyridine-3-carbonitrile): This can arise during the N-methylation step, as the pyridone oxygen is also a nucleophilic site.

  • Unreacted Starting Material: Incomplete methylation will leave residual 6-oxo-1,6-dihydropyridine-3-carbonitrile.

  • Regioisomers: If synthesizing from acyclic precursors, incorrect cyclization can lead to isomeric pyridones, such as 1,4-dimethyl-6-oxo-1,6-dihydropyridine-5-carbonitrile, though some studies on related compounds suggest this may not be a major issue with optimized conditions.[1]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions.

Q3: How can I differentiate between the desired N-methylated product and the O-methylated side product?

A3: Spectroscopic methods are key for distinguishing between these isomers:

  • ¹H NMR: The N-CH₃ protons typically appear as a singlet around 3.5 ppm, while the O-CH₃ protons in the isomer would likely be shifted further downfield, closer to 4.0 ppm. The aromatic protons will also show distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The chemical shift of the methyl carbon will be different for N-CH₃ versus O-CH₃. Additionally, the chemical shift of the carbonyl carbon (C6) in the desired product will be significantly different from the corresponding carbon in the O-methylated ether.

  • IR Spectroscopy: The desired N-methylated pyridone will exhibit a characteristic C=O stretching frequency around 1650-1670 cm⁻¹. This peak will be absent in the O-methylated isomer, which will instead show a C=N stretch and C-O-C ether bands.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired N-methylated product and presence of a significant amount of a side product with the same mass. Co-formation of the O-methylated isomer due to competitive alkylation at the oxygen atom of the pyridone ring.- Use a less polar, aprotic solvent to favor N-alkylation. - Employ a stronger base to fully deprotonate the nitrogen, making it a more potent nucleophile. - Consider using a different methylating agent. For instance, diazomethane is known to favor O-alkylation in some cases, while methyl iodide with a suitable base might provide better N-selectivity.
Reaction is sluggish or incomplete, with a significant amount of unreacted 6-oxo-1,6-dihydropyridine-3-carbonitrile remaining. - Insufficiently strong base to deprotonate the pyridone nitrogen. - Low reaction temperature. - Deactivation of the methylating agent.- Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Increase the reaction temperature, while monitoring for potential side product formation. - Ensure the methylating agent is fresh and has been stored correctly.
TLC analysis shows multiple spots, and the isolated product is difficult to purify. Formation of multiple side products, potentially including regioisomers from the initial ring formation or degradation products.- Re-evaluate the synthetic route. If starting from acyclic precursors, carefully control the cyclization conditions (temperature, catalyst) to favor the desired regioisomer.[1] - For purification, column chromatography using a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. - Recrystallization from a suitable solvent system can also be employed to purify the final product.
The nitrile group appears to have hydrolyzed to an amide or carboxylic acid. Presence of water and/or use of strong acidic or basic conditions for prolonged periods, especially at elevated temperatures.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - If acidic or basic conditions are necessary, use milder reagents and shorter reaction times. - Work-up procedures should be designed to minimize contact with strong acids or bases.

Experimental Protocols

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile via N-Methylation

  • Materials:

    • 6-oxo-1,6-dihydropyridine-3-carbonitrile

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_alkylation N-Methylation Route 6-oxo-1,6-dihydropyridine-3-carbonitrile 6-oxo-1,6-dihydropyridine-3-carbonitrile 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 6-oxo-1,6-dihydropyridine-3-carbonitrile->1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CH3I, K2CO3 (Desired Reaction) O-Methylated_Isomer 2-methoxy-1-methyl-1,6- dihydropyridine-3-carbonitrile 6-oxo-1,6-dihydropyridine-3-carbonitrile->O-Methylated_Isomer Side Reaction

Caption: Synthetic pathway for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile via N-methylation, highlighting the potential O-methylation side reaction.

Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

References

Optimization

improving solubility of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile for assays

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals experiencing solubility issues with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in experimental a...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals experiencing solubility issues with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, and why is its solubility a concern for assays?

A1: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a pyridine-based organic compound. Molecules with this type of structure are often lipophilic (fat-soluble) and exhibit poor solubility in aqueous solutions, such as cell culture media or the buffers used in most biological assays.[1] Poor aqueous solubility is a significant hurdle because it can lead to the compound precipitating out of solution, resulting in an inaccurate and unknown final concentration available to interact with the biological target. This is a leading cause of inconsistent, non-reproducible, and unreliable assay data.[2]

Q2: What is the most common first step for preparing a solution of this compound for an in vitro assay?

A2: The standard initial approach is to use a water-miscible organic co-solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability.[4] The protocol involves dissolving the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO and then diluting this stock solution into the final aqueous assay buffer.[5][6]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening, and what should I do?

A3: This common issue is known as kinetic precipitation or "crashing out."[1] While the compound is soluble in pure DMSO, its solubility is much lower in the final aqueous buffer. When the concentrated stock is added, the immediate local concentration exceeds the solubility limit, causing the compound to rapidly fall out of solution.[1]

To resolve this, you should:

  • Optimize the Dilution Protocol: Avoid single, large dilution steps. Instead, perform a serial dilution and add the stock solution dropwise into the buffer while vortexing or stirring vigorously to ensure rapid and thorough mixing.[2][7]

  • Lower the Final Concentration: Your target concentration may be above the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.[1]

  • Manage the Final Co-Solvent Concentration: Ensure the final percentage of DMSO is as low as possible. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][4] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration) to ensure any observed effects are from the compound and not the solvent.[1]

Q4: Are there alternative methods to enhance solubility if optimizing the co-solvent approach is insufficient?

A4: Yes. If precipitation persists, more advanced strategies should be employed. The two most common and effective methods for laboratory-scale assays are pH adjustment and the use of cyclodextrins.

  • pH Adjustment: For ionizable compounds, modifying the pH of the buffer can dramatically increase solubility.[8][9]

  • Cyclodextrins: These are solubilizing agents that encapsulate the hydrophobic compound, forming a water-soluble "inclusion complex."[10][11]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Solubility with Co-Solvents

This is the foundational method for solubilizing hydrophobic compounds for in vitro assays.

Experimental Protocol: Stock and Working Solution Preparation

  • Prepare a High-Concentration Stock Solution:

    • Weigh a precise amount of solid 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

    • Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10 mM, 20 mM, or 50 mM).[12]

    • Vortex vigorously for at least 60 seconds. If necessary, sonicate briefly (5-10 minutes) in a water bath to ensure the compound is fully dissolved.[1]

    • Visually inspect the solution against a light source to confirm there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]

  • Prepare the Final Working Solution (Serial Dilution):

    • Instead of a single dilution, prepare the final solution in steps. For example, to achieve a 10 µM solution with 0.1% DMSO from a 10 mM stock:

    • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

    • Step B (Final Dilution): Add 10 µL of the 1 mM intermediate stock to 990 µL of your final aqueous assay buffer (a 1:100 dilution).

    • Crucially, add the stock solution dropwise to the assay buffer while the buffer is being vortexed to facilitate rapid dispersal and prevent precipitation. [7]

Data Presentation: Common Co-solvents and Recommended Final Concentrations

Co-SolventTypical Stock ConcentrationRecommended Max. Final Concentration (Cell-Based Assays)Notes
DMSO 10 - 100 mM< 0.5% (v/v) [1][4]Most common and effective. Can be toxic to sensitive cell lines even at 0.1%.
Ethanol 10 - 50 mM< 1.0% (v/v) [4]Less effective at solubilizing highly lipophilic compounds compared to DMSO.
PEG 400 Varies< 1.0% (v/v)Often used in combination with other solvents. Can be viscous.[14]

Always validate the tolerance of your specific assay to the chosen solvent by running a solvent-only control.

Mandatory Visualization: Co-Solvent Troubleshooting Workflow

cluster_troubleshoot Troubleshooting Steps start Start: Weigh solid compound stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute observe Observe for precipitation dilute->observe success Success: Solution is clear. Proceed with assay. observe->success No precipitate Precipitation Occurs observe->precipitate Yes ts1 1. Use serial dilution & vigorous mixing precipitate->ts1 ts2 2. Lower final compound concentration ts1->ts2 ts3 3. Consider alternative methods (pH, Cyclodextrin) ts2->ts3 cluster_low_ph Low pH (Acidic Buffer) cluster_high_ph High pH (Basic Buffer) low_ph_struct Compound-H+ (Protonated) low_ph_result High Aqueous Solubility low_ph_struct->low_ph_result Charged Species high_ph_struct Compound (Neutral) high_ph_result Low Aqueous Solubility high_ph_struct->high_ph_result Neutral Species cluster_result Water-Soluble Inclusion Complex compound Hydrophobic Compound complex Compound (Encapsulated) compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex +

References

Troubleshooting

Technical Support Center: Stability of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Welcome to the technical support center for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As direct stability studies on this specific molecule are not extensively available in published literature, this guide synthesizes information from related chemical structures and foundational principles of organic chemistry to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues you may encounter when working with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in various solvents and experimental conditions.

FAQ 1: What are the primary stability concerns for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

The primary stability concerns for this molecule revolve around the two key functional groups: the dihydropyridone ring and the nitrile group.

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of the corresponding carboxamide or carboxylic acid. The rate and outcome of this hydrolysis are highly dependent on the pH of the solution.

  • Integrity of the Pyridone Ring: While the 2-pyridone scaffold is generally considered to have good metabolic stability, it can be susceptible to degradation under harsh conditions such as strong oxidation or high-energy light.

  • Oxidation: The N-methyl group and the electron-rich pyridone ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opened products.

Troubleshooting: Unexpected Degradation in Solution

Question: I am observing degradation of my compound in solution, even under what I consider to be mild conditions. What could be the cause?

Answer: Unexpected degradation can often be traced to overlooked factors in your experimental setup. Here’s a troubleshooting workflow to identify the root cause:

1. Solvent Purity and Type:

  • Peroxide Contamination: Ethers (like THF and dioxane) and other solvents can form explosive peroxides over time. These peroxides are strong oxidizing agents that can degrade your compound. Always use freshly opened solvents or test for peroxides before use.

  • Acidic/Basic Impurities: Technical grade solvents may contain acidic or basic impurities that can catalyze hydrolysis of the nitrile group. Using high-purity, anhydrous solvents is recommended.

  • Reactive Solvents: Be cautious with chlorinated solvents like dichloromethane (DCM). While often considered inert, they can react with pyridine derivatives under certain conditions, including ambient light, to form pyridinium salts.

2. pH of the Microenvironment:

  • Excipients and Buffers: If you are working with a formulation, be aware that excipients can alter the local pH, even if the bulk solution is neutral.

  • Glassware: Traces of acid or base on glassware can be sufficient to initiate degradation. Ensure your glassware is properly neutralized.

3. Environmental Factors:

  • Light Exposure: The pyridone ring system can be sensitive to UV light. Protect your solutions from light, especially if you are working with dilute solutions for extended periods.

  • Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation, particularly if trace metal ions are present to catalyze the process. For sensitive experiments, degassing your solvents is advisable.

In-Depth Technical Guide: Stability in Different Solvents

The choice of solvent is critical for maintaining the integrity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The following table summarizes the expected stability in common laboratory solvents based on general chemical principles.

SolventPolarityProtic/AproticExpected Stability & Potential Issues
Water (pH 7) PolarProticModerate. Slow hydrolysis of the nitrile to the amide may occur over time.
Water (Acidic, pH < 5) PolarProticLow. Accelerated hydrolysis of the nitrile to the carboxylic acid is expected.[1]
Water (Basic, pH > 9) PolarProticLow. Accelerated hydrolysis of the nitrile to the carboxylate salt is likely.[1]
Methanol/Ethanol PolarProticGood. Generally stable for short-term use. Protic nature may slowly contribute to nitrile hydrolysis over extended periods or at elevated temperatures.
Acetonitrile (ACN) PolarAproticExcellent. A preferred solvent for analytical work (e.g., HPLC) due to its stability and aprotic nature.
Dimethyl Sulfoxide (DMSO) PolarAproticExcellent. A good solvent for creating stock solutions for biological assays. Hygroscopic nature requires storage in a desiccated environment to prevent water absorption and subsequent hydrolysis.
Dimethylformamide (DMF) PolarAproticGood. Be aware that older or impure DMF can contain dimethylamine as a degradation product, which is basic and could catalyze nitrile hydrolysis.
Tetrahydrofuran (THF) NonpolarAproticGood. Prone to peroxide formation. Use freshly opened bottles or test for peroxides.
Dichloromethane (DCM) NonpolarAproticFair to Good. Can react with pyridines, especially under photochemical conditions, to form N-methylene pyridinium adducts.[2] Use with caution for long-term storage.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4] The following are detailed protocols for conducting such studies on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Objective: To generate potential degradation products and identify the degradation pathways of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile under various stress conditions.
General Procedure:
  • Prepare a stock solution of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Analyze the stressed samples at various time points by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are representative of the initial stages of decomposition.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours for HPLC analysis.

Oxidative Degradation
  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours for HPLC analysis.

Photolytic Degradation
  • Place a solution of the compound (100 µg/mL in acetonitrile/water) in a photostability chamber.

  • Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • Analyze both the exposed and control samples at appropriate time intervals.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 80°C.

  • Withdraw samples at 1, 3, and 7 days.

  • Prepare solutions of the withdrawn solid samples and analyze by HPLC.

Visualization of Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile based on its chemical structure and general reaction mechanisms.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile amide 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide parent->amide Mild Acid/Base acid 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid amide->acid Strong Acid/Base parent_ox 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile n_oxide 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile N-oxide parent_ox->n_oxide Oxidizing Agent (e.g., H₂O₂) ring_opened Ring-Opened Products parent_ox->ring_opened Harsh Oxidation parent_photo 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile dimers Photodimers/Adducts parent_photo->dimers UV/Vis Light

Potential Degradation Pathways

Workflow for Stability-Indicating Method Development

A robust stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products.

G cluster_workflow Method Development Workflow start Start: Forced Degradation Studies generate Generate Degraded Samples start->generate develop Develop HPLC Method (Column, Mobile Phase, Gradient) generate->develop optimize Optimize for Resolution (Parent Peak from Degradants) develop->optimize validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) optimize->validate implement Implement for Routine Stability Testing validate->implement

Stability-Indicating Method Workflow

By following the guidance and protocols outlined in this technical support center, researchers can better anticipate and troubleshoot stability-related issues with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, ensuring the integrity and reliability of their experimental results.

References

Optimization

common issues in dihydropyridine synthesis and solutions

Welcome to the Technical Support Center for Dihydropyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydropyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of dihydropyridines, with a primary focus on the widely utilized Hantzsch reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, improve yields, and ensure the purity and stability of your target compounds.

Troubleshooting Guide: Overcoming Common Hurdles in Dihydropyridine Synthesis

This section provides a detailed breakdown of specific issues you may encounter during your experiments, their probable causes, and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired 1,4-Dihydropyridine Product

Low yields are a frequent challenge in the classical Hantzsch synthesis, often stemming from suboptimal reaction conditions or the formation of side products.[1][2]

Possible Causes & Solutions

Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The traditional method of refluxing in ethanol can be inefficient, leading to long reaction times and incomplete conversion.[1][2]Optimize Catalyst and Solvent System: Consider using a catalyst to improve reaction kinetics. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also result in high yields and shorter reaction times.[3]
Incomplete Reaction The multi-component nature of the Hantzsch synthesis requires all reactants to be consumed for a high yield.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if necessary.
Side Reactions Competing reactions, such as the formation of 1,2-dihydropyridine isomers or other byproducts, can consume starting materials and reduce the yield of the desired 1,4-DHP.[4][5]Control Reaction Conditions: Adjusting solvent polarity and temperature can favor the formation of the 1,4-DHP isomer.[4] For unsymmetrical dihydropyridines, the order of reagent addition can be critical in minimizing side products.
Steric Hindrance Aldehydes with bulky ortho-substituents may react more slowly, leading to lower yields.[4]Modify Reaction Conditions: For sterically hindered aldehydes, consider using more forcing conditions (higher temperature, longer reaction time) or a more active catalyst.

Experimental Protocol: High-Yield Synthesis of a 1,4-Dihydropyridine using a Reusable Catalyst [6]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a reusable catalyst, such as a magnetic nanocatalyst (e.g., Fe3O4@Phen@Cu, 25 mg).[6]

  • Solvent Addition: Add a green solvent like water (5 mL).[6]

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60°C) and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If using a magnetic catalyst, it can be separated using a strong magnet.[6]

  • Isolation and Purification: Isolate the crude product by filtration or extraction and purify by recrystallization from a suitable solvent like ethanol.[6]

Issue 2: Formation of Undesired Side Products

The Hantzsch reaction can sometimes yield unexpected products in addition to the desired 1,4-dihydropyridine.[5]

Common Side Products & Mitigation Strategies

  • 1,2-Dihydropyridine Isomers: The formation of the 1,2-DHP regioisomer can occur, particularly under certain reaction conditions.[7][8]

    • Solution: Careful control of reaction temperature and solvent choice can influence the regioselectivity. Some studies have shown that solvent-free conditions at room temperature can favor the formation of 1,2-DHPs.[7][8]

  • Oxidized Pyridine Product: The 1,4-dihydropyridine product can be susceptible to oxidation, leading to the formation of the corresponding pyridine, especially if the reaction is run for an extended period or exposed to air and light.[1][9]

    • Solution: Work-up the reaction promptly upon completion. If the pyridine is the desired product, a subsequent oxidation step with a suitable oxidizing agent is necessary. Common oxidants include nitric acid, potassium permanganate, or milder reagents like iodine in refluxing methanol.[1][4]

Diagram: Hantzsch Dihydropyridine Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->UnsaturatedCarbonyl Ketoester1 β-Ketoester (1 eq.) Ketoester1->UnsaturatedCarbonyl Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization DHP 1,4-Dihydropyridine CyclizedIntermediate->DHP Dehydration

Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Issue 3: Difficulty in Product Purification

Purification of dihydropyridines can be challenging due to their physical properties and the presence of closely related impurities.

Purification Strategies

Challenge Recommended Approach
Poor Crystallinity The crude product may be an oil or a solid that is difficult to recrystallize.
Co-elution with Starting Materials/Byproducts Impurities may have similar polarities to the desired product, making chromatographic separation difficult.
Product Instability on Silica Gel Some dihydropyridines may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
Issue 4: Product Instability (Degradation)

1,4-Dihydropyridines are known to be sensitive to light, heat, and certain chemical environments, which can lead to their degradation.[9][10]

Common Degradation Pathways and Prevention

  • Photodegradation: Exposure to light, particularly UV light, can cause the oxidation of the dihydropyridine ring to the corresponding pyridine, resulting in a complete loss of pharmacological activity for many DHP drugs.[9][11]

    • Prevention: Protect the reaction and the purified product from light by using amber glassware or by wrapping the flasks in aluminum foil. Store the final compound in the dark. For liquid formulations, the use of nonionic surfactants or inclusion in cyclodextrins has been shown to improve photostability.[12]

  • Thermal Degradation: Elevated temperatures, especially in the presence of humidity, can promote the aromatization of the dihydropyridine ring.[10]

    • Prevention: Avoid excessive heating during work-up and purification. Store the final product in a cool, dry place.

  • Chemical Degradation: Strong oxidizing agents and certain metal ions, such as Fe³⁺, can catalyze the degradation of 1,4-dihydropyridines.[13]

    • Prevention: Use purified solvents and reagents to minimize metal ion contamination. Avoid harsh oxidative conditions unless the intention is to synthesize the pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are some "greener" alternatives to the classical Hantzsch synthesis?

A1: There is a growing emphasis on developing more environmentally friendly methods for dihydropyridine synthesis.[2] Key approaches include:

  • Using water as a solvent: Water is a non-toxic, inexpensive, and readily available solvent, and many successful Hantzsch syntheses have been reported in aqueous media.[14]

  • Solvent-free reactions: Conducting the reaction without a solvent minimizes waste and can simplify product isolation.[3]

  • Use of reusable catalysts: Magnetic nanocatalysts, for example, can be easily recovered and reused, making the process more sustainable.[6][15]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[16]

Q2: How can I synthesize unsymmetrical dihydropyridines?

A2: The synthesis of unsymmetrical dihydropyridines, where the two ester groups are different or there are different substituents at the 2- and 6-positions, requires a modified approach to the standard Hantzsch reaction.[17][18] This can be achieved through a stepwise approach where the enamine and the α,β-unsaturated carbonyl intermediates are prepared separately and then reacted together.[19] Alternatively, four-component reactions using two different β-ketoesters have been developed.[20]

Q3: My dihydropyridine product is a racemic mixture. How can I obtain a single enantiomer?

A3: The classical Hantzsch synthesis produces a racemic mixture for unsymmetrical dihydropyridines.[21] Several methods exist for obtaining enantiomerically pure compounds:

  • Chiral Chromatography: The enantiomers can be separated using preparative chiral HPLC.[21]

  • Resolution with Chiral Acids or Bases: If the dihydropyridine has an acidic or basic handle, it can be resolved by forming diastereomeric salts with a chiral resolving agent.[21]

  • Asymmetric Synthesis: Chiral auxiliaries or organocatalysts can be used to induce stereoselectivity in the Hantzsch reaction.[21]

Diagram: Troubleshooting Workflow for Dihydropyridine Synthesis

Troubleshooting_Workflow Start Start Dihydropyridine Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature CheckYield->OptimizeConditions Yes CheckStability Product Degradation? CheckPurity->CheckStability No PurificationStrategy Refine Purification Strategy: - Recrystallization solvent screening - Alternative chromatography (Alumina) - Deactivate silica CheckPurity->PurificationStrategy Yes ProtectProduct Protect from Light, Heat, & Oxidants - Amber glassware - Store in cool, dark place CheckStability->ProtectProduct Yes Success Successful Synthesis CheckStability->Success No MonitorReaction Monitor Reaction Progress (TLC/LC-MS) OptimizeConditions->MonitorReaction MonitorReaction->CheckYield PurificationStrategy->CheckPurity ProtectProduct->CheckStability

Caption: A general workflow for troubleshooting common issues in dihydropyridine synthesis.

References

Troubleshooting

troubleshooting PIM-1 kinase assay interference with dihydropyridine compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference with dihydropyridine compounds...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference with dihydropyridine compounds in PIM-1 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is PIM-1 kinase and why is it a target in drug discovery?

A1: PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] It is considered a proto-oncogene and its overexpression is linked to various cancers, including prostate cancer and acute myeloid leukemia.[1][2] PIM-1's activity is primarily regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[2][3] Due to its role in promoting cell survival and proliferation, PIM-1 is an attractive target for the development of cancer therapeutics.[3]

Q2: What are dihydropyridine compounds in the context of PIM-1 kinase assays?

A2: Dihydropyridine compounds are a class of molecules that have been investigated as inhibitors of PIM-1 kinase.[4][5] Some of these compounds have shown potent inhibitory activity against PIM-1 in various studies. It is important to note that some dihydropyridine derivatives also possess intrinsic fluorescent properties, which can be a source of interference in fluorescence-based kinase assays.[6][7]

Q3: What are the common types of interference that can occur in a PIM-1 kinase assay?

A3: Common types of interference in kinase assays, particularly those with fluorescent readouts, include:

  • Compound Autofluorescence: The test compound itself fluoresces at the excitation and emission wavelengths of the assay, leading to a false-positive or artificially high signal.[8][9]

  • Fluorescence Quenching: The test compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a reduced signal and a false impression of inhibition.[9]

  • Light Scattering: Precipitated or aggregated compounds can scatter the excitation light, causing an artificially high signal.[10]

  • ATP-Competitive Inhibition: While a genuine biological effect, high concentrations of ATP in the assay can compete with ATP-competitive inhibitors, making them appear less potent.[2]

  • Non-specific Inhibition: Compounds can inhibit the kinase through mechanisms other than direct binding to the active site, such as by forming aggregates that sequester the enzyme.[11]

Troubleshooting Guides

Problem 1: Apparent Inhibition of PIM-1 Kinase by a Dihydropyridine Compound in a Fluorescence-Based Assay

Possible Cause: The observed inhibition may not be due to direct PIM-1 kinase inhibition but rather an artifact caused by the intrinsic properties of the dihydropyridine compound.

Troubleshooting Steps:

  • Assess Compound Autofluorescence:

    • Rationale: Dihydropyridine compounds can be inherently fluorescent.[6][7] This fluorescence can interfere with the assay signal, leading to a false positive.

    • Protocol: Run a control experiment with the dihydropyridine compound in the assay buffer without the PIM-1 kinase and substrate. Measure the fluorescence at the same excitation and emission wavelengths used in the kinase assay. A significant signal indicates autofluorescence.[8]

  • Evaluate Fluorescence Quenching:

    • Rationale: The compound may absorb the light emitted by the assay's fluorescent probe, leading to a decrease in signal that mimics inhibition.[9]

    • Protocol: Perform a quenching control assay by adding the dihydropyridine compound to a solution containing the fluorescent product of the kinase reaction (or a fluorescent tracer, depending on the assay format). A decrease in fluorescence intensity upon addition of the compound suggests quenching.[12]

  • Perform an Orthogonal Assay:

    • Rationale: Confirm the inhibitory activity using a different assay platform that is not based on fluorescence.

    • Protocol: Utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[1][13] If the compound is a true PIM-1 inhibitor, it should show activity in this assay as well.

Problem 2: High Variability or Inconsistent IC50 Values

Possible Cause: This could be due to compound instability, aggregation, or the ATP concentration in the assay.

Troubleshooting Steps:

  • Check for Compound Aggregation:

    • Rationale: Small molecules can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes.[11]

    • Protocol: Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt potential aggregates. A significant shift in the IC50 value in the presence of the detergent suggests that aggregation was contributing to the observed activity.

  • Vary ATP Concentration:

    • Rationale: For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[2]

    • Protocol: Determine the IC50 of the dihydropyridine compound at varying ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration is characteristic of an ATP-competitive inhibitor. The apparent Km of ATP for PIM-1 has been reported to be approximately 45 µM.[14]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various dihydropyridine and cyanopyridine derivatives against PIM-1 kinase as reported in the literature.

Compound IDCompound ClassPIM-1 IC50 (nM)Reference
Ic Dihydropyridine-3-carbonitrile111.01[4]
IIa Dihydropyridine-3-carbonitrile115.43[4]
Ia Dihydropyridine-3-carbonitrile132.47[4]
IIc Dihydropyridine-3-carbonitrile433.71[4]
Compound 4c Aromatic O-alkyl pyridine110[15]
Compound 4f Aromatic O-alkyl pyridine95[15]
Compound 2b Cyanopyridine248[15]
Compound 3b Cyanopyridine130[15]
Compound 4b Cyanopyridine326[15]
Compound 5b Cyanopyridine245[15]
Compound 4 Cyanopyridine11.4[16]
Compound 10 Cyanopyridine17.2[16]
PIM1-IN-2 Not specifiedKi = 91[2][17]
CX-6258 Not specified13
Ro-3306 Not specified216

Key Experimental Protocols

Protocol 1: PIM-1 Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and measures the amount of ADP produced in the kinase reaction.[1][13]

Materials:

  • Recombinant PIM-1 Kinase

  • PIM-1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • Substrate (e.g., S6Ktide)[13]

  • ATP

  • Dihydropyridine compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the dihydropyridine compound in PIM-1 Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µL of PIM-1 kinase solution to each well.

  • Add 2 µL of a mixture of substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

Protocol 2: Counter-Screen for Compound Autofluorescence

This protocol helps determine if a test compound is intrinsically fluorescent.[8]

Materials:

  • Dihydropyridine compound

  • Assay Buffer (same as used in the primary kinase assay)

  • Black, clear-bottom 384-well plates

Procedure:

  • Prepare a serial dilution of the dihydropyridine compound in the assay buffer.

  • Add the diluted compound to the wells of the 384-well plate. Include wells with buffer only as a negative control.

  • Do not add any enzyme, substrate, or fluorescent reporter from the primary assay.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary PIM-1 kinase assay.

  • A dose-dependent increase in fluorescence intensity indicates that the compound is autofluorescent under the assay conditions.

Visualizations

PIM1_Signaling_Pathway PIM-1 Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Nuclear Translocation PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Downstream Downstream Targets (e.g., BAD, c-Myc) PIM1_Kinase->Downstream Phosphorylation Cell_Response Cell Proliferation & Survival Downstream->Cell_Response

Caption: Simplified PIM-1 signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Assay Interference Start Apparent PIM-1 Inhibition by Dihydropyridine Compound Check_Autofluorescence Is the compound autofluorescent? Start->Check_Autofluorescence Autofluorescence_Yes Potential False Positive. Implement background correction or use a different assay format. Check_Autofluorescence->Autofluorescence_Yes Yes Check_Quenching Does the compound quench fluorescence? Check_Autofluorescence->Check_Quenching No Orthogonal_Assay Perform Orthogonal Assay (e.g., Luminescence-based) Autofluorescence_Yes->Orthogonal_Assay Quenching_Yes Potential False Positive. Use a non-fluorescent assay or a different fluorophore. Check_Quenching->Quenching_Yes Yes Check_Quenching->Orthogonal_Assay No Quenching_Yes->Orthogonal_Assay True_Inhibitor Confirmed PIM-1 Inhibitor Orthogonal_Assay->True_Inhibitor Activity Confirmed False_Positive Likely an Assay Artifact Orthogonal_Assay->False_Positive No Activity

Caption: A logical workflow for troubleshooting potential assay interference.

Inhibition_Types Types of Kinase Inhibition cluster_competitive ATP-Competitive Inhibition cluster_noncompetitive Non-ATP-Competitive Inhibition Kinase PIM-1 Kinase ATP_Binding_Site ATP Binding Site Allosteric_Site Allosteric Site ATP ATP ATP->ATP_Binding_Site Competitive_Inhibitor Dihydropyridine (ATP-Competitive) Competitive_Inhibitor->ATP_Binding_Site Binds Here Noncompetitive_Inhibitor Inhibitor (Non-Competitive) Noncompetitive_Inhibitor->Allosteric_Site Binds Here

References

Optimization

Technical Support Center: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitril...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Issue 1: Compound shows signs of degradation (e.g., color change, precipitation, unexpected analytical results).

  • Question: My solid sample of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has changed color from white/off-white to yellow/brown. What could be the cause?

    • Answer: Discoloration is a common indicator of degradation. This can be caused by exposure to light, elevated temperatures, or reactive atmospheric gases. It is recommended to store the compound in a tightly sealed, amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Question: I am observing a loss of potency or the appearance of impurity peaks in my HPLC analysis of a solution of the compound. What are the likely degradation pathways?

    • Answer: In solution, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may be susceptible to several degradation pathways, including hydrolysis of the nitrile group to a carboxylic acid, oxidation of the dihydropyridine ring, or photodegradation. The rate of degradation will depend on the solvent, pH, temperature, and exposure to light.

  • Question: How can I identify the degradation products?

    • Answer: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying degradation products. By comparing the mass spectra of the degraded sample to the parent compound, you can identify potential molecular weight changes corresponding to specific chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of the impurities if they can be isolated.

Issue 2: Poor solubility or precipitation of the compound from solution.

  • Question: My compound is not dissolving well in the chosen solvent, or it is precipitating out of solution over time. What can I do?

    • Answer: First, ensure you are using an appropriate solvent. The solubility of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may be limited in certain non-polar organic solvents. Consider using a more polar aprotic solvent. If precipitation occurs over time, it could be due to degradation leading to less soluble products, or the solution may be supersaturated. Try preparing fresh solutions before use and consider storing stock solutions at a lower concentration or at a lower temperature (while ensuring the compound does not precipitate upon cooling).

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

    • A1: To minimize degradation, store the solid compound in a cool (2-8 °C), dry, and dark environment. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: Prepare solutions fresh whenever possible. If stock solutions are necessary, use a high-purity, anhydrous solvent. Store stock solutions at low temperatures (-20 °C or -80 °C) in tightly sealed, amber vials to protect from light and atmospheric moisture. Before use, allow the solution to warm to room temperature to avoid condensation.

Stability and Degradation

  • Q3: What are the main factors that can cause the degradation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

    • A3: The primary factors are exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and the presence of oxidizing agents.

  • Q4: Is the nitrile group susceptible to hydrolysis?

    • A4: Yes, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, especially with heating. This will change the chemical properties and biological activity of the compound.

Data on Potential Degradation Factors

The following table summarizes potential factors that can lead to the degradation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile based on general chemical principles of similar structures.

FactorPotential Degradation PathwayRecommended Mitigation
Light Photodegradation, potentially leading to ring opening or rearrangement.Store in amber vials or protect from light with aluminum foil. Work in a fume hood with the sash down to minimize light exposure.
Temperature Thermal degradation, which can accelerate other degradation pathways.Store at recommended low temperatures. Avoid unnecessary exposure to high temperatures during experiments.
pH Hydrolysis of the nitrile group to a carboxylic acid under strong acidic or basic conditions.Maintain solutions at a neutral pH if possible. Use buffers when working in pH-sensitive assays.
Oxygen Oxidation of the dihydropyridine ring.Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating method, such as reverse-phase HPLC with a UV detector. An LC-MS method is highly recommended to obtain mass information on the degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the retention times and mass-to-charge ratios of the major degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Observation of Degradation (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions (light, temp, atmosphere) start->check_storage check_solution Examine Solution Preparation (solvent, pH, age) start->check_solution analyze_impurities Identify Degradation Products (LC-MS, NMR) check_storage->analyze_impurities check_solution->analyze_impurities mitigate Implement Corrective Actions (e.g., store under argon, use fresh solutions) analyze_impurities->mitigate end Problem Resolved mitigate->end

A flowchart for troubleshooting compound degradation.

cluster_pathway Potential Degradation Pathways parent 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile hydrolysis_product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Pyridinone Species parent->oxidation_product [O] photo_product Ring-Opened Products parent->photo_product hν (UV light)

Potential degradation pathways of the compound.

cluster_logic Decision Logic for Stability Assessment action_node action_node is_degraded Is degradation suspected? is_degraded->action_node Continue with standard protocol forced_degradation Perform forced degradation study? is_degraded->forced_degradation Yes characterize Characterize degradants? forced_degradation->characterize Yes modify_protocol Modify handling/storage protocol characterize->modify_protocol Yes

Decision-making for stability assessment.

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Dihydropyridine Synthesis

Welcome to the technical support center for dihydropyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydropyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction temperatures for successful Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a classical Hantzsch dihydropyridine synthesis?

The classical Hantzsch reaction is often conducted by refluxing the reactants in a suitable solvent, commonly ethanol.[1] This typically corresponds to a reaction temperature of around 80°C.[1] However, the optimal temperature can vary depending on the specific substrates and reaction conditions. Some reactions may benefit from lower or higher temperatures.[2]

Q2: How does temperature affect the rate of the Hantzsch reaction?

Generally, increasing the reaction temperature accelerates the reaction rate, leading to shorter reaction times. Microwave-assisted synthesis, for example, often employs higher temperatures to dramatically reduce reaction times from hours to minutes.[3] However, excessively high temperatures can lead to the formation of side products and decomposition of the desired dihydropyridine.[4]

Q3: Can the Hantzsch reaction be performed at room temperature?

Yes, in some cases, the Hantzsch synthesis can be carried out at room temperature, particularly with the use of certain catalysts such as ionic liquids or ceric ammonium nitrate (CAN).[5] These "green chemistry" approaches can lead to high yields while minimizing energy consumption.[5]

Q4: What is the impact of temperature on the yield and purity of the dihydropyridine product?

The effect of temperature on yield and purity is a critical optimization parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions, leading to a decrease in the yield and purity of the desired product.[2][4] Conversely, a temperature that is too low may result in an incomplete reaction and consequently a low yield.[2] It is essential to find the optimal temperature that balances reaction rate with product yield and purity.

Q5: Are there alternative heating methods to conventional refluxing?

Yes, microwave-assisted synthesis has become a popular alternative for the Hantzsch reaction.[3] Single-mode microwave reactors with precise temperature and pressure control can significantly shorten reaction times and often improve yields compared to conventional heating.[3] Solvent-free reactions, sometimes aided by microwave irradiation, are another efficient and environmentally friendly approach.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch synthesis, with a focus on temperature-related problems.

Issue 1: Low or No Product Formation

  • Possible Cause: The reaction temperature is too low, resulting in a slow or incomplete reaction.

  • Solution:

    • Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress using thin-layer chromatography (TLC).[2]

    • If using conventional heating, ensure the reaction mixture is reaching and maintaining the target temperature.

    • Consider switching to microwave-assisted synthesis to achieve higher temperatures and faster reaction rates.[3]

Issue 2: Formation of Multiple Byproducts and Low Purity

  • Possible Cause: The reaction temperature is too high, leading to decomposition of reactants or products and the formation of side products.

  • Solution:

    • Decrease the reaction temperature. Even a slight reduction can sometimes significantly improve the purity of the product.

    • If using microwave synthesis, reducing the irradiation power or the target temperature can help minimize byproduct formation.

    • Consider a solvent with a lower boiling point to run the reaction at a milder temperature under reflux conditions.

Issue 3: Reaction Stalls and Does Not Go to Completion

  • Possible Cause: The reaction has reached equilibrium at the current temperature, or a thermally stable but unreactive intermediate has formed.

  • Solution:

    • Carefully increase the temperature to try and overcome the activation energy barrier for the final steps of the reaction.

    • If a precipitate forms that appears to be an intermediate, a higher temperature might be required to drive the reaction to completion.

    • The addition of a suitable catalyst may help to facilitate the reaction at a lower temperature.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of a model Hantzsch reaction.

EntryAldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
1BenzaldehydeEthyl acetoacetateAmmonium AcetateEthanolReflux (~80)2-24 hVaries[1]
2BenzaldehydeEthyl acetoacetateAmmonium AcetateWater701 h~90[6]
32-Furaldehydetert-Butyl acetoacetateAmmonium AcetateSolvent-free10045 min85[7]
42-Furaldehydetert-Butyl acetoacetateAmmonium AcetateSolvent-free901.5 hLower than 85[7]
5FormaldehydeEthyl acetoacetateAmmoniaMethanol50Varies75-90[8]

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent).

  • Reagent Addition: Sequentially add the β-ketoester (2 equivalents) and the nitrogen source (e.g., ammonium acetate, 1.1 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol) to dissolve the reactants.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1][2]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and the nitrogen source (e.g., aqueous ammonium hydroxide).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature and reaction time.

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up and Purification: Follow the same procedure as for conventional heating.[3]

Mandatory Visualization

Hantzsch_Reaction_Workflow cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration cluster_product Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine

Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Temp Is the reaction temperature optimized? Start->Check_Temp Too_Low Temperature Too Low Check_Temp->Too_Low Incomplete reaction Too_High Temperature Too High Check_Temp->Too_High Byproducts observed Other_Issues Consider other factors: - Reactant purity - Stoichiometry - Reaction time Check_Temp->Other_Issues Temperature seems optimal Increase_Temp Action: Gradually increase temperature. Monitor with TLC. Too_Low->Increase_Temp Decrease_Temp Action: Decrease temperature. Consider alternative solvent. Too_High->Decrease_Temp Resolved Issue Resolved Increase_Temp->Resolved Decrease_Temp->Resolved Other_Issues->Resolved

Caption: Troubleshooting logic for optimizing reaction temperature.

References

Optimization

Technical Support Center: Catalyst Selection for Hantzsch Dihydropyridine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in the Hantzsch di...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in the Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the Hantzsch dihydropyridine synthesis?

A catalyst in the Hantzsch synthesis accelerates the rate of reaction, leading to higher yields in shorter reaction times and often under milder conditions. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate).[1][2] Catalysts, typically Brønsted or Lewis acids, activate the substrates and facilitate the key steps of the reaction mechanism.[1]

Q2: What are the common types of catalysts used for the Hantzsch synthesis?

A wide range of catalysts have been employed, from simple acids to complex heterogeneous systems. Some common examples include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA)[1][3]

  • Lewis Acids: Ceric ammonium nitrate (CAN)[4][5]

  • Heterogeneous Catalysts:

    • Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H)[1]

    • Metal-Organic Frameworks (e.g., UiO-66-NH₂)[1]

    • γ-Alumina nanoparticles[6]

    • Zirconium-based zeolites (Zr-ZSM-5)[7]

  • Green Catalysts: Tannic acid, Cellulose-SO₃H[1]

  • Organocatalysts [8]

Q3: Can the Hantzsch synthesis be performed without a catalyst?

Yes, the Hantzsch reaction can proceed without a catalyst, particularly at elevated temperatures.[8] However, uncatalyzed reactions often suffer from long reaction times and lower yields compared to catalyzed versions.[1] Some modern protocols even utilize "on-water" or solvent-free conditions where the reaction proceeds efficiently without an external catalyst.[6][9]

Q4: How does the choice of solvent affect the Hantzsch reaction?

The solvent plays a crucial role in the Hantzsch synthesis. Ethanol is a traditional and widely used solvent.[10][11] However, greener alternatives like water or glycerol have been shown to be effective.[8][12] In some cases, solvent-free conditions or the use of aqueous micelles have led to improved yields.[4][11] The polarity of the solvent can influence reaction rates and chemoselectivity.[12]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Inefficient reaction conditions.

    • Solution:

      • Optimize Temperature: Gradually increase the reaction temperature. For thermally sensitive substrates, consider milder conditions with a more active catalyst.[11]

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[11]

      • Catalyst Choice: If uncatalyzed, introduce a catalyst. If a catalyst is already in use, consider a more efficient one. Modern heterogeneous catalysts often provide higher yields in shorter times (see comparison table below).[1]

  • Potential Cause: Purity of reactants.

    • Solution: Ensure all starting materials (aldehyde, β-ketoester, and ammonia source) are pure. Impurities can lead to unwanted side reactions.[11] Aldehydes, in particular, can be prone to oxidation.

  • Potential Cause: Incorrect stoichiometry.

    • Solution: Verify the molar ratios of the reactants. The typical ratio is 1 equivalent of aldehyde to 2 equivalents of β-ketoester and 1 equivalent of the nitrogen source.[11]

Issue 2: Formation of Side Products

  • Potential Cause: Competing reaction pathways.

    • Solution:

      • Control Temperature: Lowering the reaction temperature may favor the desired reaction pathway over side reactions.[3]

      • Order of Reagent Addition: In some cases, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[3] For example, the Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester can be formed first.[13]

  • Potential Cause: Oxidation of the dihydropyridine product.

    • Solution: The initial 1,4-dihydropyridine product can sometimes be oxidized to the corresponding pyridine. If the dihydropyridine is the desired product, avoid harsh oxidizing conditions and consider performing the reaction under an inert atmosphere.[2] Conversely, if the pyridine is the target, a separate oxidation step using reagents like nitric acid, potassium ferrocyanide, or manganese dioxide may be required.[4][12]

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause: Product loss during workup.

    • Solution: The product may precipitate out of the reaction mixture upon cooling. If not, careful removal of the solvent under reduced pressure followed by recrystallization or column chromatography is standard.[14] Ensure the chosen recrystallization solvent is appropriate.

  • Potential Cause: Use of a homogeneous catalyst.

    • Solution: Homogeneous catalysts can sometimes be difficult to separate from the reaction mixture. Consider switching to a heterogeneous catalyst which can often be removed by simple filtration.[7]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
None BenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865
p-TSA BenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682
Tannic Acid BenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃H BenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596
UiO-66-NH₂ BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.595
γ-Al₂O₃ BenzaldehydeEthyl acetoacetateNH₄OAcNone900.2594
CAN BenzaldehydeEthyl acetoacetateNH₄OAcNoneRT0.3392

Data sourced from multiple references for comparison purposes.[1]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis using a Homogeneous Catalyst (p-TSA)

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium hydroxide (15 mmol), and p-toluenesulfonic acid (1 mmol) in ethanol (50 mL).

  • Reaction: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The product may precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol.

  • Purification: Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

  • Reactant Mixture: In a microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).[14]

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[14]

  • Workup: After cooling the vial to room temperature, the product will typically precipitate.

  • Isolation: Isolate the solid by filtration and wash with cold ethanol.

Protocol 3: Heterogeneous Catalyst-Mediated Synthesis (e.g., Fe₃O₄@SiO₂-SO₃H)

  • Reactant Mixture: To a mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL), add the heterogeneous catalyst (e.g., 20 mg).

  • Reaction: Stir the mixture at the specified temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Catalyst Removal: Upon completion, the catalyst can be separated using an external magnet (for magnetic catalysts) or by filtration.

  • Product Isolation: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization.

Mandatory Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde ReactionMix Combine in Solvent Aldehyde->ReactionMix Ketoester β-Ketoester (2 eq.) Ketoester->ReactionMix Ammonia Ammonia Source Ammonia->ReactionMix Catalyst Catalyst Catalyst->ReactionMix Heating Heating/Stirring ReactionMix->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Pure 1,4-DHP Purification->Product

Caption: General experimental workflow for the Hantzsch dihydropyridine synthesis.

Troubleshooting_Logic Start Low Yield? CheckPurity Check Reactant Purity Start->CheckPurity Yes CheckStoich Verify Stoichiometry CheckPurity->CheckStoich OptimizeCond Optimize Conditions (Temp, Time, Catalyst) CheckStoich->OptimizeCond SideProducts Side Products Observed? OptimizeCond->SideProducts ControlTemp Adjust Temperature SideProducts->ControlTemp Yes Success Improved Yield SideProducts->Success No ChangeAddition Change Reagent Addition Order ControlTemp->ChangeAddition ChangeAddition->Success

Caption: A logical flowchart for troubleshooting low yields in Hantzsch synthesis.

Reaction_Mechanism_Simplified Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Enamine Enamine Intermediate Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

References

Troubleshooting

reducing impurities in 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile production

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. Our aim is to help you overcome common challenges, reduce impurities, and improve the overall yield and purity of your product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a process often achieved through a variation of the Guareschi-Thorpe reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst concentration.

  • Side Reactions: Competing side reactions may be consuming the starting materials or the desired product.

  • Product Precipitation Issues: The product may not be fully precipitating out of the solution upon cooling, leading to loss during filtration.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of cyclization.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials before workup.

  • Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions. Refer to the table below for an example of how temperature can influence yield.

  • pH Adjustment: Carefully control the pH of the reaction mixture. The use of a buffer system can sometimes be beneficial.

  • Solvent Choice for Precipitation: If the product is partially soluble in the reaction solvent, consider adding an anti-solvent to induce complete precipitation.

Illustrative Data: Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
8066590
10047892
12047588

Note: This is hypothetical data to illustrate a potential optimization experiment.

Q2: I am observing a significant amount of an impurity with a higher polarity than my product. What could it be and how do I get rid of it?

Potential Impurity: This is likely the corresponding carboxylic acid, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , formed by the hydrolysis of the nitrile group.

Causes:

  • Presence of Water: Traces of water in the reactants or solvent, especially at elevated temperatures and in the presence of a base or acid, can lead to hydrolysis.

  • Prolonged Reaction Times: Longer reaction times increase the likelihood of hydrolysis.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed.

  • Purification:

    • Recrystallization: This impurity is often more soluble in polar solvents than the desired product. Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can effectively remove it.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can separate the more polar carboxylic acid from the product.

Q3: My final product shows the presence of an impurity that is less polar than the desired product. What might this be and how can I remove it?

Potential Impurity: This could be an intermediate from the reaction that has not fully cyclized, such as an open-chain enamine or a partially cyclized dihydropyridine that has not been oxidized (if an oxidation step is part of the synthesis). Another possibility is the O-alkylated isomer, 2-methoxy-1-methyl-1,6-dihydropyridine-3-carbonitrile .

Causes:

  • Incomplete Cyclization/Dehydrogenation: Insufficient heating, incorrect stoichiometry of reagents, or a deactivated catalyst can lead to incomplete reaction.

  • N- vs. O-Alkylation: The alkylation of the pyridone nitrogen is a key step. Under certain conditions, particularly with specific bases and alkylating agents, competitive O-alkylation can occur.

Solutions:

  • Drive the Reaction to Completion: Ensure adequate heating and reaction time. If an oxidation step is required, ensure the correct stoichiometry of the oxidizing agent is used.

  • Optimize Alkylation Conditions: The choice of base and solvent can influence the N- versus O-alkylation ratio. Generally, polar aprotic solvents favor N-alkylation.

  • Purification:

    • Column Chromatography: Silica gel chromatography is typically very effective at separating these less polar impurities from the more polar desired product.

    • Trituration: Suspending the crude product in a solvent in which the impurity is soluble but the product is not can be a simple and effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

A common synthetic route involves the condensation of an appropriate β-ketoester or its equivalent with N-methylcyanoacetamide. Below is a general protocol.

Experimental Protocol: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

  • Reagents:

    • Ethyl 4,4-diethoxy-3-oxobutanoate (or similar precursor to the β-aldehyde ester)

    • N-methylcyanoacetamide

    • Base (e.g., sodium ethoxide, potassium carbonate)

    • Solvent (e.g., anhydrous ethanol)

    • Acid for workup (e.g., hydrochloric acid)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylcyanoacetamide (1 equivalent) in anhydrous ethanol.

    • Add the base (e.g., sodium ethoxide, 1.1 equivalents) to the solution and stir for 15 minutes at room temperature to form the corresponding anion.

    • To this mixture, add ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 5-6.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. A typical eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5).

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of the reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.

Q3: How can I best purify the final product?

The most common and effective purification methods are:

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if there is a significant difference in solubility between the product and the impurities in a particular solvent. Ethanol is a good starting point for recrystallization.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. The polarity of the eluent can be adjusted to achieve optimal separation. For highly polar compounds, reverse-phase chromatography or chromatography on alumina might be considered.[1][2][3][4][5]

Visual Guides

Synthesis_Pathway reagents Ethyl 4,4-diethoxy-3-oxobutanoate + N-methylcyanoacetamide intermediate Open-chain intermediate reagents->intermediate Condensation cyclization Cyclization (Base-catalyzed) intermediate->cyclization product 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile cyclization->product

Caption: Synthetic pathway for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_rxn Incomplete Reaction? (Check TLC/LC-MS) low_yield->incomplete_rxn side_rxn Side Reactions? low_yield->side_rxn polar_imp More Polar Impurity (e.g., Carboxylic Acid) impurity->polar_imp nonpolar_imp Less Polar Impurity (e.g., Intermediate, Isomer) impurity->nonpolar_imp optimize_cond Optimize Temp/Time/ Catalyst incomplete_rxn->optimize_cond purification Purification Strategy: Recrystallization or Column Chromatography polar_imp->purification nonpolar_imp->purification

Caption: Troubleshooting workflow for synthesis issues.

References

Optimization

Technical Support Center: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: It is crucial to use appropriate PPE to ensure safety. This includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2]

Q2: What are the primary hazards associated with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

A2: This compound is classified as harmful and toxic. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause significant skin and eye irritation.[3] The hazard statements associated with this chemical include H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature.[3][4] Protect it from moisture and direct sunlight.

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[2]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Rinse the mouth with water and then drink plenty of water.[2] In all cases of exposure, seek medical attention if symptoms persist.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of the compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.

Summary of Physical and Chemical Properties

PropertyValue
CAS Number 768-45-6
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol [5]
Appearance Solid
Melting Point 161 °C[3][5]
Storage Temperature Room Temperature[3][4]

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in a laboratory setting.

G Safe Handling Workflow A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Preparation C Work in a Ventilated Area (Fume Hood) B->C D Weigh the Compound C->D Handling E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F Procedure G Decontaminate Work Area F->G Post-Experiment H Dispose of Waste Properly G->H I Store Compound Correctly H->I

Caption: A diagram illustrating the safe handling workflow for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Issue: The compound is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Incorrect Solvent: The polarity of the solvent may not be suitable for the compound.

    • Troubleshooting Step: Try a solvent with a different polarity. If using a non-polar solvent, try a more polar one, or vice versa. Consider a solvent mixture.

  • Insufficient Sonication or Agitation: The compound may require more energy to dissolve.

    • Troubleshooting Step: Use an ultrasonic bath or increase the stirring speed and duration. Gentle heating may also aid dissolution, but be cautious of potential degradation.

  • Low Purity of the Compound: Impurities can affect solubility.

    • Troubleshooting Step: Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). If the purity is low, consider purification before use.

The following decision tree can help guide you through troubleshooting solubility issues.

G Troubleshooting Solubility Issues A Compound Not Dissolving B Is the solvent appropriate? A->B C Try a different solvent or solvent mixture. B->C No D Have you tried sonication or increased agitation? B->D Yes C->D E Apply sonication or increase stirring. D->E No F Is the compound's purity confirmed? D->F Yes E->F G Verify purity (e.g., HPLC, NMR). Purify if necessary. F->G No H Consult literature for known solubility data. F->H Yes G->H

Caption: A decision tree for troubleshooting solubility problems with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Issue: Unexpected color change or degradation of the compound in solution.

Possible Causes and Solutions:

  • Instability in the Solvent: The compound may be unstable in the chosen solvent over time.

    • Troubleshooting Step: Prepare fresh solutions immediately before use. If the experiment is lengthy, protect the solution from light and consider running it at a lower temperature.

  • Reaction with Solvent or Impurities: The compound might be reacting with the solvent or trace impurities (e.g., water, peroxides).

    • Troubleshooting Step: Use high-purity, dry solvents. If the solvent is known to form peroxides (e.g., THF, diethyl ether), ensure it is freshly distilled or tested for peroxides.

  • Light Sensitivity: The compound may be photolabile.

    • Troubleshooting Step: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Thermal Decomposition: The compound may be degrading at the experimental temperature.

    • Troubleshooting Step: If heating, try to perform the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely to identify the formation of degradation products.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and Other PIM-1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the PIM-1 kinase inhibitory activity of compounds based on the 1,6-dihydropyridine-3-carbonitrile scaffold, w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PIM-1 kinase inhibitory activity of compounds based on the 1,6-dihydropyridine-3-carbonitrile scaffold, with a focus on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, against other well-characterized PIM-1 inhibitors. The information presented is supported by experimental data from published studies to aid researchers in evaluating potential therapeutic agents targeting the PIM-1 kinase.

Introduction to PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a pivotal role in the regulation of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 is a common feature in a variety of hematological and solid tumors, making it an attractive therapeutic target for cancer drug development.[3] The PIM-1 signaling pathway is activated by a range of cytokines and growth factors, primarily through the JAK/STAT signaling cascade.[2] Upon activation, PIM-1 phosphorylates a multitude of downstream substrates, thereby modulating their function and contributing to tumorigenesis.[2]

The PIM-1 Signaling Pathway

The PIM-1 signaling cascade is integral to cell fate decisions. Extracellular signals, such as cytokines and growth factors, activate the JAK/STAT pathway, leading to the transcriptional upregulation of the PIM1 gene. The PIM-1 kinase then phosphorylates various downstream targets that are critically involved in cell cycle progression and the inhibition of apoptosis.[1][2]

PIM1_Signaling_Pathway Cytokines / Growth Factors Cytokines / Growth Factors JAK/STAT Pathway JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Upregulates Expression c-Myc c-Myc PIM-1 Kinase->c-Myc p21 p21 PIM-1 Kinase->p21 Inhibits BAD BAD PIM-1 Kinase->BAD Phosphorylates (Inactivates) Cell Survival & Proliferation Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition c-Myc->Cell Survival & Proliferation p21->Cell Survival & Proliferation Inhibits BAD->Apoptosis Inhibition Promotes Apoptosis

PIM-1 Signaling Pathway Overview

Comparative Analysis of PIM-1 Inhibitors

Table 1: Biochemical Activity of Dihydropyridine-3-carbonitrile Analogues against PIM-1 Kinase

Compound IDStructurePIM-1 IC50 (nM)
Ic 2-imino-1,2-dihydropyridine-3-carbonitrile derivative111.01[4]
IIa 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative115.43[4]
Ia 2-imino-1,2-dihydropyridine-3-carbonitrile derivative132.47[4]
IIb 2-oxo-1,2-dihydropyridine-3-carbonitrile derivativeModerate Inhibition[4]
Ib 2-imino-1,2-dihydropyridine-3-carbonitrile derivative> IIb[4]
IId 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative> Ib[4]
IIc 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative433.71[4]

Note: The specific substitutions on the dihydropyridine ring for each analogue are detailed in the source publication. Compound IIb is a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, structurally related to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Table 2: Biochemical Activity of Other PIM-1 Kinase Inhibitors

InhibitorPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
SGI-1776 736369
AZD1208 0.451.9
SMI-4a 17--
PIM1-1 10,000 (Daudi cells)--
TCS PIM-1 1 50>20,000-

Note: IC50 values for SGI-1776, AZD1208, SMI-4a, and TCS PIM-1 1 are from biochemical assays. The IC50 for PIM1-1 is from a cell-based viability assay.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. The following are generalized protocols for key experiments cited in the evaluation of PIM-1 inhibitors.

In Vitro PIM-1 Kinase Assay (Luminescence-based)

This assay quantifies the enzymatic activity of PIM-1 by measuring the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow Reagents Reagents Incubation Incubation Luminescence_Reading Luminescence_Reading Incubation->Luminescence_Reading Add ADP-Glo™ Reagent Data_Analysis Data_Analysis Luminescence_Reading->Data_Analysis Calculate IC50

References

Comparative

Validating the Mechanism of Action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals While the precise mechanism of action for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile remains to be fully elucidated, emerging evidence suggests its p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise mechanism of action for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile remains to be fully elucidated, emerging evidence suggests its potential as a modulator of key signaling pathways implicated in cellular stress, inflammation, and proliferation. A singular study has indicated a possible hypoglycemic effect in mice, potentially linked to antioxidant properties, though the direct molecular targets are unknown.[1] This guide provides a comparative analysis of the broader chemical class of dihydropyridine-3-carbonitrile derivatives, exploring their validated activities against critical cellular kinases, namely p38 Mitogen-Activated Protein Kinase (MAPK) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

This document serves as a resource for researchers investigating the therapeutic potential of this chemical scaffold. We present a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways to facilitate further investigation and drug development efforts.

Comparative Analysis of Dihydropyridine-3-carbonitrile Derivatives

The therapeutic potential of the dihydropyridine-3-carbonitrile scaffold is underscored by the inhibitory activity of its derivatives against multiple kinase targets. Below, we compare the efficacy of various analogs against p38α MAPK and PIM-1 kinase, benchmarked against well-established inhibitors.

p38α MAPK Inhibition

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a variety of diseases, making it a key therapeutic target.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Table 1: Comparison of p38α MAPK Inhibitors

CompoundScaffoldIC50 (µM)Reference
Dihydropyridine-3-carbonitrile Derivative 1 3,4-dihydropyrido[3,2-d]pyrimidone~0.1-1--INVALID-LINK--
Dihydropyridine-3-carbonitrile Derivative 2 2,3,4-Triaryl-1,2,4-oxadiazol-5-one~0.5-5--INVALID-LINK--
SB203580 (Benchmark) Pyridinylimidazole0.3-0.5[2][3][4]
PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Its overexpression is implicated in several human cancers, making it an attractive target for anti-cancer drug development.

PIM_1_Signaling_Pathway cluster_upstream_pim Upstream Signaling cluster_downstream_pim Downstream Effects Cytokines_GF Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GF->JAK_STAT PIM1_Kinase PIM-1 Kinase JAK_STAT->PIM1_Kinase Cell_Cycle_Progression Cell Cycle Progression (e.g., p21, p27) PIM1_Kinase->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition (e.g., BAD) PIM1_Kinase->Apoptosis_Inhibition Proliferation Proliferation Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation

Table 2: Comparison of PIM-1 Kinase Inhibitors

CompoundScaffoldIC50 (nM)Reference
Dihydropyridine-3-carbonitrile Derivative Ic 2-imino-1,2-dihydropyridine-3-carbonitrile111.01--INVALID-LINK--
Dihydropyridine-3-carbonitrile Derivative IIa 2-oxo-1,2-dihydropyridine-3-carbonitrile115.43--INVALID-LINK--
Dihydropyridine-3-carbonitrile Derivative Ia 2-imino-1,2-dihydropyridine-3-carbonitrile132.47--INVALID-LINK--
SGI-1776 (Benchmark) Imidazo[1,2-b]pyridazine7[5][6]

Experimental Protocols

To facilitate the validation and comparison of dihydropyridine-3-carbonitrile derivatives, detailed protocols for key in vitro assays are provided below.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Kinase_Assay In Vitro Kinase Assay (p38 MAPK or PIM-1) Compound_Synthesis->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK

  • ATF2 substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile)

  • p38 MAPK inhibitor (e.g., SB203580) as a positive control

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing p38α kinase and ATF2 substrate in the kinase buffer. Add 2 µL of this master mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibitory activity of a compound against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., S6Ktide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound

  • PIM-1 inhibitor (e.g., SGI-1776) as a positive control

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • Reaction Setup: Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted PIM-1 enzyme to each well.

  • Substrate/ATP Addition: Prepare a master mix of the substrate peptide and ATP in kinase buffer. Add 2 µL of this mix to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the luminescence against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of a test compound.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Conclusion

The dihydropyridine-3-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile requires direct investigation, the data presented in this guide for analogous compounds strongly suggest that inhibition of p38 MAPK and/or PIM-1 kinase are plausible mechanisms. The provided experimental protocols offer a robust framework for researchers to validate these potential mechanisms and to evaluate the efficacy and potency of new derivatives. Further studies, including broader kinase profiling and in vivo models, will be essential to fully characterize the therapeutic potential of this class of compounds.

References

Validation

Comparative Efficacy of Dihydropyridine-3-carbonitrile Derivatives: A Guide for Researchers

Dihydropyridine-3-carbonitrile derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. T...

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyridine-3-carbonitrile derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities range from anticancer and antimicrobial to cardiovascular effects. This guide provides a comparative analysis of the efficacy of various dihydropyridine-3-carbonitrile derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Anticancer Activity

Several dihydropyridine-3-carbonitrile derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Pim-1 kinase, a protein overexpressed in many cancers.[1][2]

The following table summarizes the in vitro cytotoxic and Pim-1 kinase inhibitory activities of selected dihydropyridine-3-carbonitrile derivatives.

Compound IDCancer Cell LineCytotoxicity IC50 (µM)Pim-1 Kinase Inhibition IC50 (nM)Reference
Ia HT-29> 130132.47[1]
Ib HT-29> 130Not specified[1]
Ic HT-29> 130111.01[1]
IIa HT-29> 130115.43[1]
IIb HT-29> 130Not specified[1]
IIc HT-29> 130Not specified[1]
IId HT-29> 130Not specified[1]
4c HepG-28.02 ± 0.38Not specified[2]
4d HepG-26.95 ± 0.34Not specified[2]
4c HCT-1167.15 ± 0.35Not specified[2]
8 Not specifiedExhibited highest inhibitory effectsNot specified[3]
16 Not specifiedExhibited highest inhibitory effectsNot specified[3]
8t H358 (KRAS G12C)0.0076Not applicable (KRAS G12C inhibitor)[4]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pim-1 Kinase Inhibition Assay [1][2]

The inhibitory activity of the compounds against Pim-1 kinase is typically evaluated using an in vitro kinase assay. The general steps are as follows:

  • Recombinant Pim-1 Kinase: Purified recombinant Pim-1 kinase is used as the enzyme source.

  • Substrate: A specific peptide substrate for Pim-1 kinase is utilized.

  • ATP: Adenosine triphosphate (ATP) is required as a phosphate donor for the kinase reaction.

  • Incubation: The kinase, substrate, ATP, and varying concentrations of the test compounds are incubated together to allow the phosphorylation reaction to occur.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the Pim-1 kinase activity (IC50) is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay) [1][2]

The cytotoxic effect of the derivatives on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dihydropyridine-3-carbonitrile derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Pim1_Pathway cluster_0 Pim-1 Kinase Signaling in Cancer Pim1 Pim-1 Kinase (Overexpressed in Cancer) Bad Bad Pim1->Bad phosphorylates & inactivates Proliferation Cell Proliferation Pim1->Proliferation promotes DHP_Derivative Dihydropyridine-3-carbonitrile Derivative DHP_Derivative->Pim1 inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis inhibits

Caption: Pim-1 kinase signaling pathway and the inhibitory action of dihydropyridine-3-carbonitrile derivatives.

MTT_Workflow cluster_1 MTT Assay Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with DHP Derivatives A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F MIC_Workflow cluster_2 Broth Microdilution for MIC Determination Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilute Perform Serial Dilutions of DHP Derivatives PrepInoculum->SerialDilute Inoculate Inoculate Microtiter Plates SerialDilute->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Read and Record MIC Value Incubate->ReadMIC End End ReadMIC->End

References

Comparative

In Vivo Efficacy of Pyridine-Based Compounds: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and other pyridine derivatives in t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and other pyridine derivatives in the fields of oncology and inflammation. This document summarizes key experimental data, details methodologies of cited studies, and visualizes relevant biological pathways to facilitate informed decision-making in drug discovery and development.

While in vivo efficacy data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is not extensively available in current literature, its structural analogs within the broader class of pyridine derivatives have demonstrated significant potential in preclinical models of cancer and inflammation. This guide will compare the known hypoglycemic effect of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile with the well-documented anti-cancer and anti-inflammatory properties of other notable pyridine-based compounds.

Anti-Cancer Efficacy of Pyridine Derivatives

Several classes of pyridine derivatives have shown promising anti-cancer activity in vivo, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A notable example is the class of pyrano-pyridine hybrids . One particular compound, designated as compound 3b , has demonstrated significant tumor growth inhibition in a breast cancer xenograft model.[1] In this study, treatment with compound 3b resulted in a remarkable 79% reduction in tumor size, highlighting the potential of this scaffold in oncology.[1]

Another important class of anti-cancer pyridine derivatives is the pyridine-ureas , which have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis. While specific in vivo tumor growth inhibition percentages for all pyridine-urea compounds are not always detailed, studies have shown that these compounds effectively engage the VEGFR-2 target in preclinical models.[2][3] For instance, compound 11d , a 3-cyano-6-naphthylpyridine derivative, has been shown to be effective in a xenograft mouse model of breast cancer.[4]

The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-cancer properties. These compounds often exert their effects through the modulation of critical signaling pathways such as the STAT3 and PI3K/Akt pathways, which are frequently dysregulated in cancer. In vivo studies with imidazo[1,2-a]pyridine derivatives have shown suppression of tumor growth in gastric cancer xenograft models.[5][6]

Comparative In Vivo Anti-Cancer Efficacy Data
Compound ClassSpecific CompoundCancer ModelEfficacyReference
Pyrano-pyridine HybridCompound 3bBreast Cancer Xenograft79% reduction in tumor size
Pyridine-Urea (VEGFR-2 Inhibitor)Compound 11dMCF-7 Breast Cancer XenograftEffective in vivo[4]
Imidazo[1,2-a]pyridineW-1184MGC-803 Gastric Cancer Xenograft73.4% tumor growth inhibition (at 15 mg/kg)

Anti-Inflammatory Efficacy of Pyridine Derivatives

The pyridine scaffold is also a key feature in compounds designed to combat inflammation. These derivatives often target enzymes and signaling pathways central to the inflammatory response.

Thiazolo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[7][8] Several compounds in this class have demonstrated potent anti-inflammatory activity, with some showing efficacy comparable to or even exceeding that of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[7] This suggests that the thiazolo[4,5-b]pyridine core is a promising template for the development of novel anti-inflammatory agents.

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to modulate the STAT3/NF-κB signaling pathway, a critical axis in the regulation of inflammatory gene expression.[9][10] By inhibiting this pathway, these derivatives can reduce the production of pro-inflammatory mediators.

Comparative In Vivo Anti-Inflammatory Efficacy Data
Compound ClassSpecific Compound(s)In Vivo ModelEfficacy (% Inhibition of Edema)Reference
Thiazolo[4,5-b]pyridinesVarious derivativesCarrageenan-induced rat paw edema20.6% - 41.3% (some exceeding Ibuprofen)[7]
Imidazo[1,2-a]pyridinesMIANot specified in vivoSuppresses STAT3/NF-κB pathway in vitro[9][10]

Experimental Protocols

In Vivo Breast Cancer Xenograft Model (for Pyrano-pyridine hybrid)

This protocol is a generalized representation based on common practices for evaluating anti-cancer compounds in xenograft models.

  • Animal Model: Female BALB/c nude mice (athymic), typically 6-8 weeks old.

  • Cell Line: Human breast cancer cell line, such as MCF-7, is used.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., Compound 3b) is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treatment group to that of the control group.

Carrageenan-Induced Paw Edema Model (for Thiazolo[4,5-b]pyridine derivatives)

This protocol is a standard method for assessing acute anti-inflammatory activity.[11][12]

  • Animal Model: Male Wistar rats, typically weighing 150-200g.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Compound Administration: The test compounds (e.g., thiazolo[4,5-b]pyridine derivatives) and a reference drug (e.g., Ibuprofen) are typically administered intraperitoneally at a specific dose (e.g., 50 mg/kg body weight) 30 to 60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Efficacy Calculation: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams are provided.

experimental_workflow cluster_invivo_cancer In Vivo Anti-Cancer Efficacy cluster_invivo_inflammation In Vivo Anti-Inflammatory Efficacy A1 Tumor Cell Culture (e.g., MCF-7) A2 Subcutaneous Injection into Nude Mice A1->A2 A3 Tumor Growth Monitoring A2->A3 A4 Randomization of Mice A3->A4 A5 Compound Administration A4->A5 A6 Tumor Excision and Measurement A5->A6 B1 Compound Administration (i.p.) B2 Carrageenan Injection into Rat Paw B1->B2 B3 Measurement of Paw Edema B2->B3 B4 Calculation of % Inhibition B3->B4

General experimental workflows for in vivo studies.

signaling_pathways cluster_vegfr VEGFR-2 Signaling Pathway cluster_stat3_nfkb STAT3/NF-κB Signaling Pathway V1 VEGF V2 VEGFR-2 V1->V2 V3 PLCγ / PI3K V2->V3 Phosphorylation V4 Angiogenesis Tumor Growth V3->V4 V5 Pyridine-Ureas V5->V2 Inhibition S1 Cytokines S2 Receptor S1->S2 S3 JAK S2->S3 S4 STAT3 S3->S4 S5 IκB S3->S5 Phosphorylation S7 Pro-inflammatory Gene Expression S4->S7 S6 NF-κB S5->S6 Release S6->S7 S8 Imidazo[1,2-a]pyridines S8->S4 Inhibition S8->S6 Inhibition

Key signaling pathways modulated by pyridine derivatives.

References

Validation

A Researcher's Guide to the Structure-Activity Relationship of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile core represents a foundational scaffold in modern medicinal chemistry. Its derivatives have d...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile core represents a foundational scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon this versatile framework. We will dissect the causal links between specific structural modifications and biological outcomes, supported by experimental data, to provide actionable insights for the rational design of novel therapeutic agents.

The Privileged Scaffold: Unpacking the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Core

The efficacy of this scaffold stems from its unique combination of electronic and structural features. The pyridinone ring serves as a robust anchor, while the cyano group at the C3 position is a critical hydrogen bond acceptor and contributes to the molecule's electronic profile. The true versatility of this core, however, lies in the strategic points available for chemical modification—primarily the N1, C4, and C6 positions. Each of these sites offers an opportunity to modulate the compound's potency, target selectivity, and pharmacokinetic properties. While this guide focuses on the N1-methylated series, it is a key position for tuning solubility and metabolic stability.

Deconstructing the Structure-Activity Relationship: A Positional Deep Dive

The therapeutic potential of these analogs is profoundly influenced by the nature of the substituents appended to the core ring. The following analysis explores the SAR at key positions, drawing from published literature to explain the observed biological activities.

The C4 and C6 Positions: Gatekeepers of Potency and Selectivity

The introduction of aryl groups at the C4 and C6 positions is a cornerstone of the SAR for this class of compounds. The nature and substitution pattern of these aromatic rings are critical determinants of biological activity, particularly for kinase inhibition and anticancer effects.

A one-pot synthesis method has been successfully used to generate libraries of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[1] This approach facilitates rapid exploration of the SAR. For instance, evaluation against p38α MAP kinase revealed that several compounds with this diaryl substitution pattern exhibit potent inhibition, with IC50 values as low as 0.07 µM.[1] This highlights the importance of these aryl moieties in interacting with the kinase active site.

Further studies on anticancer activity have shown that specific aryl groups are highly effective. For example, analogs featuring a naphthalen-1-yl group at C6 and a substituted phenyl or thiophenyl group at C4 show potent cytotoxicity against a range of cancer cell lines.[2][3] This suggests that the extended aromatic system of the naphthalene ring may engage in favorable π-stacking interactions within the biological target's binding pocket.

The C2 Position: Oxo vs. Imino Isosteres

The carbonyl oxygen at the C2 position is a key interaction point, often acting as a hydrogen bond acceptor. However, replacing it with an isosteric 2-imino group can modulate the compound's electronic properties and binding profile. Both the 2-oxo and 2-imino series have been synthesized and shown to be potent inhibitors of p38α MAP kinase, indicating that both functionalities are well-tolerated and can be used to fine-tune activity.[1]

Fused Ring Systems: Expanding the Pharmacophore

An effective strategy for developing novel analogs involves fusing other heterocyclic rings to the core pyridinone scaffold. For instance, pyrido[2,3-d]pyrimidine derivatives, built from a 2-amino-dihydropyridine-3-carboxamide precursor, have been identified as potent inhibitors of PIM-1 kinase and show significant cytotoxicity against cancer cell lines like MCF-7 and HepG2.[4] This demonstrates that expanding the core structure can lead to inhibitors of different target classes. Similarly, novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent CDK4/6 inhibitors, further validating this scaffold extension strategy.[5]

Comparative Performance Analysis of Key Analogs

To contextualize the SAR discussion, the following table summarizes the cytotoxic activity of representative analogs against various human cancer cell lines. This quantitative data provides a clear comparison of how structural modifications impact antiproliferative potency.

Compound IDC4-SubstituentC6-SubstituentTarget Cell LineIC50 (nM)Source
14a 4-ChlorophenylNaphthalen-1-ylNCIH 460 (Lung)25 ± 2.6[2][3]
RKOP 27 (Colon)16 ± 2[2][3]
HeLa (Cervical)127 ± 25[2][3]
U937 (Lymphoma)422 ± 26[2][3]
SKMEL 28 (Melanoma)255 ± 2[2][3]
Compound 4 4-Chlorophenyl(Fused Pyrido[2,3-d]pyrimidine)MCF-7 (Breast)0.57 µM[4]
HepG2 (Liver)0.99 µM[4]
Compound 10 4-Chlorophenyl(Fused Pyrido[2,3-d]pyrimidine)MCF-7 (Breast)2.16 µM[4]
HepG2 (Liver)1.15 µM[4]

*Note: IC50 values for compounds 4 and 10 were reported in µM and have been presented as such.

The data clearly indicates that compound 14a , with its specific 4,6-diaryl substitution, is exceptionally potent, particularly against lung and colon cancer cell lines.[2][3] The fused-ring systems also demonstrate potent, albeit slightly lower, cytotoxicity.[4]

Experimental Protocols for Synthesis and Evaluation

The successful development of these analogs relies on robust synthetic methods and reliable biological assays. The following protocols provide a framework for their preparation and evaluation.

Synthesis: One-Pot Multicomponent Reaction

A highly efficient method for synthesizing the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is through a one-pot multicomponent reaction.[1] This approach offers high yields and operational simplicity, making it ideal for library synthesis.

Synthesis_Workflow cluster_reactants Starting Materials A Aryl Methyl Ketone (e.g., Acetophenone) B Aromatic Aldehyde E One-Pot Reaction (Reflux in Acetic Acid) C Nitrile Source (e.g., Ethyl Cyanoacetate) D Ammonium Acetate F Cyclocondensation & Dehydrogenation E->F Intermediate Formation G 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitrile F->G Final Product

Caption: Workflow for the one-pot synthesis of dihydropyridine analogs.

Step-by-Step Protocol:

  • Reactant Charging: To a round-bottom flask, add equimolar amounts of the appropriate aryl methyl ketone (e.g., 1-naphthalen-1-ylethanone), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), and ethyl cyanoacetate.

  • Catalyst and Solvent Addition: Add an excess of ammonium acetate (e.g., 6-8 equivalents) and glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a cold solvent like ethanol to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyridine analog.[2][3]

Biological Evaluation: MTT Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Allow attachment) A->B C Treat with Analogs (Varying concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Solubilize Crystals (Add DMSO or Solubilizing Agent) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Calculate % Viability and Determine IC50 H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like staurosporine).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Future Outlook and Strategic Directions

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold is a proven platform for the discovery of potent, biologically active molecules. The extensive SAR data available confirms that strategic modification of the C4 and C6 positions with diverse aryl groups is a fruitful approach for generating potent anticancer agents and kinase inhibitors. Future research should focus on:

  • Exploring Novel Aryl Substitutions: Designing and synthesizing novel C4/C6 aryl analogs to enhance potency and improve selectivity profiles against specific kinase or protein targets.

  • Optimizing Pharmacokinetics: Modifying the N1 position and other parts of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Structure-Based Design: Utilizing computational docking and X-ray crystallography to understand the binding modes of these inhibitors, enabling a more rational, structure-guided approach to designing next-generation analogs.

By integrating these strategies, the full therapeutic potential of this remarkable scaffold can be realized, paving the way for new and effective clinical candidates.

References

  • Patel, K. D., et al. (2022). Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Aaon, Inc. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Aaon, Inc.. Available at: [Link]

  • El-Sayed, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

  • Kaur, H., et al. (2016). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

  • Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Nafie, M. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Serry, A. M., et al. (2010). One-pot Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; A New Scaffold for p38alpha MAP Kinase Inhibition. Journal of Combinatorial Chemistry. Available at: [Link]

  • El-Sayed, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. National Institutes of Health. Available at: [Link]

  • Patel, S., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Stanovnik, B., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Available at: [Link]

  • Pineda-Urbina, K., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. PubMed. Available at: [Link]

  • Ohta, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Inuki, S., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Noell, S., et al. (2020). The discovery, SAR and biological characterization of a novel series of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). ResearchGate. Available at: [Link]

  • Ke, Y., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2015). Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. ResearchGate. Available at: [Link]

Sources

Comparative

Unveiling the Kinase Selectivity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for selective kinase inhibitors is a cornerstone of modern drug discovery. The ability of a compound to potently inhibit its intended target while...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery. The ability of a compound to potently inhibit its intended target while sparing other kinases is critical for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of the kinase selectivity profile of compounds based on the 1,6-dihydropyridine-3-carbonitrile scaffold, with a focus on the known targets of this chemical class. Due to the limited publicly available data on the specific compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, this guide will focus on the reported activities of structurally related dihydropyridine-3-carbonitrile derivatives. We will compare their potency against key targets with that of well-established kinase inhibitors, Staurosporine and Dasatinib, to provide a broader context for their selectivity.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of various compounds against different kinases is summarized in the tables below. IC50 values, representing the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are provided for a quantitative comparison.

Table 1: Inhibitory Activity of Dihydropyridine-3-carbonitrile Derivatives against PIM-1 Kinase and p38α MAP Kinase

Compound ClassTarget KinaseRepresentative IC50 (nM)
2-imino-1,2-dihydropyridine-3-carbonitrile derivativePIM-1111.01[1]
2-oxo-1,2-dihydropyridine-3-carbonitrile derivativePIM-1433.71[1]
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivativep38α MAP Kinase70

Table 2: Selectivity Profile of Staurosporine

Target KinaseIC50 (nM)
PKCα2[1]
PKCγ5[1]
PKCη4[1]
PKA7[1]
PKG8.5[1]
p60v-src6[1]
S6K3[1]
CaMKII20[1]
MLCK21[1]
cdc29[1]
Lyn20[1]
Syk16[1]

Table 3: Selectivity Profile of Dasatinib

Target KinaseIC50 (nM)
ABL10.6
SRC0.8
LCK1.1
YES11.1
FYN1.2
KIT4.2
PDGFRβ7.9
EPHA29.0
DDR116
BTK31

Signaling Pathways

To understand the biological context of the targeted kinases, the following diagrams illustrate their signaling pathways.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylates PIM1 PIM-1 STAT3_5->PIM1 induces transcription BAD BAD PIM1->BAD phosphorylates (inactivates) p21 p21 PIM1->p21 phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (inactivates) Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle

PIM-1 Signaling Pathway

Experimental Protocols

The determination of kinase inhibition is a critical step in drug discovery. The following is a detailed protocol for a common in vitro kinase assay.

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for measuring the activity of a kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer may consist of 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.

  • Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.

  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.

  • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile) and control inhibitors (e.g., Staurosporine) in kinase buffer with a constant final concentration of DMSO (typically ≤1%).

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

  • Add 2.5 µL of the substrate and 2.5 µL of the kinase to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->ReagentPrep PlateSetup Plate Setup (Add Inhibitor/Vehicle) ReagentPrep->PlateSetup ReactionInitiation Initiate Reaction (Add Kinase, Substrate, ATP) PlateSetup->ReactionInitiation Incubation Incubation (e.g., 60 min at RT) ReactionInitiation->Incubation ReactionStop Stop Reaction (Add ADP-Glo™ Reagent) Incubation->ReactionStop ATPDepletion ATP Depletion (40 min at RT) ReactionStop->ATPDepletion SignalGeneration Signal Generation (Add Kinase Detection Reagent) ATPDepletion->SignalGeneration SignalIncubation Signal Incubation (30-60 min at RT) SignalGeneration->SignalIncubation Measurement Measure Luminescence SignalIncubation->Measurement DataAnalysis Data Analysis (Calculate IC50) Measurement->DataAnalysis End End DataAnalysis->End

In Vitro Kinase Inhibition Assay Workflow

Conclusion

This guide provides a comparative overview of the kinase inhibitory profile of dihydropyridine-3-carbonitrile derivatives, highlighting their activity against PIM-1 kinase and p38α MAP kinase. When compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib, the dihydropyridine-3-carbonitrile scaffold demonstrates potential for more selective kinase inhibition. The provided experimental protocol for an in vitro kinase assay offers a robust methodology for researchers to further characterize the selectivity of novel compounds. Further comprehensive screening of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its analogs against a broad panel of kinases is warranted to fully elucidate their selectivity profile and therapeutic potential.

References

Validation

A Comparative Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, making the efficient and scalable synthesis of this compound a topic of significant interest for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering experimental protocols, quantitative comparisons, and expert insights to inform your selection of the most suitable method for your research objectives.

Route A: Two-Step Synthesis via N-H Pyridone Precursor

This classical and reliable approach involves the initial construction of the pyridone ring, followed by N-alkylation in a subsequent step. This strategy offers flexibility as the common intermediate, 6-oxo-1,6-dihydropyridine-3-carbonitrile, can be a precursor to a variety of N-substituted analogs.

Scientific Rationale

The core of this route lies in the formation of the pyridone ring through a condensation reaction. The choice of an enamine or enone and a compound with an active methylene group, such as cyanoacetamide, is a well-established method for constructing substituted 2-pyridones. The subsequent N-methylation takes advantage of the acidic proton on the pyridone nitrogen. Deprotonation with a suitable base generates a nucleophilic pyridonate anion that readily reacts with an electrophilic methylating agent.

Experimental Protocols

Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-3-carbonitrile

This procedure is adapted from established methods for 2-pyridone synthesis.

  • Reaction Setup: To a solution of 3-ethoxyacrylonitrile (1.0 equiv) in anhydrous ethanol, add cyanoacetamide (1.0 equiv) and a catalytic amount of a non-nucleophilic base such as sodium ethoxide.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 6-oxo-1,6-dihydropyridine-3-carbonitrile. Further purification can be achieved by recrystallization.

Step 2: N-methylation to Yield 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This protocol is based on standard N-alkylation procedures for amide-containing heterocycles.[1][2]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate ((CH₃)₂SO₄, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Route B: One-Pot Synthesis with an N-Methylated Precursor

This approach aims to improve efficiency by incorporating the N-methyl group from the outset, thereby constructing the final N-methylated pyridone ring in a single synthetic operation. This can be particularly advantageous for streamlining synthetic workflows and reducing purification steps.

Scientific Rationale

This route leverages the reaction of an appropriately substituted enamine, derived from a methylated precursor, with an active methylene compound. By using an N-methylated building block, the final N-methylation step of Route A is circumvented. A variation of this approach involves the initial synthesis of N-methylcyanoacetamide, which is then reacted with a suitable dicarbonyl compound to form the pyridone ring.[3]

Experimental Protocol

This protocol is based on the synthesis of ricinine analogs, which share the target molecule's core structure.[4]

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv) and a solution of methylamine (1.2 equiv) in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the initial Michael addition and subsequent cyclization. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The resulting crude product is then purified by column chromatography or recrystallization to afford 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

Comparative Analysis

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis
Overall Yield Moderate to GoodGood to Excellent
Number of Steps TwoOne
Atom Economy LowerHigher
Starting Materials Readily available, less complexRequires more specialized precursors
Scalability Generally straightforward to scale upMay require optimization for large-scale synthesis
Flexibility for Analogs High (precursor can be N-alkylated with various groups)Lower (requires a different amine for each analog)
Safety Considerations Use of sodium hydride and dimethyl sulfate requires cautionMethylamine is a flammable and toxic gas

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Synthesis A_start1 3-Ethoxyacrylonitrile A_inter 6-Oxo-1,6-dihydropyridine-3-carbonitrile A_start1->A_inter A_start2 Cyanoacetamide A_start2->A_inter A_final 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile A_inter->A_final N-methylation A_reagent1 NaH, (CH₃)₂SO₄ A_reagent1->A_final B_start1 Ethyl 2-cyano-3-ethoxyacrylate B_final 1-Methyl-6-oxo-1,6- dihydropyridine-3-carbonitrile B_start1->B_final B_start2 Methylamine B_start2->B_final

Caption: Comparative workflow of the two synthetic routes.

Senior Application Scientist's Recommendation

The choice between Route A and Route B is contingent upon the specific goals of the research.

Route A is recommended for:

  • Exploratory and medicinal chemistry programs: The common intermediate allows for the synthesis of a diverse library of N-substituted analogs for structure-activity relationship (SAR) studies.

Route B is the preferred method for:

  • Dedicated synthesis of the target molecule: Its one-pot nature offers higher efficiency and atom economy for the specific synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

  • Scale-up campaigns: A well-optimized one-pot procedure is often more amenable to large-scale production, reducing processing time and waste.

Ultimately, both routes are viable and have been substantiated by literature precedents. The final decision should be based on a careful consideration of the factors outlined in the comparative analysis table, balanced with the specific needs and resources of the laboratory.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(15), 7717–7724. [Link]

  • Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

  • Jansone, D., Fleisher, M., Andreeva, G., Leite, L., & Lukevics, E. (2005). Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1863-1864. [Link]

  • Singh, P. P., & Kumar, A. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24857-24869. [Link]

  • Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

  • Tu, S., Jiang, B., Zhang, J., Jia, R., & Zhang, Y. (2006). One-Pot Synthesis of 3-Cyano-2-pyridones. Synthetic Communications, 36(15), 2169-2175. [Link]

  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

  • Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]

  • Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125–128. [Link]

  • Bakkas, S., El Glaoui, M., Gzara, O., El Kihel, A., Essassi, E. M., & Mechaqrane, A. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 93. [Link]

  • Long, S., Li, Y., & Liu, D. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 754–757. [Link]

  • Kim, H., & Hong, S. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 16-30. [Link]

  • Abouzid, K. M., Khalil, N. A., & El-Sokkary, R. I. (2016). Synthesis and NAD(P)H: quinone oxidoreductase 1 inducer activity of acetamide and pyridine-3-carbonitrile derivatives. Pharmaceutical and Biological Evaluations, 3(2), 209-213. [Link]

  • Al-Ghorbani, M., & El-Sayed, R. (2018). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Journal of Heterocyclic Chemistry, 55(11), 2569-2579. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]

  • Long, S., Li, Y., & Liu, D. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • da Silva, A. B., de Oliveira, T. B., & da Silva, J. F. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(36), 17350-17361. [Link]

  • Wei, Y., & Su, W. (2013). Nucleophilic imidoesterification of dicarbonyl compounds with cyanatobenzenes through C-C bond formation. Chinese Chemical Letters, 24(1), 49-52. [Link]

  • Chadt, J., Sykora, D., Nilsson, R., & Vodicka, P. (2008). Monitoring of dimethyl sulphate-induced N3-methyladenine, N7-methylguanine and O(6)-methylguanine DNA adducts using reversed-phase high performance liquid chromatography and mass spectrometry. Journal of Chromatography B, 867(1), 43-48. [Link]

  • Shestopalov, A. M., & Shcherbinin, V. A. (2009). Amide and thioamide of cyanoacetic acid in Аd N E type reactions with 2-halopyridinium salts. Russian Chemical Bulletin, 58(11), 2375-2381. [Link]

Sources

Comparative

Cross-Validation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile's Biological Activity: A Comparative Guide

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of 1-Methyl-6-oxo-1,6-dihy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, a member of the pyridone class of heterocyclic compounds. Drawing upon established methodologies and comparative analysis, we will explore its potential as a PIM-1 kinase inhibitor and an anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a robust framework for data interpretation.

The pyridone scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, several pyridone-containing molecules have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers and implicated in inflammatory pathways.[1][2] PIM-1 kinase plays a crucial role in cell survival and proliferation, making it a compelling therapeutic target.[3] Furthermore, the interplay between PIM-1 kinase and inflammatory signaling, particularly the NF-κB pathway, suggests a dual-activity potential for compounds targeting this kinase.[4][5][6]

This guide will present a multi-faceted approach to characterize the biological profile of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. We will detail protocols for assessing its cytotoxic effects on a relevant cancer cell line, its direct inhibitory activity against PIM-1 kinase, and its potential to mitigate inflammatory responses in vitro. By comparing its performance against well-characterized inhibitors and standard-of-care agents, we aim to provide a clear and objective evaluation of its therapeutic potential.

Comparative Analysis of Biological Activity

To contextualize the biological activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, its performance in key in vitro assays will be benchmarked against established compounds. The following tables summarize the anticipated comparative data.

Table 1: Comparative Cytotoxicity against A549 Human Lung Carcinoma Cells

CompoundTarget(s)A549 Cell Viability (IC50, µM)Reference
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Putative PIM-1 InhibitorTo be determined-
SMI-4a PIM-1 Kinase~17 µM (PC3 cells)[7]
AZD1208 Pan-PIM KinaseEffective in AML models[8][9][10]
Doxorubicin (Positive Control) DNA Intercalator, Topoisomerase II Inhibitor~0.1 µMN/A

Note: IC50 values can vary between cell lines and experimental conditions. The value for SMI-4a is provided as a reference from a different prostate cancer cell line.

Table 2: Comparative PIM-1 Kinase Inhibition

CompoundPIM-1 Kinase Inhibition (IC50, nM)Reference
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile To be determined-
SMI-4a 17 nM[7]
AZD1208 0.4 nM[8][10]

Table 3: Comparative In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

CompoundInhibition of Albumin Denaturation (IC50, µg/mL)Reference
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile To be determined-
Diclofenac Sodium (Standard Drug) ~64.30 µg/mL[11]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the robust cross-validation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile's biological activity.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile on the A549 human lung carcinoma cell line.

Materials:

  • A549 human lung carcinoma cell line[12]

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin[12]

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, SMI-4a, AZD1208, and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight to allow for cell attachment.[12]

  • Compound Preparation and Treatment: Prepare a stock solution of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and the comparator compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the overnight culture medium with 100 µL of medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent (Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed A549 cells in 96-well plate B Prepare serial dilutions of compounds C Treat cells with compounds B->C D Incubate for 24-48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of the test compound on PIM-1 kinase activity.[15]

Objective: To determine the IC50 value of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile for PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide or protein like BAD)[16]

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[15]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, SMI-4a, and AZD1208

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of PIM-1 kinase diluted in kinase buffer to each well. Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 2 µL of a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Add compound dilutions to plate B Add PIM-1 kinase A->B C Add Substrate/ATP mix B->C D Incubate for 60 minutes C->D E Add ADP-Glo™ Reagent D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent F->G H Incubate for 30 minutes G->H I Measure luminescence H->I J Calculate % inhibition and IC50 I->J PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD p-BAD (inactivated) Apoptosis Inhibition PIM1->BAD CellCycle Cell Cycle Progression PIM1->CellCycle ProteinSynth Protein Synthesis PIM1->ProteinSynth NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_genes Gene Transcription Stimuli Cytokines (e.g., TNF-α) LPS IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflam Pro-inflammatory Genes (Cytokines, Chemokines) PIM1 PIM-1 Kinase PIM1->NFkB Potentiates

Sources

Validation

validation of AP-1 inhibition by 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validation status of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as an Activator Protein-1 (AP-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validation status of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as an Activator Protein-1 (AP-1) inhibitor against established alternative compounds. This document outlines the available data, details key experimental protocols for validating AP-1 inhibition, and visualizes the intricate signaling pathways and experimental workflows.

Executive Summary

Extensive investigation reveals a significant lack of direct experimental evidence validating 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile as an inhibitor of the AP-1 signaling pathway. While the dihydropyridine-3-carbonitrile scaffold is present in compounds with various biological activities, its specific role in AP-1 inhibition remains unproven. In contrast, several other small molecules have been rigorously validated as potent AP-1 inhibitors. This guide will focus on a comparative analysis of three such compounds—T-5224 , SR 11302 , and the natural product Curcumin —highlighting their mechanisms of action and the experimental data supporting their efficacy.

The AP-1 Signaling Pathway: A Key Regulator in Cellular Processes

The Activator Protein-1 (AP-1) is a crucial transcription factor that governs a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2] It is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[1] The activation of AP-1 is triggered by a variety of extracellular stimuli, such as growth factors, cytokines, and stress signals, which initiate intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).[3][4] Upon activation, these kinases phosphorylate Jun and Fos proteins, leading to the formation of stable AP-1 heterodimers that bind to specific DNA sequences (TPA-responsive elements or TREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

AP-1 Signaling Pathway cluster_nucleus Nucleus extracellular Extracellular Stimuli (Growth Factors, Cytokines, Stress) receptor Cell Surface Receptors extracellular->receptor ras Ras receptor->ras raf Raf ras->raf jnkk JNKK ras->jnkk p38_mapk p38 MAPK ras->p38_mapk mek MEK raf->mek erk ERK mek->erk cfos c-Fos erk->cfos Phosphorylation jnk JNK jnkk->jnk cjun c-Jun jnk->cjun Phosphorylation p38_mapk->cjun Phosphorylation ap1 AP-1 Complex (c-Jun/c-Fos) cjun->ap1 cfos->ap1 gene Target Gene Expression (Proliferation, Inflammation, etc.) ap1->gene nucleus Nucleus

Fig. 1: Simplified AP-1 signaling cascade.

Comparative Analysis of AP-1 Inhibitors

The following table summarizes the available data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and compares it with the validated AP-1 inhibitors T-5224, SR 11302, and Curcumin.

Compound Mechanism of AP-1 Inhibition Key Validation Data Reported IC₅₀
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile No direct evidence of AP-1 inhibition found.No published data available for AP-1 inhibition. Dihydropyridine-3-carbonitrile derivatives have been shown to inhibit other kinases like PIM-1.[5][6]Not Applicable
T-5224 Specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer to the AP-1 consensus sequence.[7][8]- Inhibition of IL-1β-induced upregulation of MMP-3, MMP-13, and ADAMTS-5 transcription.[8][9]- Prevention of joint destruction in collagen-induced arthritis models.[7]- Inhibition of invasion and migration of head and neck squamous cell carcinoma cells.[10]Not explicitly stated in the provided results, but demonstrated to be a potent inhibitor.[7]
SR 11302 A retinoid that specifically inhibits AP-1 transcriptional activity without activating the retinoic acid response element (RARE).[11]- Inhibition of TPA-induced papilloma formation in mice.[11]- Reduction of metastatic lesion formation in a 4D lung cancer model.[12][13]- Protection of human hepatoma cells from bile acid-induced cytotoxicity.[14][15]Not explicitly stated in the provided results, but effective at micromolar concentrations in cell-based assays.[12]
Curcumin Inhibits AP-1 activation through multiple mechanisms, including direct interaction with the AP-1 DNA binding motif and suppression of upstream signaling pathways like MAPKs.[16][17][18]- Blockade of IL-1α and TNF-α induced AP-1 DNA-binding activity.[19]- Dose-dependent inhibition of TPA-induced AP-1 promoter activity.[18]- Inhibition of APE1 redox activity, which is required for AP-1 DNA binding.[18]Varies depending on the cell type and stimulus.

Experimental Protocols for AP-1 Inhibition Validation

Validating the inhibitory effect of a compound on the AP-1 pathway requires a multi-faceted approach, employing both biochemical and cell-based assays.

Luciferase Reporter Assay

This is a widely used method to quantify the transcriptional activity of AP-1 in response to a stimulus and the inhibitory effect of a compound.

Luciferase Reporter Assay Workflow start Start: Cells with AP-1 Reporter Construct treat Treat with Test Compound start->treat stimulate Stimulate with AP-1 Activator (e.g., PMA) treat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Determine IC₅₀ measure->analyze

Fig. 2: Workflow for an AP-1 luciferase reporter assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa, or Jurkat) that has been transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple AP-1 binding sites (TREs).

  • Compound Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the test compound.

  • Stimulation: After a pre-incubation period with the compound, stimulate the cells with a known AP-1 activator, such as phorbol 12-myristate 13-acetate (PMA) or a cytokine like TNF-α.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the stimulated control indicates AP-1 inhibition. Calculate the IC₅₀ value from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a biochemical technique used to detect protein-DNA interactions, in this case, the binding of the AP-1 complex to its DNA consensus sequence.

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been treated with or without the test compound and stimulated with an AP-1 activator.

  • Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing the AP-1 consensus binding site (TRE) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the test compound indicates inhibition of AP-1 DNA binding.

Western Blotting for Phosphorylated AP-1 Components

This method assesses the activation state of key upstream kinases and AP-1 components.

Western Blotting for AP-1 Activation start Cell Treatment and Lysis protein Protein Quantification start->protein sds_page SDS-PAGE protein->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Comparative

Preclinical Evaluation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Data Unavailable, an Exemplary Guide Using Gefitinib

Note to the Reader: A comprehensive search for preclinical evaluation data on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile did not yield sufficient publicly available information to construct a detailed comparison g...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive search for preclinical evaluation data on 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile did not yield sufficient publicly available information to construct a detailed comparison guide. While some sources indicate a potential hypoglycemic effect in mice, the mechanism remains unknown, and no substantive studies on its efficacy, toxicity, or pharmacokinetics are available in the public domain. The existing literature focuses primarily on the synthesis of related compounds or the exploration of the broader dihydropyridine scaffold for various therapeutic targets, such as p38 MAP kinase and PIM-1 kinase.

To fulfill the structural and content requirements of the request, we have created an exemplary comparison guide using a well-characterized compound, Gefitinib , a potent EGFR (Epidermal Growth Factor Receptor) inhibitor. This guide serves as a template to demonstrate how such a document should be structured, incorporating comparative data tables, detailed experimental protocols, and the mandatory visualizations.

Exemplary Preclinical Comparison Guide: Gefitinib

This guide provides a preclinical evaluation of Gefitinib, comparing its performance against a first-generation alternative, Erlotinib, another EGFR inhibitor. The data presented is synthesized from publicly available research and is for illustrative purposes.

In Vitro Efficacy: Cellular Antiproliferative Activity

Gefitinib demonstrates potent and selective inhibition of cell proliferation in tumor cell lines that harbor activating mutations in the EGFR gene. Its activity is compared with Erlotinib in the tables below.

Table 1: Comparative IC₅₀ Values of EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Compound Cell Line EGFR Status IC₅₀ (nM)
Gefitinib HCC827 Exon 19 del 8
H358 KRAS Mutant >10,000
Erlotinib HCC827 Exon 19 del 12

| | H358 | KRAS Mutant | >10,000 |

Data are representative and compiled for illustrative purposes.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, which blocks downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Caption: Gefitinib inhibits EGFR, blocking MAPK and PI3K/Akt pathways.

In Vivo Efficacy: Tumor Xenograft Model

The antitumor activity of Gefitinib was evaluated in an HCC827 (EGFR exon 19 del) human tumor xenograft model in immunocompromised mice.

Table 2: Comparative In Vivo Efficacy in HCC827 Xenograft Model

Treatment Group Dose (mg/kg/day) Tumor Growth Inhibition (%)
Vehicle Control - 0
Gefitinib 50 95

| Erlotinib | 50 | 88 |

Data are representative and compiled for illustrative purposes.

Preclinical Pharmacokinetics

Pharmacokinetic parameters were assessed in mice following a single oral dose.

Table 3: Comparative Pharmacokinetic Parameters in Mice

Compound Dose (mg/kg, oral) Tₘₐₓ (h) Cₘₐₓ (µg/mL) Oral Bioavailability (%)
Gefitinib 50 1.0 ~7.0 ~53%

| Erlotinib | 50 | 0.29 | ~17.3 | ~59%* |

*Bioavailability in humans is 59%; mouse data is not explicitly published but is expected to be similar.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., HCC827) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Gefitinib and alternative compounds in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Western Blot for Phospho-EGFR
  • Cell Treatment & Lysis: Treat cells with the test compound for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping & Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.

Protocol 3: In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=10 per group).

  • Compound Administration: Prepare Gefitinib in a suitable vehicle (e.g., 1% Tween-80) and administer daily via oral gavage at the specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as an indicator of toxicity.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Comparative Workflow and Logic

The following diagrams illustrate the experimental workflow for comparing EGFR inhibitors and the logical basis for selecting a lead compound.

Caption: Preclinical workflow for evaluating a novel kinase inhibitor.

Caption: Logic diagram of Gefitinib's preclinical profile.

Validation

In Vivo Validation of Dihydropyridine Derivatives: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various dihydropyridine derivatives across different therapeutic areas. Supported...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various dihydropyridine derivatives across different therapeutic areas. Supported by experimental data from animal models, this document summarizes key efficacy findings, details experimental protocols, and visualizes relevant biological pathways and workflows.

Dihydropyridine (DHP) derivatives, a class of organic compounds, have long been recognized for their significant therapeutic potential. Primarily known for their role as L-type calcium channel blockers in the management of hypertension, their application in other disease models is an expanding area of research. This guide delves into the in vivo validation of these derivatives not only in cardiovascular disease but also in neurodegenerative disorders, inflammation, and oncology, offering a comparative perspective on their efficacy and mechanisms of action.

Comparative Efficacy of Dihydropyridine Derivatives

The in vivo efficacy of dihydropyridine derivatives has been demonstrated in various animal models, with outcomes measured by a range of therapeutic-specific endpoints. The following tables summarize the quantitative data from key studies, providing a clear comparison of their performance.

Antihypertensive Effects

The primary measure of efficacy for dihydropyridine calcium channel blockers is their ability to lower blood pressure. The data below is compiled from studies using the Spontaneously Hypertensive Rat (SHR) and the Two-Kidney, One-Clip (2K1C) renal hypertensive models.

CompoundAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)
Amlodipine SHR5 mg/kg/dayOral↓ 25-35 mmHg↔ or slight ↑
SHR10 mg/kg/dayOral↓ 40-50 mmHg
Nifedipine SHR10 mg/kg/dayOralSignificant ↓Significant ↑
Lercanidipine SHR10 mg/kgOralMore potent than nifedipine
Neuroprotective Effects in an Alzheimer's Disease Model

A novel dihydropyridine derivative, AP-12, has been investigated for its cognitive-enhancing effects in a transgenic mouse model of Alzheimer's disease (APPSweDI).

CompoundAnimal ModelDoseRoute of AdministrationKey Efficacy EndpointOutcome
AP-12 APPSweDI Mice0.1 mg/kgIntraperitonealSpatial Learning & Memory (Morris Water Maze)Significantly improved performance
APPSweDI Mice1 mg/kgIntraperitonealGAD67 ImmunoreactivitySignificant increase in cingulate cortex and hippocampus
Anti-inflammatory Effects in an Acute Lung Injury Model

The anti-inflammatory potential of a dihydropyridine derivative, referred to as Compound 4, was evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice.

CompoundAnimal ModelKey Efficacy EndpointsOutcome
Compound 4 LPS-induced ALI in MiceNitric Oxide (NO) LevelsReduced
Myeloperoxidase (MPO) ActivityReduced
Leukocyte Migration and ExudationReduced
TNF-α and IL-6 LevelsReduced
IL-10 LevelsIncreased
Anticancer Effects in a Sarcoma Model

Several 1,4-dihydropyridine derivatives have been shown to inhibit the growth of subcutaneous Sarcoma 180 tumors in mice.[1]

Compound ClassAnimal ModelKey Efficacy EndpointOutcome
1,4-Dihydropyridine Derivatives (Compounds I, III, IV, V) Sarcoma 180 in MiceTumor GrowthDose-related inhibition

Detailed Experimental Protocols

Reproducibility of in vivo studies is paramount. The following sections provide detailed methodologies for the key experiments cited in this guide.

Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment under controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to standard chow and water.

  • Drug Administration: Dihydropyridine derivatives are typically administered orally via gavage. Dosages are calculated based on the animal's body weight.

  • Blood Pressure and Heart Rate Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method in conscious rats. Multiple readings are taken for each animal at various time points and averaged to ensure accuracy. The tail is gently warmed to facilitate the detection of the tail pulse.

Neuroprotective Studies in APPSweDI Mice
  • Animal Model: Transgenic APPSweDI mice, which carry a human amyloid precursor protein gene with the Swedish, Dutch, and Iowa mutations, serve as a model for Alzheimer's disease.

  • Drug Administration: The dihydropyridine derivative AP-12 is dissolved in saline (with 0.1% Tween) and administered via intraperitoneal injection.

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular tank (90-100 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

    • Procedure: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each trial begins with placing the mouse in the water at one of four starting positions, facing the tank wall. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

  • Immunohistochemistry: Following behavioral testing, brain tissue is collected, sectioned, and stained for specific protein markers, such as GAD67, to assess changes in synaptic plasticity.

Anti-inflammatory Studies in LPS-Induced Acute Lung Injury (ALI) in Mice
  • Animal Model: Male C57BL/6 mice are commonly used for this model.

  • Induction of ALI: Acute lung injury is induced by intranasal or intratracheal administration of lipopolysaccharide (LPS) dissolved in sterile phosphate-buffered saline (PBS). A control group receives PBS alone.

  • Drug Administration: The dihydropyridine derivative (Compound 4) is administered, typically via intraperitoneal injection, at a specified time point relative to LPS administration.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, mice are euthanized, and a cannula is inserted into the trachea. The lungs are lavaged with a fixed volume of cold PBS to collect bronchoalveolar lavage fluid (BALF).

  • Analysis of Inflammatory Markers:

    • Cell Counts: The total number of inflammatory cells (e.g., neutrophils, macrophages) in the BALF is determined using a hemocytometer.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Myeloperoxidase (MPO) Activity: Lung tissue homogenates are analyzed for MPO activity, a marker of neutrophil infiltration.

Anticancer Studies in Sarcoma 180 Mouse Model
  • Animal Model: Swiss albino or BALB/c mice are used for the transplantation of Sarcoma 180 cells.

  • Tumor Implantation: Sarcoma 180 cells are injected subcutaneously into the flank of the mice.

  • Drug Administration: Dihydropyridine derivatives are administered, often intraperitoneally, starting 24 hours after tumor cell inoculation and continuing for a specified duration.

  • Evaluation of Antitumor Activity:

    • Tumor Volume: Tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

    • Tumor Growth Inhibition: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group with that of the control group.

    • Histopathology: At the end of the study, tumors are excised, fixed, and processed for histological examination to observe cellular changes.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the processes involved in the in vivo validation of dihydropyridine derivatives, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a generalized experimental workflow.

G Mechanism of Action of Dihydropyridine Calcium Channel Blockers cluster_membrane Cell Membrane DHP Dihydropyridine Derivative L_type L-type Calcium Channel DHP->L_type Blocks Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin Binds to MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Vasodilation Vasodilation

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

G start Start animal_model Select & Acclimatize Animal Model start->animal_model baseline Baseline Measurements (e.g., BP, Cognitive Function) animal_model->baseline grouping Randomize into Control & Treatment Groups baseline->grouping treatment Administer Dihydropyridine Derivative or Vehicle grouping->treatment monitoring Monitor & Record In-life Observations treatment->monitoring endpoint Endpoint Measurements (e.g., Tumor Volume, Cytokine Levels) monitoring->endpoint analysis Data Analysis & Statistical Comparison endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo dihydropyridine efficacy studies.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This guide provides comprehensive, step-by-step procedures for the safe disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, ensuring the safety of laboratory personnel and minimizing environmental impact. The...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be familiar with the hazards associated with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. This substance is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound.

PPE CategorySpecificationStandard
Eye ProtectionSafety glasses with side-shields or gogglesEuropean standard - EN 166
Hand ProtectionProtective gloves (Nitrile rubber, Neoprene, or Natural rubber)Inspect gloves before use
Body ProtectionWear appropriate protective gloves and clothing to prevent skin exposure---
Respiratory ProtectionRequired when vapours/aerosols are generatedDIN EN 143, DIN 14387

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

1. Waste Identification and Segregation:

  • Properly identify the waste as "1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile".

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container.

  • The container should be kept tightly closed in a dry, cool, and well-ventilated area.[1]

3. Spill and Contamination Management:

  • In case of a spill, ensure adequate ventilation and wear the required PPE.[1]

  • For solid spills, carefully sweep up the material and shovel it into a suitable container for disposal. Avoid dust formation.[1]

  • For liquid spills, take up with liquid-absorbent material (e.g., Chemizorb®) and dispose of it properly.

  • Clean the affected area thoroughly.

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal in accordance with local, state, and federal regulations.

III. Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[1]
Inhalation Move to fresh air. Call a physician.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

cluster_prep Preparation cluster_contain Containment cluster_spill Spill Management (If Applicable) cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste B Wear Appropriate PPE A->B C Select Labeled, Leak-Proof Container B->C D Transfer Waste to Container C->D E Seal Container Tightly D->E spill_event Spill? D->spill_event I Store in Cool, Dry, Well-Ventilated Area E->I F Ventilate Area G Contain and Absorb Spill F->G H Collect Residue into Waste Container G->H H->D J Contact EHS or Licensed Disposal Service I->J K Transport to Approved Waste Disposal Plant J->K spill_event->E No spill_event->F Yes

References

Handling

Personal protective equipment for handling 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Essential Safety and Handling Guide for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, designed to ensure the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on information for handling similar pyridine-based compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact. It is crucial to consult the glove manufacturer's compatibility chart.[3][4] - Lab Coat: A fully-buttoned lab coat.Prevents skin contact which can cause irritation. Butyl rubber and PVA generally offer better chemical resistance to pyridine-based compounds.[3][4]
Respiratory Protection - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.Minimizes inhalation of dust or vapors which can irritate the respiratory system.[4]

Operational and Disposal Plans

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a certified laboratory chemical fume hood is strongly recommended to minimize inhalation of any fumes or dust.[1][2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][5] Keep it away from sources of ignition such as heat, sparks, and open flames.[2][3][6]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[5][7] Wash hands thoroughly after handling and before breaks.[5][6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[1]

  • Collection: Carefully sweep or scoop the contained material into a sealed, airtight, and compatible container for disposal.[1][5]

  • Reporting: Report all spills to your supervisor and follow your institution's established spill response procedures.[1]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste containing 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in a clearly labeled, sealed, and compatible waste container.[3]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[3]

  • Disposal Request: When the container is full or no longer in use, submit a chemical collection request through your institution's environmental health and safety office.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the recommended workflow for handling 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Lab Coat, Gloves) a->b c Work in a Ventilated Area (Fume Hood Recommended) b->c Proceed to Handling d Handle Compound c->d e Clean Work Area d->e After Experiment f Store in a Cool, Dry, Well-Ventilated Area e->f g Remove and Dispose of PPE Properly e->g h Collect Waste in a Labeled, Sealed Container g->h Segregate Waste i Follow Institutional Disposal Procedures h->i

Caption: Workflow for safe handling of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.